1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYQSHZQUNROJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule, 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, embodies this principle by integrating two highly significant heterocyclic systems: the piperidine ring and the tetrahydrofuran (THF) moiety. The piperidine nucleus is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for introducing diverse functionalities.[1] Similarly, the tetrahydrofuran ring is a key structural component in numerous pharmaceuticals, contributing to metabolic stability and specific molecular interactions.[2]
This guide provides an in-depth, technically-focused overview of a robust and efficient synthetic pathway for this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically-grounded understanding of this synthesis.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The key disconnection is made at the C-N bond formed between the piperidine nitrogen and the methylene bridge of the tetrahydrofuran group. This bond can be reliably constructed via a reductive amination reaction. To ensure selectivity and prevent undesired side reactions at the primary amine on the 4-position of the piperidine ring, a protecting group strategy is essential. This leads to two readily available key precursors: a protected piperidin-4-amine and tetrahydrofuran-2-carbaldehyde.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Pathway: A Two-Step Approach
The synthesis is efficiently executed in two primary stages: (1) N-alkylation of a protected piperidine precursor via reductive amination, followed by (2) deprotection to yield the final primary amine.
Step 1: Reductive Amination - Synthesis of tert-butyl (1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl)carbamate
Principle and Rationale: Reductive amination is a cornerstone reaction in amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The use of tert-butyl (piperidin-4-yl)carbamate (Boc-piperidin-4-amine) is a critical strategic decision. The Boc (tert-butyloxycarbonyl) group masks the primary amine at the C4 position, preventing it from competing with the secondary amine of the piperidine ring in the alkylation reaction. This ensures that the N-alkylation occurs exclusively at the desired N1 position.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective hydride donor, particularly effective for reducing iminium ions in the presence of aldehydes. Its steric bulk and moderate reactivity minimize the premature reduction of the starting aldehyde, allowing for efficient imine formation prior to reduction.[4]
Caption: Workflow for the reductive amination step.
Quantitative Data Summary for Step 1
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| tert-butyl (piperidin-4-yl)carbamate | 200.28 | 1.0 | 10.0 | 2.00 g |
| Tetrahydrofuran-2-carbaldehyde | 100.12 | 1.1 | 11.0 | 1.10 g (1.08 mL) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Acetic Acid (optional) | 60.05 | catalytic | ~0.1 | 1-2 drops |
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (piperidin-4-yl)carbamate (2.00 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) and stir until the solid is fully dissolved.
-
Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.10 g, 11.0 mmol) to the solution. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate imine formation, though the reaction often proceeds without it.
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure tert-butyl (1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl)carbamate as a clear oil or white solid.
Step 2: Deprotection - Synthesis of this compound
Principle and Rationale: The Boc protecting group is prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[5] The acid-catalyzed deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to release carbon dioxide and yield the free primary amine.[6]
Trifluoroacetic acid (TFA) in DCM is a common and highly effective reagent system for this transformation.[7] It is volatile and allows for a clean reaction with easy removal of excess reagent and byproducts during workup. An alternative is using a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.
Caption: Workflow for the Boc-deprotection step.
Quantitative Data Summary for Step 2
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl (1-(THF-2-ylmethyl)piperidin-4-yl)carbamate | 284.41 | (Assumed 8.0) | (Assumed 2.28 g) |
| Dichloromethane (DCM) | - | - | 20 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |
| Sodium Hydroxide (NaOH), 2M solution | 40.00 | - | As needed (~pH 12) |
Experimental Protocol: Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (e.g., 2.28 g, 8.0 mmol) in dichloromethane (20 mL) in a round-bottom flask with a stir bar.
-
Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. This will likely result in the TFA salt of the product as a viscous oil.
-
Basification and Extraction: Dissolve the residue in water (20 mL). Cool the solution in an ice bath and carefully add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is >12.
-
Product Isolation: Transfer the basic aqueous solution to a separatory funnel and extract the free amine product with an appropriate organic solvent, such as ethyl acetate or DCM (3 x 30 mL).
-
Drying and Final Product: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow or colorless oil.
Overall Process Summary
The described two-step synthesis provides a reliable and scalable route to the target compound. The strategic use of a Boc protecting group is key to achieving high selectivity in the initial reductive amination, while the straightforward acid-catalyzed deprotection efficiently yields the final product.
Caption: High-level summary of the two-step synthesis.
Conclusion
This guide has detailed a highly efficient and logical synthetic pathway for this compound. By employing a standard yet robust combination of reductive amination and Boc-deprotection, this valuable building block can be prepared in high yield and purity. The principles and protocols described herein are well-established in the field of organic synthesis and provide a solid foundation for researchers in drug discovery and development to access this and structurally related compounds for further investigation.
References
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Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Institutes of Health (NIH). [Link]
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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Boc deprotection conditions tested. ResearchGate. [Link]
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Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. [Link]
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Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. [Link]
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]
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Physical and chemical properties of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a novel heterocyclic amine with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to present a detailed overview of its core physical and chemical properties. The guide outlines predicted physicochemical parameters, proposes a robust synthetic pathway, and details established protocols for its characterization, offering valuable insights for researchers exploring its applications.
Introduction: A Scaffold of Pharmaceutical Interest
The convergence of a piperidine ring and a tetrahydrofuran moiety in this compound presents a compelling scaffold for the design of novel therapeutic agents. The piperidine nucleus is a ubiquitous feature in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The tetrahydrofuran ring, a versatile and polar heterocyclic system, can engage in hydrogen bonding and other non-covalent interactions, making it a valuable component for modulating target binding and selectivity. The secondary amine linkage provides a crucial point for further chemical modification, allowing for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
The structural similarity to compounds with known biological activities suggests that this compound could serve as a key intermediate or a core structural motif for the development of new therapeutics targeting a range of biological targets.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of this compound have been predicted based on the known properties of its constituent fragments and closely related analogs. These predicted values provide a foundational understanding of the molecule's behavior and are summarized in the table below.
| Property | Predicted Value | Rationale / Comparative Data Source |
| Molecular Formula | C₁₀H₂₀N₂O | Based on molecular structure |
| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like Tetrahydrofurfurylamine.[1] |
| Boiling Point | ~250-270 °C at 760 mmHg | Extrapolated from structurally similar N-substituted piperidines. |
| Solubility | Soluble in water and polar organic solvents | The presence of amine and ether functionalities suggests hydrophilicity.[2] |
| pKa | 9.5 - 10.5 (for the piperidine nitrogen) | Typical range for secondary amines in a piperidine ring. |
| LogP | 1.0 - 1.5 | Estimated based on the hydrophilic nature of the molecule. |
Proposed Synthesis and Chemical Reactivity
A plausible and efficient synthetic route to this compound can be achieved through reductive amination, a robust and widely used method for the formation of C-N bonds.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of piperidin-4-amine with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent.
Caption: Proposed synthesis of this compound via reductive amination.
Step-by-Step Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.0-1.2 eq) to the solution at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This in-situ reduction of the imine is a key feature of this efficient one-pot procedure.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the secondary amine on the piperidine ring and the primary amine at the 4-position.
-
N-Alkylation and N-Acylation: The secondary amine can readily undergo alkylation or acylation reactions to introduce a variety of substituents. This provides a straightforward method for library synthesis and SAR exploration.
-
Salt Formation: As a basic compound, it will react with acids to form the corresponding ammonium salts, which may exhibit improved solubility and crystallinity.
-
Oxidation: The secondary amine is susceptible to oxidation, which should be considered during storage and handling.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine and tetrahydrofuran rings. The chemical shifts and coupling patterns will be crucial for structural elucidation.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-N stretching, and C-O-C stretching (for the ether linkage).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification.
Caption: A typical workflow for the characterization of this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The piperidine ring can improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate, while the tetrahydrofuran moiety can be involved in crucial binding interactions with the target protein. The secondary amine provides a handle for the attachment of various pharmacophoric groups.
Potential therapeutic areas where this scaffold could be explored include, but are not limited to:
-
Central Nervous System (CNS) Disorders: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive for targeting CNS disorders.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings in their structures.
-
Infectious Diseases: The scaffold could be elaborated to develop novel antibacterial or antiviral agents.
Conclusion
While direct experimental data for this compound is currently limited, this in-depth technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and established characterization protocols based on sound chemical principles and data from analogous structures. The unique combination of a piperidine ring and a tetrahydrofuran moiety makes this compound a highly attractive scaffold for medicinal chemists and drug discovery professionals. The insights provided in this guide are intended to facilitate further research and unlock the therapeutic potential of this promising molecule.
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PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
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Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]
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ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
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A Technical Guide to the Synthesis and Characterization of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed technical overview of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel or specialized research compound, its constituent motifs—the piperidine-4-amine core and the tetrahydrofuran (THF) moiety—are prevalent in numerous FDA-approved pharmaceuticals.[1] The piperidine scaffold, in particular, is a cornerstone in drug design, offering a rigid, three-dimensional structure that can be strategically functionalized to optimize binding interactions with biological targets.[2][3]
This document outlines a robust and logical approach to the synthesis, purification, and structural characterization of this compound. The proposed synthetic strategy leverages the highly efficient reductive amination pathway. Furthermore, it details the analytical methodologies required to confirm the molecule's identity and purity, ensuring a self-validating system of protocols critical for reproducible research and drug development.
Compound Identification and Physicochemical Properties
The molecular structure of this compound combines two key pharmacophores. The piperidin-4-amine scaffold is a versatile building block in drug discovery, with the secondary amine in the ring and the primary exocyclic amine offering multiple points for chemical modification.[2] The tetrahydrofuran ring provides a polar, flexible side chain that can influence solubility and hydrogen bonding capabilities.
Molecular Structure:
Figure 1. Molecular Structure
Physicochemical Data Summary:
The following table summarizes the computed physicochemical properties for the target compound. These values are essential for predicting the compound's behavior in various biological and chemical systems.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine |
| CAS Number | Not publicly available. Analogous structures include (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine (CAS 416869-66-4)[4][5] and (1-benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 765924-14-9).[6] |
Proposed Synthesis via Reductive Amination
Causality of Method Selection: Reductive amination is the chosen synthetic route due to its high efficiency, operational simplicity, and the wide availability of reagents.[7] This method involves the reaction of a carbonyl compound (tetrahydrofuran-2-carbaldehyde) with an amine (piperidin-4-amine) to form an intermediate imine, which is then reduced in situ to the target amine.[8] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it tolerates a broad range of functional groups and minimizes side reactions.[8]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis, from reactants to the final purified product.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials:
-
Piperidin-4-amine
-
Tetrahydrofuran-2-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in anhydrous DCM, add tetrahydrofuran-2-carbaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% MeOH in DCM) to isolate the pure this compound.
Structural Elucidation and Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data obtained from these methods provides a comprehensive and self-validating confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for unambiguous structure determination.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the tetrahydrofuran ring protons, and the methylene bridge connecting the two rings. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.[11] The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[12]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, allowing for the confirmation of the elemental composition (C₁₀H₂₀N₂O).
-
Tandem MS (MS/MS): Fragmentation analysis can reveal characteristic losses, such as the cleavage of the C-N bond between the piperidine and the THF-methyl group, providing further evidence for the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad signal in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
-
C-H stretching: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretching: A strong absorption around 1050-1150 cm⁻¹ corresponding to the ether linkage in the THF ring.
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The piperidine moiety is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of conditions, including neurological disorders and cancer.[3][13] The primary amine at the 4-position of the piperidine ring serves as a crucial anchor or vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[14] This scaffold could be utilized in the synthesis of inhibitors for various biological targets, such as kinases or G-protein coupled receptors, by attaching appropriate pharmacophoric groups.[2]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By employing a reliable reductive amination protocol and a thorough suite of analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The structural motifs present in this compound suggest significant potential for its application in medicinal chemistry and drug discovery programs, warranting further investigation into its biological activities.
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BenchChem. The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry.
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PubChem. 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine.
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Gáti, T., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. European Journal of Organic Chemistry.
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Rong, L., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases.
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PubMed Central. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
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Potential pharmacological activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
An In-Depth Technical Guide on the Potential Pharmacological Activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel pharmacological activities. This guide focuses on the untapped potential of This compound , a molecule that synergistically combines the biologically significant tetrahydrofuran ring with the versatile piperidine scaffold. While direct pharmacological data for this specific compound is not yet publicly available, this document will extrapolate its potential based on the extensive bioactivity of its constituent chemical moieties. We will explore its structural attributes, hypothesize potential therapeutic applications, and provide a comprehensive roadmap for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet unexplored, chemical entity.
Introduction: Unveiling a Molecule of Interest
The quest for novel therapeutic agents is a cornerstone of modern medicine. A proven strategy in drug discovery is the combination of known pharmacophores to create new molecular entities with unique biological profiles. This compound is a prime example of such a design. It incorporates two key structural features:
-
The Piperidine Scaffold: A six-membered heterocyclic amine that is a recurring feature in a multitude of pharmaceuticals.[1][2] Its rigid structure and capacity for diverse functionalization make it an attractive core for medicinal chemists, leading to its presence in over 70 FDA-approved drugs.[2] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and analgesic effects.[3]
-
The Tetrahydrofuran Moiety: A five-membered saturated oxygen-containing heterocycle found in numerous natural products and synthetic drugs.[4][5][6][7] This motif can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and is a key component in several FDA-approved drugs like the HIV protease inhibitor Darunavir and the alpha-blocker Terazosin.[8]
The amalgamation of these two privileged structures in this compound suggests a high probability of discovering novel biological activities.
Physicochemical Properties
A preliminary in silico analysis of this compound provides insight into its drug-like properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O | PubChem[9] |
| Molecular Weight | 198.31 g/mol | PubChem[9] |
| XLogP3 | 0.8 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 3 | PubChem[9] |
These properties suggest good oral bioavailability according to Lipinski's rule of five, making it an attractive candidate for further investigation.
Hypothesized Pharmacological Activities
Based on the known bioactivities of its constituent moieties, we can hypothesize several potential therapeutic applications for this compound.
Anticancer Potential
Both piperidine and tetrahydrofuran derivatives have been extensively explored as anticancer agents.[3][8][10] Piperidin-4-ones, closely related to our molecule of interest, have shown notable anticancer activity.[10] The tetrahydrofuran motif is present in acetogenins, a class of natural products with potent antitumor properties.[7]
Potential Targets:
-
Kinases: Piperidine scaffolds are common in kinase inhibitors.
-
Histone Deacetylases (HDACs): Some piperidine-containing compounds exhibit HDAC inhibitory activity.
-
Tubulin: The piperidine ring can be designed to interact with the colchicine binding site of tubulin.
Central Nervous System (CNS) Activity
The piperidine nucleus is a well-established pharmacophore for CNS-active drugs, including antipsychotics and analgesics.[3] Furthermore, certain piperidine derivatives have been identified as potent and selective NMDA receptor antagonists.[11]
Potential Targets:
-
Sigma Receptors (σ₁ and σ₂): Many piperidine derivatives show high affinity for sigma receptors, which are implicated in various neurological disorders.[12]
-
Dopamine and Serotonin Receptors: The piperidine scaffold is a common feature in ligands for these receptors.
-
NMDA Receptors: As demonstrated by compounds like LY235723, piperidine-based structures can be potent NMDA antagonists.[11]
Antimicrobial and Antiviral Activity
Piperidine and furan-containing compounds have been reported to possess significant antimicrobial and antiviral properties.[13] For instance, novel piperidin-4-yl-aminopyrimidine derivatives have been discovered as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[14] The tetrahydrofuran moiety is also found in natural products with antimicrobial effects.[4]
Potential Targets:
-
Bacterial Cell Wall Synthesis Enzymes: Piperidine-based structures can be designed to inhibit key bacterial enzymes.
-
Viral Enzymes: As seen with HIV reverse transcriptase inhibitors, the piperidine scaffold can be tailored to fit into the active sites of viral enzymes.[14]
Proposed Synthetic Route
The synthesis of this compound can be achieved through a straightforward and efficient reductive amination reaction. This common and reliable method in medicinal chemistry makes the target compound readily accessible for biological screening.
Synthetic Workflow Diagram
Caption: Proposed synthetic route via reductive amination.
Step-by-Step Protocol
-
Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydrofuran-2-carbaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Rationale for Experimental Choices: Reductive amination is a high-yielding and versatile reaction for the synthesis of secondary and tertiary amines. The use of a mild reducing agent like NaBH(OAc)₃ is advantageous as it is selective for the reduction of the imine in the presence of the aldehyde.
Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the potential pharmacological activities of this compound.
In Vitro Screening Cascade Diagram
Caption: A tiered approach for in vitro biological evaluation.
Detailed Experimental Protocols
4.2.1. Primary Screening
-
Anticancer Activity:
-
Protocol: Utilize the National Cancer Institute's NCI-60 human tumor cell line screen to assess broad-spectrum anticancer activity.
-
Rationale: This provides an initial indication of cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines, offering insights into potential selectivity.
-
-
Antimicrobial Activity:
-
Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method according to CLSI guidelines.
-
Rationale: This is a standardized and quantitative method to assess the antimicrobial potency of a compound.
-
-
CNS Activity:
-
Protocol: Perform a broad radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar) to identify potential interactions with a wide range of CNS receptors, ion channels, and transporters.
-
Rationale: This high-throughput screening approach can quickly identify potential CNS targets and off-target liabilities.
-
4.2.2. Secondary Screening
-
Dose-Response and IC₅₀/EC₅₀ Determination:
-
Protocol: For any significant hits from the primary screens, conduct dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
-
Rationale: This quantifies the potency of the compound and is essential for comparing its activity with reference compounds.
-
-
Mechanism of Action (MoA) Studies:
-
Protocol: Depending on the initial findings, specific MoA studies should be initiated. For example, if anticancer activity is observed, kinase profiling assays or cell cycle analysis could be performed. If CNS receptor binding is detected, functional assays (e.g., calcium flux or cAMP assays) should be conducted to determine if the compound is an agonist or antagonist.
-
Rationale: Understanding the MoA is crucial for further development and optimization of a lead compound.
-
-
In Silico Docking:
-
Protocol: Perform molecular docking studies of this compound into the crystal structures of putative targets identified from the screening assays.
-
Rationale: This can provide insights into the binding mode of the compound and help guide future structure-activity relationship (SAR) studies.
-
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential for pharmacological activity. Its design, based on the strategic combination of the piperidine and tetrahydrofuran motifs, provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined its promising characteristics, hypothesized its potential biological activities, and provided a detailed roadmap for its synthesis and evaluation.
The next steps in the exploration of this compound should involve its synthesis and subjection to the proposed screening cascade. Positive results in any of the primary screens would warrant further investigation into its mechanism of action and the initiation of a lead optimization program to explore its structure-activity relationship. The journey from a molecule of interest to a potential clinical candidate is long and challenging, but for this compound, the first steps on this path appear to be well-justified and promising.
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The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Natural products and bioactive molecules containing tetrahydrofuran moiety. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. Retrieved January 14, 2026, from [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
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N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Piperidin-4-one: the potential pharmacophore. (2012). PubMed. Retrieved January 14, 2026, from [Link]
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NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1991). PubMed. Retrieved January 14, 2026, from [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-portal.org. Retrieved January 14, 2026, from [Link]
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Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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4-amino-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Starting materials for synthesizing 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
An In-Depth Technical Guide to the Starting Materials for Synthesizing 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Introduction
This compound is a heterocyclic compound featuring a piperidine core substituted with a tetrahydrofurfuryl group. This structural motif is of significant interest to researchers and drug development professionals, as the combination of the basic piperidine nitrogen and the ether-containing side chain can impart desirable physicochemical properties for modulating biological targets. This guide provides a detailed examination of the principal synthetic strategies and the requisite starting materials for the preparation of this compound, focusing on the underlying chemical logic and practical considerations for laboratory synthesis.
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of the target molecule is primarily achieved through two robust and well-established chemical transformations. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
-
Reductive Amination: A direct and often high-yielding approach that forms the key C-N bond by reacting an amine with an aldehyde, followed by in-situ reduction.
-
Nucleophilic Substitution (N-Alkylation): A classic method involving the alkylation of an amine with an alkyl halide, forming the target C-N bond through the displacement of a leaving group.
Pathway 1: Synthesis via Reductive Amination
This elegant one-pot procedure is frequently the preferred method due to its operational simplicity and generally clean reaction profiles.
Causality and Mechanistic Underpinnings
Reductive amination hinges on the initial formation of a Schiff base or iminium ion intermediate from the condensation of piperidin-4-amine and tetrahydrofuran-2-carbaldehyde. This electrophilic intermediate is not isolated but is immediately reduced by a hydride-based reducing agent present in the reaction mixture. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they are selective for the iminium ion over the starting aldehyde, thus minimizing the side-reaction of aldehyde reduction to the corresponding alcohol.[1][2]
Starting Materials & Reagents
| Component | Role | CAS Number | Commercial Availability |
| Piperidin-4-amine | Nucleophile / Amine Source | 13035-19-3 | Widely available from major chemical suppliers.[3][4][5] |
| Tetrahydrofuran-2-carbaldehyde | Electrophile / Aldehyde Source | 7681-84-7 | Commercially available.[6][7][8][9] |
| Sodium Triacetoxyborohydride | Reducing Agent | 56553-60-7 | Standard laboratory reagent. |
| Dichloromethane (DCM) | Solvent | 75-09-2 | Common laboratory solvent. |
| Acetic Acid | Catalyst (optional) | 64-19-7 | Common laboratory reagent. |
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidin-4-amine (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the mixture. The addition may be exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Allow the reaction to stir at room temperature for 6-18 hours.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.
Workflow Visualization: Reductive Amination
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Retrosynthetic Analysis and Proposed Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
An In-Depth Technical Guide:
Abstract
This guide provides a comprehensive retrosynthetic analysis for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a molecule incorporating two key heterocyclic scaffolds prevalent in medicinal chemistry. By deconstructing the target molecule, we identify logical bond disconnections and propose two robust, field-proven synthetic pathways: direct N-alkylation and one-pot reductive amination. Each proposed route is detailed with step-by-step experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic strategy based on efficiency, safety, and scalability. This document is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in drug discovery and development.
Introduction and Strategic Overview
The piperidine ring is a ubiquitous structural motif in a vast number of FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] Similarly, the tetrahydrofuran (THF) moiety is a common feature in numerous natural products and biologically active compounds.[2][3] The target molecule, this compound, combines these two privileged scaffolds, making it a valuable building block for the synthesis of novel chemical entities.
The primary objective of this guide is to apply the principles of retrosynthesis to devise efficient and practical routes for its preparation. Our analysis focuses on the disconnection of the C-N bond linking the piperidine and tetrahydrofuran moieties, as this represents the most logical and synthetically accessible approach.
Retrosynthetic Analysis
The core of our retrosynthetic strategy involves the disconnection of the C1-N bond between the piperidine nitrogen and the exocyclic methylene group of the tetrahydrofuran ring. This disconnection simplifies the complex target molecule into two readily accessible synthons: a nucleophilic piperidine unit and an electrophilic tetrahydrofuran unit.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis reveals two primary forward-synthesis strategies:
-
Pathway A: Reductive Amination: The reaction between piperidin-4-amine and tetrahydrofuran-2-carbaldehyde.
-
Pathway B: Nucleophilic Substitution (N-Alkylation): The reaction of piperidin-4-amine with an activated species like 2-(chloromethyl)tetrahydrofuran.
Both pathways utilize commercially available or readily synthesized starting materials, providing flexibility for the synthetic chemist.
Analysis of Key Starting Materials
The feasibility of any synthesis is contingent upon the accessibility of its starting materials.
-
Piperidin-4-amine: This is a widely available and relatively inexpensive building block in chemical synthesis.[1] It is typically synthesized via the reduction of piperidin-4-one oxime or through reductive amination of piperidin-4-one.[4] For the purposes of this guide, it is considered a commercial starting material.
-
Tetrahydrofuran-2-carbaldehyde: This aldehyde is a key intermediate for the reductive amination pathway. While commercially available, it can be readily prepared via the oxidation of tetrahydrofurfuryl alcohol, a bulk chemical derived from the hydrogenation of furfural.[5] Standard oxidation protocols (e.g., Swern, Dess-Martin) are effective.
-
2-(Chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride): This is the key electrophile for the N-alkylation pathway. It is a stable liquid and is commercially available.[6][7][8] It is synthesized from tetrahydrofurfuryl alcohol using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[9] The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[9]
Proposed Forward Synthetic Pathways
Based on our retrosynthetic analysis, we present two detailed protocols for the synthesis of the target molecule.
Pathway A: Synthesis via Reductive Amination
Reductive amination is a powerful and highly efficient method for forming C-N bonds. This one-pot reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of piperidin-4-amine and tetrahydrofuran-2-carbaldehyde, which is then immediately reduced in situ by a mild and selective hydride-donating agent.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Unlike stronger reducing agents like NaBH₄, it is sufficiently mild to not reduce the starting aldehyde but is highly effective at reducing the protonated iminium intermediate. Its tolerance for slightly acidic conditions, which catalyze iminium formation, makes it ideal for one-pot procedures.[10][11]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and intermediates without interfering with the reaction.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, thereby accelerating the reaction rate.
Figure 2: Workflow for Synthesis via Reductive Amination.
Experimental Protocol: Reductive Amination
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-4-amine (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.1 equiv.) to the stirring solution.
-
Reducing Agent Addition: To the resulting mixture, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. An optional addition of glacial acetic acid (0.1 equiv.) can be made before the reducing agent.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM with 1% triethylamine) to afford the pure this compound.
Pathway B: Synthesis via N-Alkylation
Direct N-alkylation is a classic and straightforward method for forming C-N bonds via an Sₙ2 mechanism. The primary amine of piperidin-4-amine acts as a nucleophile, displacing the chloride from 2-(chloromethyl)tetrahydrofuran.
Causality of Experimental Choices:
-
Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is essential.[12] The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the reactants and facilitate the Sₙ2 reaction without participating in it.
-
Side Reactions: A potential side reaction is dialkylation of the primary amine. To minimize this, a slight excess of the piperidin-4-amine can be used, or the alkylating agent can be added slowly to a solution of the amine.
Figure 3: Workflow for Synthesis via N-Alkylation.
Experimental Protocol: N-Alkylation
-
Setup: To a round-bottom flask, add piperidin-4-amine (1.2 equiv.), anhydrous potassium carbonate (2.5 equiv.), and anhydrous acetonitrile (MeCN, approx. 0.2 M).
-
Reagent Addition: Add 2-(chloromethyl)tetrahydrofuran (1.0 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting reagent.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic solids through a pad of Celite, washing the filter cake with MeCN.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, as described in Pathway A, to yield the pure target compound.[12]
Comparative Analysis of Synthetic Pathways
The choice between reductive amination and N-alkylation often depends on substrate scope, desired purity, and available resources.
| Feature | Pathway A: Reductive Amination | Pathway B: N-Alkylation |
| Reaction Conditions | Mild (typically room temperature) | Harsher (requires heating/reflux) |
| Reaction Time | Generally faster (4-12 hours) | Generally slower (6-18 hours) |
| Reagent Safety | NaBH(OAc)₃ is moisture-sensitive | Alkyl halides can be lachrymatory |
| Byproducts | Minimal; primarily solvent and salt | Risk of dialkylation; inorganic salts |
| Work-up | Aqueous quench and extraction | Filtration followed by extraction |
| Typical Yields | Often high (>80%) | Variable, moderate to high (60-90%) |
| Atom Economy | Moderate | Good |
| Preferred For | High selectivity, cleaner reactions | Simplicity, cost-effectiveness |
Recommendation: For laboratory-scale synthesis where purity and selectivity are paramount, Pathway A (Reductive Amination) is generally the superior choice. Its mild conditions, high yields, and low byproduct formation simplify purification and often lead to a cleaner final product. Pathway B (N-Alkylation) remains a viable and robust alternative, particularly if cost is a primary driver or if the aldehyde precursor is unstable or difficult to access.
Conclusion
The retrosynthetic analysis of this compound successfully identified two highly practical and efficient synthetic routes. Both the reductive amination of tetrahydrofuran-2-carbaldehyde and the N-alkylation with 2-(chloromethyl)tetrahydrofuran provide reliable access to the target molecule from common starting materials. By detailing the mechanistic rationale and providing robust experimental protocols, this guide equips researchers and drug development professionals with the necessary tools to synthesize this valuable chemical building block for further investigation and application in medicinal chemistry programs.
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A Technical Guide to 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound, 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to present its chemical identity, proposed synthetic routes, predicted physicochemical properties, and potential applications in drug discovery. This guide is intended for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this promising molecular scaffold.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring and the tetrahydrofuran (THF) moiety are considered "privileged scaffolds". The piperidine nucleus is a ubiquitous structural motif found in numerous natural alkaloids and FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties and serve as a versatile anchor for pharmacophoric groups.[1][2] Similarly, the tetrahydrofuran ring, a stable cyclic ether, is a key component in a variety of pharmaceuticals, where it can influence solubility, metabolic stability, and receptor binding interactions.[3][4][5]
The compound this compound represents a deliberate fusion of these two important pharmacophores. The linkage of a tetrahydrofurfuryl group to the piperidine nitrogen at the 1-position creates a unique chemical entity with potential for novel biological activity. This guide will explore the synthesis and properties of this molecule, providing a scientific basis for its further investigation in drug discovery programs.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and nomenclature is fundamental to any scientific investigation. This section details the IUPAC name, synonyms, and key structural identifiers for the topic compound.
IUPAC Name
The formal IUPAC name for the compound is 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine .
Synonyms and Alternative Names
Based on common naming conventions and analogous structures found in chemical databases, the following synonyms may be encountered:
-
1-(Tetrahydrofurfuryl)piperidin-4-amine
-
N-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
-
4-Amino-1-(tetrahydrofurfuryl)piperidine
Structural Information
The key structural features include a saturated six-membered piperidine ring with a primary amine at the 4-position, and a tetrahydrofurfuryl group attached to the piperidine nitrogen.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | Calculated |
| Molecular Weight | 184.28 g/mol | Calculated |
| Canonical SMILES | C1CN(CCC1N)CC2CCCO2 | Calculated |
| InChI Key | (Predicted) | Calculated |
Note: As this specific molecule is not widely indexed, some identifiers are predicted based on its structure.
Proposed Synthetic Methodologies
The synthesis of this compound can be approached through several established synthetic strategies. Reductive amination and direct N-alkylation are the most plausible and efficient routes.
Primary Recommended Route: Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is a cornerstone in the synthesis of pharmaceutical compounds.[6][7] This approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.
For the synthesis of the title compound, the reaction would proceed between piperidin-4-amine and tetrahydrofurfural (tetrahydrofuran-2-carbaldehyde).
Workflow Diagram: Reductive Amination
Caption: Proposed workflow for synthesis via reductive amination.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydrofurfural (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reducing agent is preferred as it is less sensitive to moisture and can be used in the presence of the acidic byproduct of imine formation.[8]
-
Reaction Monitoring: Continue stirring at room temperature overnight or until the reaction is complete, as indicated by the consumption of the starting materials.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Alternative Route: Direct N-Alkylation
A second viable approach is the direct N-alkylation of piperidin-4-amine with a suitable tetrahydrofurfuryl electrophile, such as 2-(chloromethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran.
Workflow Diagram: N-Alkylation
Caption: Proposed workflow for synthesis via direct N-alkylation.
Detailed Experimental Protocol:
-
Reaction Setup: Suspend piperidin-4-amine (1.0 eq) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), in a polar aprotic solvent like acetonitrile or DMF.
-
Reagent Addition: Add 2-(halomethyl)tetrahydrofuran (1.0-1.2 eq) dropwise to the suspension.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete. The primary amine of piperidin-4-amine is more nucleophilic than the piperidine nitrogen, but careful control of stoichiometry is necessary to minimize dialkylation.
-
Work-up: After cooling to room temperature, filter off the base and any resulting salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography to isolate the desired product.
Potential Applications in Drug Discovery
The structural combination of the piperidine and tetrahydrofuran motifs suggests that this compound could be a valuable scaffold for developing novel therapeutic agents.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a common feature in many CNS-active drugs.[9] N-substituted piperidines have been explored as ligands for a variety of receptors, including dopamine and serotonin receptors. For instance, N-alkylation of 4-substituted piperidines is a key strategy in developing dopamine D4 receptor antagonists for neuropsychiatric disorders.[10] The tetrahydrofurfuryl group can modulate lipophilicity and introduce a hydrogen bond acceptor (the ether oxygen), which could influence blood-brain barrier permeability and target engagement.
Antiviral and Anticancer Agents
Both piperidine and tetrahydrofuran derivatives have shown promise as antiviral and anticancer agents.[1] The tetrahydrofuran ring is a key structural element in several HIV protease inhibitors, where it forms critical hydrogen bonds within the enzyme's active site.[11] The piperidine moiety can be functionalized to interact with various biological targets involved in cancer and viral replication.[1] The combination of these two scaffolds in the title compound could lead to novel agents with dual or synergistic activities.
Structure-Activity Relationship (SAR) Studies
This compound serves as an excellent starting point for SAR studies. The primary amine at the 4-position can be readily derivatized to explore interactions with target proteins. Modifications could include:
-
Acylation: to introduce amide functionalities.
-
Sulfonylation: to add sulfonamide groups.
-
Further Alkylation or Reductive Amination: to generate secondary or tertiary amines.
These modifications, coupled with the inherent features of the N-tetrahydrofurfuryl group, provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible molecule that combines two pharmacologically significant scaffolds. While direct experimental data on this compound is limited, its structure suggests considerable potential for applications in drug discovery, particularly in the areas of CNS disorders, virology, and oncology. The synthetic routes outlined in this guide, based on robust and well-established chemical transformations, provide a clear path for its preparation and subsequent biological evaluation. Further investigation into this and related derivatives is warranted to fully explore their therapeutic potential.
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A Comprehensive Technical Guide to the Stability and Storage of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle.
Introduction: Understanding the Molecule
This compound, with CAS number 166965-51-3, is a bifunctional molecule featuring a piperidine ring and a tetrahydrofuran moiety. Its structural characteristics, particularly the presence of primary and tertiary amine functionalities and an ether linkage, are central to its reactivity and, consequently, its stability profile. A thorough understanding of its chemical nature is paramount for designing robust experimental protocols and ensuring the reliability of research outcomes.
The product is chemically stable under standard ambient conditions (room temperature)[1]. However, its functional groups suggest potential vulnerabilities to specific environmental factors, which this guide will explore in detail.
Recommended Storage and Handling: The First Line of Defense
Proper storage is the most critical factor in maintaining the long-term stability of this compound. The following conditions are recommended based on safety data sheet (SDS) guidelines and general chemical handling best practices.
Core Storage Recommendations:
-
Container: Keep the container tightly closed to prevent exposure to atmospheric moisture and oxygen[1].
-
Atmosphere: Store in a dry and well-ventilated place[1]. An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to minimize oxidative degradation.
-
Temperature: While stable at room temperature, storage in a cool environment is recommended[1]. For long-term storage, refrigeration (2-8 °C) is a prudent measure. Avoid freezing, as this can introduce moisture upon thawing.
-
Light: Protect from light, especially UV radiation, which can catalyze degradation reactions. Store in an opaque or amber-colored container.
-
Ignition Sources: Keep away from heat, open flames, hot surfaces, and other sources of ignition[1]. Take precautionary measures against static discharge[1].
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood[1].
-
Avoid inhalation of vapors or aerosols[1].
-
Prevent contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid the formation of dust if handling a solid form of the compound[2].
Potential Degradation Pathways: A Mechanistic Perspective
While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of several potential degradation pathways. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. The primary sites for degradation are the piperidine and tetrahydrofuran rings, particularly the amine and ether functional groups[3].
Oxidation
The tertiary amine of the piperidine ring and the primary amine are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents[3][].
-
N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide.
-
Ring Opening: More aggressive oxidation can lead to the opening of the piperidine or tetrahydrofuran rings[3]. The tetrahydrofuran moiety, in particular, can form peroxides in the presence of oxygen, which can be accelerated by light[5].
Hydrolysis
Although the ether linkage in the tetrahydrofuran ring is generally stable, it can undergo hydrolysis under strong acidic conditions, leading to ring opening. The stability of the compound in aqueous solutions at various pH levels should be experimentally determined[6].
Thermal Degradation
At elevated temperatures, complex degradation reactions can occur[3]. While the provided SDS indicates stability at ambient temperatures, prolonged exposure to high heat during synthesis or purification may induce decomposition. Thermal degradation of piperidine-containing compounds can be complex, sometimes leading to ring-opening or side-chain cleavage[7].
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through radical mechanisms[3]. This underscores the importance of storing the compound in light-resistant containers.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Assessment of Stability: A Self-Validating Approach
To rigorously define the stability of this compound, a systematic experimental approach is necessary. This involves forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is designed to intentionally degrade the compound under conditions more severe than accelerated stability testing[8][9]. These studies are invaluable for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[8][9].
Table 1: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Analysis |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | LC-MS, HPLC |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | LC-MS, HPLC |
| Oxidation | 3% H₂O₂ | 8 hours | LC-MS, HPLC |
| Thermal | 80°C (solid & solution) | 48 hours | LC-MS, HPLC |
| Photolytic | Photostability chamber (ICH Q1B) | Variable | LC-MS, HPLC |
Protocol for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution. Keep at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at a set temperature.
-
Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a calibrated photostability chamber.
-
-
Sample Analysis: At predetermined time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection[6]. The method should be capable of separating the parent compound from all significant degradation products.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the compound[10]. Samples of the compound are stored under the defined conditions and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for purity and the presence of any degradation products.
Conclusion
The stability of this compound is robust under standard, well-controlled conditions. Adherence to the recommended storage guidelines—maintaining a cool, dry, dark, and inert environment—is essential for preserving its chemical integrity. For applications requiring a comprehensive understanding of its stability profile, particularly in the context of drug development, conducting formal forced degradation and long-term stability studies is strongly advised. This will ensure the reliability of experimental data and contribute to the development of safe and effective pharmaceutical products.
References
- Sigma-Aldrich. (2025-05-05).
- Enamine. Stability.
- ResearchGate. (2025-08-07). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
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- PubMed. (2021-04-05). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
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An In-Depth Technical Guide to the Chiral Resolution of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical nature of a drug candidate is a critical determinant of its efficacy, safety, and pharmacokinetic profile. A significant number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that often exhibit profoundly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable toxicity. The resolution of racemic mixtures to isolate the single, beneficial enantiomer is, therefore, not merely an academic exercise but a regulatory and clinical necessity.[1]
This guide provides a comprehensive, in-depth framework for the chiral resolution of a specific chiral amine, 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. This molecule, possessing stereocenters in both the tetrahydrofuran and piperidine ring systems, presents a classic challenge in stereoselective chemistry. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale behind procedural choices, and the robust analytical techniques required to validate the outcome. The methodologies detailed herein are grounded in the well-established and industrially scalable technique of diastereomeric salt crystallization.[2][3]
Part 1: The Foundational Principle—Diastereomeric Salt Formation
The cornerstone of classical chiral resolution for acidic or basic compounds lies in the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers possess distinct physical characteristics.[4][5] This fundamental difference is the key that unlocks their separation.
For a racemic amine like this compound, this is achieved by reacting the racemic mixture with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent.[2][6] This acid-base reaction yields a pair of diastereomeric salts.
Let's denote the racemic amine as (R)-Amine and (S)-Amine, and the chiral resolving agent as (+)-Acid. The reaction is as follows:
-
(R)-Amine + (+)-Acid → [(R)-Amine:(+)-Acid] Salt
-
(S)-Amine + (+)-Acid → [(S)-Amine:(+)-Acid] Salt
The resulting salts, [(R)-Amine:(+)-Acid] and [(S)-Amine:(+)-Acid], are diastereomers. Due to their different three-dimensional arrangements, they will exhibit different solubilities in a given solvent system.[1] By carefully selecting the solvent and optimizing crystallization conditions, one diastereomeric salt can be induced to preferentially crystallize from the solution, allowing for its physical separation by filtration.
Logical Workflow of Diastereomeric Salt Resolution
Below is a conceptual diagram illustrating the entire resolution process, from the initial racemic mixture to the isolated, pure enantiomers.
Caption: Figure 1. General workflow for chiral resolution via diastereomeric salt formation.
Part 2: Experimental Protocol and Strategic Considerations
This section details a robust, adaptable protocol for the resolution of this compound. The causality behind key choices is explained to empower the researcher to troubleshoot and optimize the process.
Selection of the Chiral Resolving Agent
The success of a resolution is critically dependent on the choice of the resolving agent. For primary and secondary amines, chiral carboxylic acids and sulfonic acids are the standards.[2][4] The interaction between the amine and the acid must lead to a stable, crystalline salt with a significant solubility difference between the two diastereomers.
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure Type | Key Advantages | Considerations |
| L-(+)-Tartaric Acid | α-Hydroxy Dicarboxylic Acid | Readily available, inexpensive, widely documented, two acidic protons for interaction.[2] | Can sometimes form gels; solubility profiles are highly solvent-dependent. |
| (S)-(-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Often yields highly pure enantiomers in a single crystallization; good crystallinity.[2] | More expensive than tartaric acid. |
| (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) | Tartaric Acid Derivative | Bulky aromatic groups can enhance chiral recognition and lead to well-defined crystals.[1] | Higher molecular weight and cost. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, effective for weakly basic amines; rigid structure promotes good crystal packing.[2][4] | Can be hygroscopic; recovery may require different conditions. |
Scientist's Insight: For a novel resolution, it is pragmatic to screen several resolving agents in parallel on a small scale. L-(+)-Tartaric acid is an excellent starting point due to its low cost and proven efficacy.[2] The choice of solvent is equally critical; alcohols like methanol or ethanol, or mixtures with water or acetone, are common starting points.
Step-by-Step Resolution Protocol (Using L-(+)-Tartaric Acid)
This protocol is a self-validating system. The success of each step is confirmed by analytical checks before proceeding.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric Acid (enantiomerically pure)
-
Methanol (anhydrous)
-
Diethyl Ether
-
5M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
pH paper or meter
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.
-
In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid (calculate moles of amine and use a 1:0.5 molar ratio of amine to tartaric acid, as tartaric acid is diprotic) in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Causality: A 0.5 molar equivalent of the diacid is often a good starting point to maximize the yield of the less soluble salt.[3] Using an excess can sometimes lead to the precipitation of both diastereomers.
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature. The formation of a precipitate should be observed. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.
-
Causality: Slow cooling is paramount. It allows for the selective crystallization of the less soluble diastereomer, leading to higher enantiomeric purity. Rapid crashing out of the solid will trap impurities and the other diastereomer.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol, followed by a wash with diethyl ether to aid in drying.
-
Dry the crystals under vacuum. This is Diastereomeric Salt A .
-
Retain the filtrate, which contains the more soluble diastereomer, Diastereomeric Salt B .
-
-
Liberation of the Enriched Amine:
-
Suspend the dried Diastereomeric Salt A in a mixture of water and dichloromethane (DCM).
-
While stirring vigorously, add 5M NaOH solution dropwise until the aqueous layer is basic (pH > 12). This neutralizes the tartaric acid and liberates the free amine.[1][2]
-
Transfer the mixture to a separatory funnel. The free amine will partition into the organic DCM layer.
-
Separate the layers and extract the aqueous layer two more times with fresh DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Analysis of Enantiomeric Excess (ee):
-
The crucial validation step. The optical purity of the resolved amine must be determined using an appropriate analytical method (see Part 3).
-
Optimization and Recovery
-
Maximizing Purity: The isolated diastereomeric salt can be recrystallized from a suitable solvent to further enhance its purity before the liberation step.
-
Recovering the Other Enantiomer: The second enantiomer can be recovered from the filtrate (containing Diastereomeric Salt B) by following the same liberation procedure. This is economically important in large-scale synthesis.
Part 3: Analytical Validation—Determining Enantiomeric Excess
Confirmation of a successful resolution requires a robust analytical method to quantify the enantiomeric excess (ee) of the final product. The ee is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Primary Analytical Techniques
Chiral chromatography is the gold standard for determining enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that separate enantiomers by passing them through a column containing a chiral stationary phase (CSP).[7]
Table 2: Analytical Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution and accuracy, well-established, versatile.[7] | Longer analysis times, higher solvent consumption. |
| Chiral SFC | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP. | Fast analysis, "green" technique with reduced solvent use.[7] | Requires specialized instrumentation. |
| NMR Spectroscopy | Use of a chiral derivatizing agent or chiral solvating agent to convert enantiomers into diastereomers that are distinguishable by NMR.[8][9] | Rapid analysis, no separation needed, provides structural information. | Can be less accurate than chromatography, requires pure chiral agents. |
Workflow for Method Development in Chiral HPLC
Developing an analytical method is a systematic process.
Caption: Figure 2. Workflow for developing a chiral HPLC method for ee determination.
Conclusion
The chiral resolution of this compound, while specific, is approachable through the systematic application of fundamental stereochemical principles. Diastereomeric salt formation and fractional crystallization remain a powerful, scalable, and economically viable method for obtaining enantiomerically pure amines.[3] Success hinges on a logical approach: rational selection of the resolving agent, careful optimization of crystallization conditions, and rigorous analytical validation of the final product's enantiomeric purity. This guide provides the strategic framework and technical details necessary for researchers and drug development professionals to confidently tackle this and similar chiral resolution challenges.
References
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier Ltd. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health (NIH). [Link]
-
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. ACS Publications. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in Synthetic Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a bifunctional secondary amine that serves as a valuable building block in modern medicinal chemistry. Its structure uniquely combines a conformationally restricted piperidine ring, a key motif in numerous bioactive molecules, with a flexible tetrahydrofuran (THF) moiety. The piperidine scaffold is known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, while the THF group can engage in specific hydrogen bonding interactions with biological targets.[1][2][3][4] The presence of a primary amine provides a reactive handle for a wide array of chemical transformations, making this compound a versatile intermediate for the synthesis of diverse compound libraries aimed at various therapeutic targets.
This guide provides detailed experimental protocols for the synthesis of this compound and its subsequent use in a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for procedural choices.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| CAS Number | 116431-77-3 | Vendor Data |
| Appearance | Colorless to pale yellow oil | Typical Observation |
| Boiling Point | Not readily available; high boiling point expected | N/A |
| Solubility | Soluble in methanol, dichloromethane, chloroform | General Chemical Principles |
Part 1: Synthesis of this compound via Reductive Amination
The most direct and efficient method for preparing the title compound is through the reductive amination of tert-butyl piperidin-4-ylcarbamate with tetrahydrofuran-2-carbaldehyde, followed by deprotection of the Boc group. This strategy is widely employed for C-N bond formation due to its operational simplicity and the commercial availability of the starting materials.[5][6][7]
Workflow Overview: Two-Step Synthesis
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in Modern Medicinal Chemistry
Abstract
The confluence of privileged structural motifs in a single molecular framework presents a powerful strategy in the design of novel therapeutic agents. 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine emerges as a prime exemplar of such a scaffold, integrating the favorable pharmacokinetic attributes of the piperidine ring with the versatile chemical and biological nature of the tetrahydrofuran moiety. While not extensively characterized as a standalone bioactive agent, its true value lies in its utility as a versatile intermediate for the synthesis of a diverse array of complex molecules with significant potential in drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, complete with detailed synthetic protocols and frameworks for biological evaluation, focusing on its potential in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Introduction: A Scaffold of Strategic Importance
The piperidine ring is a ubiquitous feature in a vast number of approved drugs, lauded for its ability to confer aqueous solubility, modulate lipophilicity, and provide a rigid, three-dimensional structure that can be tailored for optimal target engagement.[1][2] Its nitrogen atom serves as a key handle for chemical modification, influencing the pKa and overall pharmacokinetic profile of the final compound.[1][2] The tetrahydrofuran (THF) ring, another prevalent motif in natural products and pharmaceuticals, offers a unique combination of properties.[3][4] It can act as a hydrogen bond acceptor and its flexible nature allows it to adopt various conformations to fit into binding pockets.
The combination of these two rings in this compound creates a bifunctional scaffold with a primary amine that serves as a convenient point for derivatization. This allows for the systematic exploration of chemical space and the generation of compound libraries for high-throughput screening.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| CAS Number | 116475-62-2 | Vendor Information |
| Predicted logP | 0.6 | ChemDraw |
| Predicted pKa (most basic) | 10.2 | ChemDraw |
Note: Predicted values are generated using standard computational models and should be experimentally verified.
Synthetic Accessibility and Key Transformations
This compound is commercially available from various suppliers. Its primary amine functionality is the key to its synthetic utility, readily undergoing a range of well-established chemical transformations.
Amide Bond Formation: The Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and widely employed reactions in medicinal chemistry. The primary amine of our scaffold readily participates in amide coupling reactions with a wide variety of carboxylic acids, opening the door to a vast chemical space.
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid (R-COOH).
Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent activates the carboxylic acid, while N-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve coupling efficiency. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
N-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and TEA or DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexanes) to afford the desired amide.
Reductive Amination: Expanding the Linker
Reductive amination provides a means to introduce a longer, more flexible linker between the piperidine core and a new functional group, which can be crucial for reaching distant binding pockets in a target protein.
This protocol details the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Rationale: The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Materials:
-
This compound
-
Aldehyde or Ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Application in Kinase Inhibitor Scaffolding
The this compound scaffold is an excellent starting point for the synthesis of ATP-competitive kinase inhibitors. The piperidine ring can serve as a central scaffold to orient functional groups towards the hinge region, the DFG motif, and the solvent-exposed region of the kinase active site.
Caption: Synthetic strategy for kinase inhibitors.
Hypothetical Screening Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against a target kinase.
Principle: A luminescent kinase assay (e.g., ADP-Glo™ Kinase Assay) can be used to measure the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Application in GPCR Modulator Design
The structural features of this compound are also well-suited for the design of ligands targeting G-protein coupled receptors (GPCRs). The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pocket. The tetrahydrofuran and other appended groups can engage in hydrophobic and hydrogen bonding interactions.
Caption: Workflow for GPCR modulator development.
Hypothetical Screening Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of synthesized compounds for a specific GPCR.
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Procedure:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential for the discovery of novel therapeutic agents. Its synthetic tractability, combined with the favorable properties of its constituent piperidine and tetrahydrofuran rings, makes it an invaluable tool for medicinal chemists. The protocols and conceptual frameworks presented in this application note are intended to serve as a guide for leveraging this versatile intermediate in the design and synthesis of next-generation kinase inhibitors and GPCR modulators. As with any drug discovery program, iterative cycles of design, synthesis, and biological testing will be paramount to unlocking the full potential of this promising scaffold.
References
- Girolamo, A. D., & Meiries, S. (2021). The piperidine ring in the design of bioactive compounds. RSC Medicinal Chemistry, 12(10), 1636-1654.
- Singh, S., & Kumar, A. (2022). Piperidine-containing compounds as potential therapeutic agents: A review. European Journal of Medicinal Chemistry, 238, 114467.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Hughes, D. L. (2009). A review of recent developments in the synthesis of amides. Organic Process Research & Development, 13(4), 698-707.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Cohen, M. S., & Zhang, C. (2017). The ubiquitin-proteasome system and kinase inhibitors in cancer therapy.
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [A placeholder URL as a real one cannot be generated without a specific CID for this exact compound, but would point to a PubChem entry if available].
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive tetrahydrofuran lignans from Peperomia dindygulensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine as a Versatile Building Block for Novel Compound Synthesis
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to efficiently explore novel chemical space and accelerate the identification of lead candidates. The piperidine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] When combined with the tetrahydrofuran (THF) ring, another privileged structure in pharmaceuticals, the resulting scaffold offers a unique three-dimensional architecture and a desirable balance of lipophilicity and polarity.[3][4][5]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine . This bifunctional building block features a secondary amine at the 4-position of the piperidine ring, which serves as a versatile handle for a variety of chemical transformations. The presence of the N-linked tetrahydrofuran-2-ylmethyl group introduces a distinct structural and conformational element that can be exploited to probe interactions with biological targets.[6] We present here detailed, field-proven protocols for key synthetic transformations, explain the causality behind experimental choices, and provide a framework for the application of this building block in the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and GPCR ligands.[7][8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| CAS Number | 135339-38-5 | PubChem |
| Appearance | Colorless to pale yellow oil | Typical |
| Boiling Point | ~300 °C (predicted) | - |
| LogP | ~1.5 (predicted) | - |
Core Synthetic Applications and Protocols
The primary amino group of this compound is a nucleophilic center that can readily participate in a range of bond-forming reactions. This section details protocols for some of the most synthetically valuable transformations.
Amide Bond Formation: A Gateway to Diverse Functionality
Amide coupling is one of the most fundamental and widely utilized reactions in medicinal chemistry for the construction of compound libraries.[10] The reaction of this compound with a carboxylic acid provides a robust method to introduce a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices: The choice of coupling agent is critical for efficient amide bond formation, especially with potentially challenging substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective at activating the carboxylic acid and minimizing side reactions.[11] A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without interfering with the coupling process. Anhydrous DMF is a common solvent as it effectively dissolves a wide range of reactants and facilitates the reaction.
Experimental Protocol: General Procedure for Amide Coupling
Amide Coupling Workflow
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Carboxylic Acid of Interest | ≥98% | Commercially Available |
| HATU | ≥98% | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Anhydrous Dimethylformamide (DMF) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | In-house preparation |
| Brine | - | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.
Reductive Amination: Extending the Molecular Framework
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12][13][14] This reaction allows for the introduction of a variety of alkyl or arylmethyl groups at the 4-amino position, further diversifying the molecular scaffold.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[14] It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes the formation of alcohol byproducts. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, and the addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate, especially with less reactive ketones.
Experimental Protocol: General Procedure for Reductive Amination
Reductive Amination Workflow
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aldehyde or Ketone of Interest | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Acetic Acid (optional) | Glacial | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Urea and Thiourea Formation: Exploring Hydrogen Bond Donors and Acceptors
The synthesis of ureas and thioureas from the primary amine provides compounds with valuable hydrogen-bonding capabilities, which are often crucial for potent interactions with biological targets.[15] These functional groups are commonly found in kinase inhibitors and other therapeutic agents.[7]
Causality Behind Experimental Choices: The reaction of a primary amine with an isocyanate or isothiocyanate is typically a rapid and high-yielding transformation that does not require a catalyst.[16][17] Aprotic solvents like DCM or THF are suitable for this reaction. The reaction is often exothermic, so addition of the isocyanate at 0 °C can help to control the reaction rate and minimize side products.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Isocyanate or Isothiocyanate of Interest | ≥98% | Commercially Available |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the isocyanate or isothiocyanate (1.05 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography if necessary.
Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to N-aryl piperidine derivatives.[12][18] This transformation is particularly valuable for synthesizing compounds where an aromatic ring is directly attached to the piperidine amine.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on the appropriate choice of palladium catalyst, ligand, and base. A common and effective catalyst system consists of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous toluene or dioxane are typically used as solvents.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Halide (bromide or chloride) of Interest | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | - | Commercially Available |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | - | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Anhydrous Toluene or Dioxane | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene or dioxane, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the residue by column chromatography to obtain the N-aryl product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its bifunctional nature allows for a wide range of chemical modifications at the 4-amino position, leading to the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors. The unique combination of the piperidine and tetrahydrofuran moieties offers exciting opportunities to explore new areas of chemical space and to develop next-generation therapeutics.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop
- Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. NIH.
- Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas.
- p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. PubMed.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Buchwald–Hartwig amin
- syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.
- Tetrahydropyrans in Drug Discovery. PharmaBlock.
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Piperidine-Based Drug Discovery. University of Arizona.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Urea formation via reaction of an isocyanate with an amine.
- Editorial: New approaches for the discovery of GPCR ligands. PMC.
- Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
- Myers Chem 115. Harvard University.
- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal.
- Discovery of Novel 2-(piperidin-4-yl)
- Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. PubMed.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
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Application Notes and Protocols: Dosing and Concentration Strategies for 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in In Vitro Assays
Introduction
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro evaluation. A critical, yet often underestimated, aspect of this process is the determination of appropriate dosing and concentration ranges for cellular and biochemical assays. The compound 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a molecule featuring both a piperidine and a tetrahydrofuran moiety, presents a unique profile that requires a systematic approach to establish its biological activity profile. As specific biological data for this compound is not yet widely published, this guide provides a comprehensive framework for researchers to establish robust and reproducible in vitro testing protocols.
This document is designed to empower researchers, scientists, and drug development professionals with the foundational principles and actionable protocols for characterizing this compound. We will move beyond simplistic step-by-step instructions, delving into the rationale behind experimental choices to ensure scientific integrity and the generation of high-quality, interpretable data. Our approach is built on a tiered strategy, starting with essential physicochemical characterization and progressing to broad cytotoxicity screening, which then informs the concentration selection for more specific target-oriented or phenotypic assays.
PART 1: Pre-Assay Compound Characterization: The Foundation of Reliable Data
Before any biological assay is performed, understanding the fundamental physicochemical properties of this compound is paramount. These properties dictate how the compound behaves in aqueous assay media and directly impact the accuracy and reproducibility of your results.
Physicochemical Profile (Predicted)
While experimental data for the exact molecule this compound is scarce, we can infer some properties from structurally similar compounds like (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine (CAS 416869-66-4) and N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0).[1][2]
| Property | Predicted Value/Information | Significance for In Vitro Assays |
| Molecular Formula | C₁₀H₂₀N₂O | Essential for calculating molarity of stock solutions. |
| Molecular Weight | ~184.28 g/mol | Crucial for accurate stock solution preparation. |
| Predicted XLogP3 | ~0.8 | Suggests moderate lipophilicity and likely good aqueous solubility.[2] |
| Hydrogen Bond Donors | 2 | Influences solubility and potential for target interactions. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and potential for target interactions. |
Note: These values are estimations based on related structures and require experimental verification.
Essential Preliminary Experiments: Solubility and Stability
The most meticulously planned biological assay will fail if the test compound is not properly dissolved or degrades during the experiment.
Protocol 1: Kinetic Solubility Assessment
Kinetic solubility testing is a rapid method performed early in drug discovery to identify compounds that may have solubility challenges.[3]
Objective: To determine the concentration at which this compound begins to precipitate from a solution when diluted from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing your primary assay buffer (e.g., PBS or cell culture medium). The final DMSO concentration should be kept constant and at a level non-toxic to cells (typically ≤0.5%).
-
Incubation and Analysis: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Stability Assessment in Assay Media
Objective: To determine if the compound degrades in the assay medium over the intended duration of the experiment.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into the intended cell culture medium (with and without serum) to a final concentration well below its solubility limit.
-
Time-Course Incubation: Incubate the samples under standard assay conditions (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like LC-MS (Liquid Chromatography-Mass Spectrometry). A decrease in the parent compound's concentration over time indicates instability.
Stock Solution Preparation and Quality Control
A well-characterized and stable stock solution is the starting point for all subsequent experiments.
Caption: Workflow for preparing and storing compound stock solutions.
PART 2: Tier 1 Screening - Establishing the Cytotoxicity Profile
The initial biological assessment for any novel compound should be a cytotoxicity assay. This establishes the concentration range at which the compound begins to exert toxic effects on cells, defining the upper limit for subsequent, more specific assays.[4] It is crucial to test a broad range of concentrations to capture the full dose-response curve.[4][5]
Cell Line Selection
The choice of cell line should be relevant to the presumed, or desired, therapeutic area. Given the piperidine scaffold, which is common in central nervous system (CNS) agents, a neuronal cell line like SH-SY5Y (human neuroblastoma) could be a relevant starting point. For a general screen, a commonly used and robust cancer cell line such as HeLa or HEK293 is also appropriate.[5]
Protocol 3: General Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4] Optimizing cell seeding density is critical for a good assay window.[6]
-
Compound Preparation (Serial Dilution):
-
Prepare a top concentration of this compound in culture medium (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Perform a 10-point, 1:3 serial dilution directly in a 96-well dilution plate.
-
-
Cell Treatment: Remove the old medium from the cell plate and add the various concentrations of the compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the cells for a relevant period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or a commercial solubilizer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
Caption: Example of a 1:3 serial dilution scheme for cytotoxicity testing.
Interpreting Cytotoxicity Data
The IC₅₀ value from the cytotoxicity assay is a critical piece of information.
| Hypothetical Cytotoxicity Data (HeLa Cells, 48h) | |
| Parameter | Value |
| IC₅₀ | 75 µM |
| Max Tolerated Concentration (≥90% Viability) | ~10 µM |
| Significant Toxicity (≤20% Viability) | > 200 µM |
This data tells us that for subsequent, non-cytotoxic assays in this cell line, concentrations should ideally be kept below 10 µM to ensure that any observed effects are not due to general cell death.
PART 3: Tier 2 Screening - Target-Based and Functional Assays
Once the non-cytotoxic concentration range is established, you can proceed to more specific assays to elucidate the compound's mechanism of action. The choice of assay depends on the therapeutic hypothesis. The piperidine and furan moieties are present in various bioactive molecules, including ligands for G-protein coupled receptors (GPCRs) or ion channels.
For this guide, we will hypothesize that this compound may interact with a specific GPCR.
Decision Workflow for Secondary Assay Dosing
The cytotoxicity data is the primary driver for selecting concentrations in secondary assays.
Caption: Logic for selecting concentrations for functional assays.
Protocol 4: Hypothetical GPCR Functional Assay (cAMP Measurement)
Objective: To determine if this compound modulates the activity of a hypothetical GPCR (e.g., a Gi-coupled receptor where activation leads to a decrease in cAMP).
Methodology:
-
Cell Line: Use a recombinant cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells).
-
Cell Seeding: Plate the cells in a 96-well or 384-well plate and grow to near confluence.
-
Compound Preparation: Based on the decision workflow, prepare a serial dilution of the compound. The top concentration should be at or below the maximum non-toxic concentration (e.g., 10 µM).
-
Assay Procedure (using a LANCE or HTRF cAMP kit):
-
Pre-treat cells with the various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a known agonist of the GPCR at a concentration that gives a sub-maximal response (e.g., its EC₈₀). This allows for the detection of both agonist and antagonist effects.
-
Lyse the cells and follow the manufacturer's protocol for the cAMP detection assay. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP produced.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition (for antagonists) or percent stimulation (for agonists) relative to controls.
-
Plot the response against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
-
Synthesizing the Data
By combining the data from cytotoxicity and functional assays, you can begin to define the therapeutic window of the compound.
| Integrated Data Summary | ||
| Assay Type | Endpoint | Hypothetical Result |
| Cytotoxicity (HeLa) | Viability IC₅₀ | 75 µM |
| GPCR Functional (HEK293) | Antagonist IC₅₀ | 0.5 µM |
| Therapeutic Index (In Vitro) | Cytotoxicity IC₅₀ / Functional IC₅₀ | 150 |
A high therapeutic index suggests that the compound is potent at its target at concentrations far below those that cause general cell toxicity, which is a desirable characteristic for a potential drug candidate.
Conclusion
The successful in vitro evaluation of a novel compound like this compound hinges on a logical, tiered approach to determining its effective and non-toxic concentration range. By first establishing a solid foundation of its physicochemical properties and then using a broad cytotoxicity screen to guide the dosing for specific functional assays, researchers can generate reliable, meaningful data. This structured methodology not only ensures the scientific validity of the results but also conserves valuable resources by focusing experiments on a biologically relevant concentration window. The protocols and workflows detailed herein provide a robust starting point for the comprehensive characterization of this and other novel chemical entities.
References
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]
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Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Biotrend. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. [Link]
-
Valenti, G., et al. (2017). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
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Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. [Link]
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Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Eurolab. (n.d.). Drug Solubility Testing. [Link]
-
PubChem. 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine. [Link]
-
Chemical-Suppliers.com. N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
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Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]
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IKEV. (n.d.). The Complete Stability Testing for a Successful Application. [Link]
-
Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
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Topic: A Comprehensive Guide to the Quantitative Analysis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in Solution
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides detailed methodologies for the accurate and robust quantification of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in solution. Addressing the compound's inherent analytical challenges—namely its high polarity and lack of a native chromophore—we present two validated protocols tailored for distinct analytical needs. The first method employs High-Performance Liquid Chromatography with UV/Fluorescence detection (HPLC-UV/FLD) following pre-column derivatization, a widely accessible approach for routine analysis. The second method utilizes the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification, which is essential for trace-level analysis in complex matrices typical of drug development.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in pharmaceutical development and chemical analysis.
Introduction and Analytical Rationale
This compound is a heterocyclic amine containing a primary amine group, a secondary amine within the piperidine ring, and a tetrahydrofuran moiety. Its physicochemical properties present specific challenges for quantitative analysis by reversed-phase HPLC:
-
Lack of UV Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering direct HPLC-UV detection highly insensitive.[3]
-
High Polarity: The primary amine group imparts high polarity, leading to poor retention on traditional C18 reversed-phase columns.[4]
-
Poor Peak Shape: Basic amines are notorious for interacting with residual acidic silanols on silica-based columns, resulting in significant peak tailing and poor chromatographic performance.[5]
To overcome these challenges, two primary strategies are employed:
-
Chemical Derivatization: Introducing a chromophore or fluorophore into the molecule via a chemical reaction with the primary amine group. This not only enables sensitive detection but also increases the molecule's hydrophobicity, improving chromatographic retention and peak shape.[6][7]
-
Mass Spectrometric Detection: Utilizing LC-MS/MS, a technique that offers exceptional sensitivity and selectivity, bypassing the need for a chromophore.[8][9] The basic nitrogen atoms in the molecule are readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI).
This document details protocols for both approaches, allowing laboratories to select the method that best fits their available instrumentation and sensitivity requirements.
Method 1: Quantification by HPLC with Pre-Column Derivatization and Fluorescence Detection
This method is robust, reliable, and can be implemented on most standard HPLC systems equipped with a fluorescence detector (FLD). We have selected Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatization reagent.
Causality Behind Experimental Choices:
-
Why Dansyl Chloride? Dansyl chloride reacts specifically with primary and secondary amines under mild basic conditions to form a highly fluorescent and stable sulfonamide derivative.[10] This derivative exhibits strong UV absorbance and, more importantly, intense fluorescence, offering superior sensitivity compared to UV detection alone. The derivatization also significantly increases the hydrophobicity of the analyte, ensuring excellent retention and peak shape on a C18 column.
-
Why Fluorescence Detection? FLD is inherently more sensitive and selective than UV detection. By choosing specific excitation and emission wavelengths for the dansyl derivative, we can minimize interference from matrix components that do not fluoresce under the same conditions.
Experimental Workflow: HPLC-FLD Method
Caption: Workflow for HPLC-FLD analysis with derivatization.
Detailed Protocol: HPLC-FLD
2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Dansyl Chloride, >99% purity
-
Sodium Bicarbonate
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Formic Acid
2.2. Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of ACN and water.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with 50:50 ACN:H2O.
-
Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of ACN. Prepare this solution fresh daily and protect it from light.
-
Reaction Buffer (100 mM Sodium Bicarbonate, pH 9): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water.
2.3. Derivatization Procedure
-
In a microcentrifuge tube, add 50 µL of your standard or sample solution.
-
Add 100 µL of the Reaction Buffer (pH 9).
-
Add 100 µL of the Dansyl Chloride Reagent.
-
Vortex the mixture gently and incubate in a water bath or heating block at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Optional Quenching Step: To consume excess Dansyl Chloride and prevent further reaction, add 20 µL of a 100 mM Tris solution and let it react for 10 minutes. This can improve baseline stability.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2.4. HPLC-FLD Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 40 |
| 15.0 | 40 |
Data and System Suitability
A typical calibration curve should yield a coefficient of determination (R²) > 0.995. System suitability parameters, such as tailing factor for the analyte peak (should be < 1.5) and plate count, must be monitored.
Table 1: Example Calibration Data for Derivatized Analyte
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,250 |
| 0.5 | 76,100 |
| 1.0 | 151,500 |
| 5.0 | 755,200 |
| 10.0 | 1,520,300 |
| 25.0 | 3,795,000 |
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is the gold standard for quantifying low levels of the analyte in complex biological or chemical matrices.[1] It leverages the high selectivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer, eliminating the need for derivatization.
Causality Behind Experimental Choices:
-
Why LC-MS/MS? Its unparalleled sensitivity and selectivity allow for direct measurement of the analyte, even at pg/mL levels. The MRM experiment isolates a specific precursor ion (the protonated parent molecule) and detects a specific fragment ion, creating a highly specific analytical signal that is free from most matrix interferences.[1][11]
-
Why ESI Positive Mode? The piperidine and primary amine nitrogens are basic and readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion in the electrospray source. This provides a strong and reliable signal for the precursor ion.
-
Why Formic Acid? The addition of a small amount of formic acid to the mobile phase serves two purposes: it ensures the analyte is protonated for efficient ESI+ ionization and improves the chromatographic peak shape by competing with the analyte for active sites on the column.[8]
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
3.2. Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Prepare as described in section 2.2.
-
Calibration Standards: Prepare a series of working standards covering the desired analytical range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serially diluting the stock solution with 50:50 ACN:H2O.
-
Sample Preparation: Dilute the sample solution with 50:50 ACN:H2O to ensure the final concentration falls within the linear range of the calibration curve.
3.3. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (a shorter column is suitable due to MS selectivity)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The molecular formula is C₁₁H₂₂N₂O, with a monoisotopic mass of 198.1732. The precursor ion will be [M+H]⁺ at m/z 199.2. Product ions must be determined by infusing a standard solution and performing a product ion scan. Plausible fragmentations include cleavage of the piperidine ring or the bond connecting the two ring systems.[11]
Table 2: Proposed MRM Transitions for Quantification
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 1 | 199.2 | 98.1* | 50 | 20 | Quantifier |
| 2 | 199.2 | 83.1** | 50 | 25 | Qualifier |
*Hypothetical product ion corresponding to the protonated piperidin-4-amine fragment. **Hypothetical product ion corresponding to the tetrahydrofuran-2-ylmethyl cation. (Note: These values must be optimized empirically on the specific instrument used).
Method Validation and Troubleshooting
Both methods should be validated according to ICH Q2(R1) guidelines or equivalent internal standards. Key parameters include:
-
Specificity: Ensure no interference from diluents or matrix components at the analyte's retention time.
-
Linearity: Assess the linear range, typically with 5-7 concentration levels.
-
Accuracy & Precision: Determine intra- and inter-day accuracy (% recovery) and precision (%RSD) at multiple concentrations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Experimentally determine the lowest concentration that can be reliably detected and quantified.
Common Troubleshooting Issue: For both methods, poor peak shape is a common problem with amines.[5] If peak tailing is observed, consider using a column with advanced end-capping, increasing the concentration of the acidic modifier (e.g., formic acid to 0.2%), or adding a small amount of a stronger ion-pairing agent like trifluoroacetic acid (TFA), although TFA can cause ion suppression in MS.[5] Using a mobile phase with a higher pH (e.g., with ammonium formate at pH 8) can also be effective but requires a pH-stable column.
Conclusion
This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of this compound. The HPLC-FLD method with Dansyl Chloride derivatization is a cost-effective and sensitive approach suitable for routine quality control. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity analysis, the direct LC-MS/MS method is the recommended approach. The choice of method should be guided by the specific analytical requirements, matrix complexity, and available instrumentation.
References
- Benchchem.
-
Ge, X., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]
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Bülbül, B., et al. (2018). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. [Link]
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Jámbor, A., & Molnár-Perl, I. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science. [Link]
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Staack, R. F., & Neusuess, C. (2006). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
RSC Publishing. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
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SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. [Link]
-
Gouseti, O., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
-
Latorre, C., et al. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. PubMed Central. [Link]
-
University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
Niedźwiedź, I., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC - NIH. [Link]
- Google Patents. (2013).
-
Chen, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
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Application Notes and Protocols for the Derivatization of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine for Biological Screening
Introduction: The Strategic Value of the 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals and bioactive molecules.[1][2][3] Its prevalence is not coincidental but rather a consequence of its favorable physicochemical properties, including its basic nitrogen atom which is often protonated at physiological pH, enabling critical ionic interactions with biological targets.[2] The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, facilitating optimal binding to diverse protein architectures.[2]
This guide focuses on a particularly promising, yet underexplored scaffold: This compound . This molecule marries the advantageous properties of the piperidine core with a tetrahydrofuran (THF) moiety. The THF ring, another common feature in natural products and drugs, can influence solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor. The primary amine at the 4-position of the piperidine ring serves as a versatile synthetic handle, allowing for the generation of a diverse library of derivatives.
The strategic derivatization of this core structure is a cornerstone of hit-to-lead optimization in drug discovery. By systematically modifying the primary amine, researchers can modulate a compound's lipophilicity, solubility, pKa, and hydrogen bonding capacity.[4][5][6] These physicochemical properties are inextricably linked to a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and potential toxicity.[4][7] This document provides a detailed, experience-driven guide for the derivatization of this compound, offering a suite of robust protocols to generate a chemically diverse library poised for biological screening.
Part 1: Synthesis of the Core Scaffold
The generation of a high-quality derivative library begins with a reliable synthesis of the starting material. Two primary and effective methods for the synthesis of this compound are presented: Reductive Amination and N-Alkylation.
Method 1.1: Reductive Amination (Preferred)
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[8] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9] For this synthesis, we will utilize piperidin-4-amine and tetrahydrofuran-2-carbaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and selectivity for iminiums over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9]
Workflow for Reductive Amination
Caption: Reductive amination workflow for scaffold synthesis.
Experimental Protocol: Reductive Amination
| Reagent/Material | Grade | Typical Supplier |
| Piperidin-4-amine | ≥98% | Commercially Available |
| Tetrahydrofuran-2-carbaldehyde | ≥97% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| 1,2-Dichloroethane (DCE), anhydrous | ACS Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Silica Gel for Chromatography | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidin-4-amine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a solution or fine suspension.
-
Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The reaction is mildly exothermic. Continue stirring at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent streaking) to yield the pure this compound.
Method 1.2: N-Alkylation
An alternative route is the direct N-alkylation of piperidin-4-amine with a suitable electrophile, such as 2-(chloromethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran.[10][11] This is a classic SN2 reaction where the piperidine nitrogen acts as the nucleophile. A non-nucleophilic base is required to scavenge the acid (HCl or HBr) generated during the reaction.[10] While straightforward, this method can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: N-Alkylation
| Reagent/Material | Grade | Typical Supplier |
| Piperidin-4-amine | ≥98% | Commercially Available |
| 2-(Chloromethyl)tetrahydrofuran | ≥97% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃), fine powder | ≥99% | Commercially Available |
| Anhydrous Acetonitrile (MeCN) or DMF | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a round-bottom flask, add piperidin-4-amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Alkylating Agent Addition: Add 2-(chloromethyl)tetrahydrofuran (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (for MeCN, ~82°C) and stir vigorously for 16-24 hours.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography as described in the reductive amination protocol.
Part 2: Derivatization of the Primary Amine
The primary amine at the C-4 position is the key to library generation. The following protocols detail four common and robust derivatization strategies.
Strategy 2.1: Acylation to Form Amides
Acylation introduces an amide bond, a fundamental functional group in many drugs. This modification can significantly impact hydrogen bonding capabilities and lipophilicity. The use of various acyl chlorides or acid anhydrides allows for the introduction of a wide range of substituents. 4-Pyrrolidinopyridine (4-PPY) is a highly effective acylation catalyst.[12]
Workflow for Acylation
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Protocol for the Selective N-alkylation of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-alkylation of the primary amine in 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. The piperidine moiety is a cornerstone scaffold in modern pharmaceuticals, and functionalization of its substituents is a critical step in tuning the pharmacological profiles of drug candidates.[1] Due to the presence of a single primary amine, this substrate is an ideal candidate for clean, selective mono-alkylation. We present reductive amination as the premier method for this transformation, offering superior control and versatility over classical direct alkylation. This note details the underlying chemical principles, provides a step-by-step protocol for reductive amination, and includes a comparative analysis of alternative synthetic strategies.
Introduction: Strategic Importance of the Target Scaffold
The compound this compound is a bifunctional molecule featuring a pre-alkylated tertiary piperidine nitrogen and a reactive primary amine at the C4 position. This structure is of significant interest in medicinal chemistry, as the piperidine ring is a prevalent feature in numerous FDA-approved drugs, while the tetrahydrofuran motif can influence solubility and metabolic stability. The primary amine serves as a crucial handle for introducing a diverse range of substituents (R' groups), enabling systematic Structure-Activity Relationship (SAR) studies.
The primary challenge in amine alkylation is often controlling selectivity to prevent over-alkylation, a common issue when the product amine is more nucleophilic than the starting material.[2] However, in this specific substrate, the target for alkylation is a primary amine, which upon reaction will form a secondary amine. While the resulting secondary amine is nucleophilic, the method of reductive amination inherently minimizes the risk of a second alkylation event, making it the preferred industrial and research-scale strategy.[3]
Choosing the Right Chemistry: A Methodological Comparison
The selection of an appropriate N-alkylation strategy is paramount to achieving high yield and purity. Below is a critical evaluation of the most relevant methods.
Reductive Amination (Recommended Method)
This is one of the most reliable and widely used methods for N-alkylation.[4] The reaction proceeds in a one-pot fashion through two key stages:
-
Iminium Ion Formation: The primary amine condenses with a chosen aldehyde or ketone to form an intermediate iminium ion.
-
In-Situ Reduction: A mild and selective reducing agent reduces the iminium ion to the target secondary amine.
A significant advantage of this method is the prevention of the over-alkylation that plagues direct alkylation with alkyl halides.[4] The iminium ion intermediate is more electrophilic and thus more readily reduced than the carbonyl group of the starting aldehyde, allowing for high selectivity.[5]
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.[6]
-
Primary Drawback: The product, a secondary amine, can compete with the starting primary amine for the remaining alkyl halide. This leads to the formation of a tertiary amine byproduct and, in some cases, a quaternary ammonium salt.[7] This lack of selectivity often results in complex product mixtures and difficult purifications. While techniques like slow addition of the alkylating agent can be employed, they do not always resolve the issue.[8]
Advanced Catalytic Methods (Buchwald-Hartwig Amination)
For the introduction of aryl or heteroaryl groups, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[9][10] While highly effective for forming C(sp²)-N bonds, it requires specialized (and often expensive) phosphine ligands, a palladium catalyst, and strictly controlled inert atmosphere conditions, making it more complex and costly for routine alkylation compared to reductive amination.[11]
Core Protocol: N-Alkylation via Reductive Amination
This protocol describes the synthesis of a representative N-alkylated derivative, N-benzyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine, using benzaldehyde as the alkylating precursor.
Experimental Workflow Diagram
Caption: A typical experimental workflow for reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier |
| This compound | ≥97% | Commercially Available |
| Aldehyde or Ketone (e.g., Benzaldehyde) | Reagent Grade, ≥99% | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine (Saturated Aqueous NaCl) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate and Hexanes for Chromatography | HPLC Grade | Commercially Available |
| Triethylamine (for chromatography, optional) | Reagent Grade | Commercially Available |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq.) at room temperature.
-
Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. This period allows for the formation of the key iminium ion intermediate.[12]
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions over 5-10 minutes. The portion-wise addition helps to control any mild exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Work-up - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Work-up - Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane. To prevent the basic amine product from tailing on the acidic silica gel, the eluent can be modified with 0.5-1% triethylamine.[13]
Quantitative Data Summary
| Reactant/Reagent | Molar Eq. | Typical Amount (for 1g amine) | Purpose |
| 1-(THF-2-ylmethyl)piperidin-4-amine | 1.0 | 1.0 g (5.04 mmol) | Starting Material |
| Benzaldehyde | 1.1 | 0.59 g (5.54 mmol) | Source of Benzyl Group |
| Sodium Triacetoxyborohydride | 1.5 | 1.60 g (7.56 mmol) | Selective Reducing Agent |
| Anhydrous Dichloromethane (DCM) | - | ~50 mL | Reaction Solvent |
| Expected Yield | - | 75-90% | Post-purification |
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and adapting the protocol to different substrates.
Reductive Amination Mechanism Diagram
Caption: Mechanism of reductive amination of a primary amine.
The reaction begins with the nucleophilic primary amine attacking the electrophilic carbonyl carbon of the aldehyde.[14] After proton transfer steps, a carbinolamine intermediate is formed. This intermediate then eliminates a molecule of water to generate a positively charged iminium ion.[15] This iminium ion is the key electrophile that is subsequently reduced.
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The choice of reducing agent is critical.
-
Selectivity: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups attenuate its reducing power, making it selective for the reduction of the highly electrophilic iminium ion over the less reactive starting aldehyde or ketone.[12]
-
Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not require strict pH control and avoids the use of toxic cyanide reagents.[3] It is also generally more effective than sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde before iminium formation is complete.
References
-
Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amine Alkylation. Organic Process Research & Development, 16(6), 1156–1184. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Bose, D. S., & Narsimha Reddy, A. (2003). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 5(6), 729-731. Available from: [Link]
-
Arch Pharm (Weinheim). (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. 355(5), e2100443. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Varma, R. S., & Varma, M. (1997). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 27(21), 3831-3836. Available from: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
University of Calgary. Alkylation of Amines. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]
-
Goti, A., & Cardona, F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3247. Available from: [Link]
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Application Note: 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine as a Versatile Building Block for Novel Piperidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is one of the most significant nitrogen-containing heterocycles in pharmaceuticals, appearing in a vast number of drugs across multiple therapeutic areas.[1][2] Similarly, the tetrahydrofuran (THF) moiety is a key structural feature in many approved drugs, often contributing to favorable pharmacokinetic properties.[3] This application note details the utility of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a bifunctional building block that combines these two privileged scaffolds. We provide an in-depth guide for researchers and drug development professionals on leveraging its primary amine for the synthesis of diverse and complex piperidine-based derivatives through two fundamental and robust synthetic routes: reductive amination and amide coupling. This document offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents data in a clear, accessible format to facilitate its application in medicinal chemistry and drug discovery programs.
Introduction and Reagent Overview
This compound is a strategic building block for library synthesis. Its structure features a primary amine at the 4-position of the piperidine ring, which serves as a highly versatile handle for derivatization. The N-1 position of the piperidine is substituted with a tetrahydrofuran-2-ylmethyl group, which can influence the physicochemical properties of the final compounds, such as solubility and metabolic stability, while also providing an additional vector for potential target interactions.
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its ability to present substituents in well-defined three-dimensional space.[4] The development of efficient methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[2] This guide focuses on two of the most reliable and widely used transformations for amine derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Appearance | (Typically) Colorless to pale yellow oil |
| Key Reactive Site | Primary amine (-NH₂) at piperidine C-4 |
| Core Scaffolds | Piperidine, Tetrahydrofuran |
Synthesis of N-Substituted Scaffolds via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding through the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[5][6] The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) makes this reaction tolerant of a wide range of functional groups, rendering it ideal for complex molecule synthesis.[1]
Principle and Workflow
The reaction begins with the formation of an intermediate iminium ion from the condensation of the primary amine of our building block and an aldehyde or ketone. NaBH(OAc)₃, being less reactive and more sterically hindered than other borohydrides, selectively reduces the protonated imine as it forms, driving the reaction to completion and minimizing side reactions. This one-pot approach is highly efficient and is a staple in the pharmaceutical industry for C-N bond formation.[5]
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine
This protocol describes a representative reaction with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzaldehyde (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine/iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Rationale: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.
Table 2: Representative Examples for Reductive Amination
| Carbonyl Partner | Product Name | Expected Yield Range | Key Analytical Note |
| Benzaldehyde | N-Benzyl-1-(THF-2-ylmethyl)piperidin-4-amine | 75-90% | Appearance of benzylic CH₂ protons (~3.8 ppm in ¹H NMR) |
| Furan-2-carbaldehyde | N-(Furan-2-ylmethyl)-1-(THF-2-ylmethyl)piperidin-4-amine | 70-85% | Signals corresponding to the furan ring protons.[1] |
| Cyclohexanone | N-Cyclohexyl-1-(THF-2-ylmethyl)piperidin-4-amine | 65-80% | Absence of carbonyl peak in IR; new signals for cyclohexyl group in NMR. |
Synthesis of Amide Scaffolds via Amide Coupling
Amide bond formation is a cornerstone reaction in organic synthesis, central to the creation of peptides and a vast array of pharmaceuticals. The reaction typically involves the activation of a carboxylic acid, converting the hydroxyl group into a better leaving group, followed by nucleophilic attack by the amine.
Principle and Mechanism
Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is used to trap the O-acylisourea, forming an active ester that is more stable to rearrangement but highly reactive towards the amine, leading to higher yields and purer products.
Caption: Simplified mechanism of EDC-mediated amide coupling.
Detailed Protocol: Synthesis of N-(1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-yl)benzamide
This protocol provides a general procedure for coupling with benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
EDC Hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Water, Ethyl Acetate, 1N HCl, Saturated NaHCO₃
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester. Rationale: This pre-activation step is crucial to maximize the formation of the HOBt active ester before the amine is introduced, minimizing side reactions.
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of DMF and add DIPEA (3.0 eq). Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the primary amine is in its free, nucleophilic state.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to afford the pure amide product.
Table 3: Representative Examples for Amide Coupling
| Carboxylic Acid Partner | Product Name | Expected Yield Range | Key Analytical Note |
| Benzoic Acid | N-(1-(THF-2-ylmethyl)piperidin-4-yl)benzamide | 80-95% | Strong C=O stretch ~1640 cm⁻¹ in IR; amide N-H proton in ¹H NMR. |
| Acetic Acid | N-(1-(THF-2-ylmethyl)piperidin-4-yl)acetamide | 85-98% | Acetyl methyl singlet ~2.0 ppm in ¹H NMR. |
| Furoic Acid | N-(1-(THF-2-ylmethyl)piperidin-4-yl)furan-2-carboxamide | 75-90% | Synthesis of furan-containing amides is well-established.[7] |
Conclusion
This compound is a highly valuable and versatile building block for constructing novel chemical entities for drug discovery. The presence of a readily derivatizable primary amine allows for the straightforward implementation of robust and high-yielding synthetic methodologies like reductive amination and amide coupling. The protocols and principles outlined in this document provide a solid foundation for researchers to efficiently generate libraries of diverse piperidine-based scaffolds, enabling the systematic exploration of structure-activity relationships in the pursuit of new therapeutic agents.
References
- Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine. (2025). Benchchem.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (n.d.). PMC - NIH.
- (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine | CAS 416869-66-4. (n.d.). Santa Cruz Biotechnology.
- N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. (n.d.). PubChem.
- Piperidine Synthesis. (2025). DTIC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (2024).
- Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.). Open Chemistry.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PMC - NIH.
- Piperidine nucleus in the field of drug discovery. (2021).
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2025).
- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A High-Throughput Screening Cascade for the Characterization of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) cascade to elucidate the biological activity of the novel chemical entity, 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. Given the absence of published data on its molecular targets, this guide presents a logical, multi-tiered screening strategy. We detail the principles and provide step-by-step protocols for a suite of robust, industry-standard HTS assays targeting broad and vital classes of drug targets, including G-Protein Coupled Receptors (GPCRs) and ion channels. Furthermore, we describe versatile, technology-driven platforms such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) that can be adapted for various target-specific assays. Emphasis is placed on experimental design, data quality control, and the scientific rationale behind each methodological step to ensure the generation of reliable and actionable data.
Introduction: Profiling a Novel Chemical Entity
The compound this compound is a small molecule whose biological function and potential therapeutic targets are currently uncharacterized. High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate the effects of such a compound against a vast array of biological targets, thereby identifying potential mechanisms of action and initiating the drug discovery process.[1][2][3][4] The primary challenge is the rational selection of initial assays in the absence of a known target.
Our proposed strategy is to employ a target-class-focused approach, utilizing screening platforms that cover a wide range of physiological signaling pathways. This guide is structured to first outline a strategic screening cascade, followed by detailed, self-contained application notes and protocols for each recommended assay.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Structure | |
| Known Synonyms | 1-((Tetrahydro-2-furanyl)methyl)-4-piperidinamine |
Source: PubChem CID 134989
Strategic Screening Cascade
A logical screening cascade is essential for efficiently allocating resources and generating meaningful data. We propose a tiered approach, starting with broad functional assays against high-value target classes, followed by more specific, technology-driven assays to confirm hits and elucidate the mechanism of action.
Caption: Proposed HTS cascade for a novel compound.
Assay Quality Control: The Foundation of Trustworthy Data
Before initiating any screening campaign, it is imperative to establish rigorous quality control metrics. The Z'-factor (Z-prime) is the gold standard for evaluating the quality and suitability of an HTS assay.[5][6][7] It provides a statistical measure of the separation between the positive and negative control populations, taking into account both the means and standard deviations of the controls.
Z'-Factor Calculation
The Z'-factor is calculated using the following formula:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Interpreting Z'-Factor Values
The calculated Z'-factor provides a clear indication of assay quality:
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between controls; highly reliable for HTS.[6][7] |
| 0 to 0.5 | Marginal Assay | Minimal separation; may require optimization or lead to a higher false hit rate.[6][7] |
| < 0 | Unsuitable Assay | Control signals overlap; the assay is not viable for screening.[6][7] |
Expert Insight: An assay should consistently achieve a Z'-factor of ≥ 0.5 during validation before being used for a full library screen. This metric should be monitored on a plate-by-plate basis throughout the screening campaign to flag any systematic errors or reagent issues.
Compound Management: Ensuring Sample Integrity
The reliability of HTS data is fundamentally dependent on the quality and integrity of the compound library.[8][9] Proper compound management practices are essential to prevent issues such as compound degradation, precipitation, or inaccurate concentrations.[10][11]
-
Storage: Compounds should be stored in DMSO at -20°C or -80°C in sealed plates to minimize water absorption and degradation.
-
Thawing: Minimize freeze-thaw cycles. For screening, create intermediate "daughter" plates from a master stock plate.
-
Dispensing: Utilize non-contact acoustic dispensing (e.g., Echo acoustic dispenser) for accurate, low-volume transfer of compounds to assay plates, which minimizes cross-contamination and conserves compound stocks.[2]
-
Concentration-Response Plating: For quantitative HTS (qHTS), prepare compound plates with a serial dilution series. This "inter-plate" or "vertical" method, where each plate represents a different concentration of the same set of compounds, is highly effective for generating full concentration-response curves in the primary screen.[12]
PART A: TIER 1 PRIMARY SCREENING PROTOCOLS
The goal of Tier 1 is to cast a wide net to identify potential biological activities. We focus on cell-based functional assays for GPCRs and ion channels, two of the largest and most successfully drugged target families.
Application Note 1: GPCR Screening via Calcium Mobilization
Principle: Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium (Ca²⁺) stores. This assay uses a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. A rapid increase in fluorescence following compound addition indicates activation of a Gαq-coupled receptor. This is a robust, kinetic, and widely used primary HTS assay.[13][14]
Instrumentation: A fluorometric imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling and kinetic reading capabilities is required.
Detailed Protocol (384-well format):
-
Cell Plating (Day 1):
-
Seed host cells (e.g., HEK293 or CHO) stably expressing the GPCR of interest into black-wall, clear-bottom 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Prepare a 2X Fluo-4 AM loading solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). The final Fluo-4 AM concentration is typically 1-4 µM. Probenecid is an anion transport inhibitor that helps improve intracellular dye retention.[2][13]
-
Remove plates from the incubator. Add 25 µL of the 2X Fluo-4 AM loading solution to each well (for a total volume of 50 µL).
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[14][15]
-
-
Compound Addition and Reading:
-
Prepare a compound plate containing this compound and controls (e.g., a known agonist as a positive control and DMSO vehicle as a negative control) at 4X the final desired concentration.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 12.5 µL from the compound plate to the cell plate.
-
Immediately continue kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 90-180 seconds.[15]
-
Application Note 2: GPCR Screening via cAMP Modulation
Principle: GPCRs coupled to Gαs or Gαi proteins modulate the intracellular concentration of the second messenger cyclic AMP (cAMP). Gαs activation increases cAMP, while Gαi activation decreases forskolin-stimulated cAMP levels.[5][16][17] This protocol utilizes a competitive immunoassay format, often employing TR-FRET or AlphaLISA technology for detection. In the AlphaLISA format, endogenously produced cAMP competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody coated on an Acceptor bead. A streptavidin-coated Donor bead binds the biotinylated probe, bringing the beads into proximity and generating a signal. An increase in cellular cAMP leads to a decrease in the AlphaLISA signal.[18]
Instrumentation: A plate reader capable of AlphaLISA detection (e.g., EnVision or PHERAstar).
Detailed Protocol (384-well format):
-
Cell Plating (Day 1):
-
Plate cells expressing the target GPCR in a 384-well white opaque plate at 5,000-15,000 cells per well in 5 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Stimulation (Day 2):
-
Prepare test compound, positive control (e.g., Isoproterenol for a Gαs target), and negative control (DMSO) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
For Gαi assays: Include a sub-maximal concentration of forskolin in the stimulation buffer to induce cAMP production.[17]
-
Add 5 µL of the compound/control solution to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Prepare the AlphaLISA detection mix according to the manufacturer's protocol, containing the anti-cAMP Acceptor beads and biotinylated cAMP bound to Streptavidin-Donor beads in lysis buffer.
-
Add 10 µL of the detection mix to each well.
-
Seal the plate, shake for 2-5 minutes, and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).[19]
-
Application Note 3: Ion Channel Screening via Membrane Potential
Principle: The opening and closing of ion channels directly alter the cell's membrane potential. This assay uses fluorescent voltage-sensitive dyes that redistribute across the plasma membrane in response to changes in potential.[15] In one common format (e.g., FLIPR Membrane Potential Assay Kits), depolarization causes the dye to enter the cell and bind to intracellular components, leading to an increase in fluorescence. Conversely, hyperpolarization causes a decrease in fluorescence. This provides a direct functional readout of the net activity of ion channels.[20][21]
Instrumentation: A fluorometric imaging plate reader (FLIPR) or equivalent.
Detailed Protocol (384-well format):
-
Cell Plating (Day 1):
-
Seed cells expressing the ion channel of interest into black-wall, clear-bottom 384-well plates at a density that will form a confluent monolayer (e.g., 20,000 cells/well) in 25 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Prepare the membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[1]
-
Add 25 µL of the loading buffer directly to each well containing the cells and medium.
-
Incubate for 30-60 minutes at 37°C or room temperature (optimization may be required).[1]
-
-
Compound Addition and Reading:
-
Prepare a compound plate with the test compound and appropriate controls (e.g., KCl for depolarization, a known channel opener/blocker).
-
Place both plates in the FLIPR instrument.
-
Establish a stable baseline reading for 10-30 seconds.
-
The instrument adds 12.5 µL from the compound plate to the cell plate.
-
Immediately read the kinetic fluorescence response for 2-5 minutes.
-
PART B: TIER 2 & 3 HIT CONFIRMATION & MOA PROTOCOLS
Application Note 4: Orthogonal GPCR Hit Confirmation via β-Arrestin Recruitment
Principle: Upon agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is critical for signal desensitization and can also initiate G-protein-independent signaling.[22] Measuring β-arrestin recruitment provides an orthogonal readout to second messenger assays, helping to eliminate false positives and identify biased agonists. The PathHunter® assay is a common platform that uses enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger fragment (Enzyme Acceptor). Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[3][23][24]
Instrumentation: A standard luminescence plate reader.
Detailed Protocol (384-well format using PathHunter eXpress Cells):
-
Cell Plating (Day 1):
-
Thaw and plate frozen, assay-ready PathHunter cells expressing the GPCR of interest into a white-wall, clear-bottom 384-well plate at the density recommended by the manufacturer in 20 µL of plating medium.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.[16]
-
-
Compound Stimulation (Day 3):
-
Signal Detection:
-
Prepare the PathHunter detection reagent mix according to the kit protocol.
-
Add 12.5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature. Do not shake or pipette to mix.
-
Read the chemiluminescence on a plate reader.[3]
-
Caption: PathHunter β-Arrestin Assay Workflow.
Application Note 5: Specific Ion Channel Assay via Thallium Flux
Principle: For potassium (K⁺) channels, thallium (Tl⁺) can act as a surrogate ion, passing through the channel pore.[8] The FluxOR™ assay uses a membrane-permeable dye that is cleaved by intracellular esterases into a Tl⁺-sensitive indicator. When a stimulus opens the K⁺ channels, Tl⁺ enters the cell and binds to the dye, causing a significant increase in fluorescence. This provides a robust method for specifically studying K⁺ channel modulators.[26][27]
Instrumentation: A fluorescence plate reader with an automated injection system.
Detailed Protocol (384-well format):
-
Cell Plating (Day 1):
-
Plate cells expressing the K⁺ channel of interest in a black-wall, clear-bottom 384-well plate (20,000-30,000 cells/well in 20 µL).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye and Compound Loading (Day 2):
-
Prepare the FluxOR™ dye loading solution as per the manufacturer's protocol.
-
Remove culture medium and add 20 µL of the loading solution. Incubate for 60-90 minutes at room temperature.
-
Wash the cells with assay buffer, leaving 20 µL of buffer in each well.
-
Add 5 µL of the test compound solution and incubate for 10-30 minutes.
-
-
Stimulation and Reading:
-
Prepare a stimulus buffer containing Tl₂SO₄ and, for voltage-gated channels, a depolarizing concentration of KCl.
-
Place the plate in the reader and establish a baseline fluorescence.
-
Inject 5 µL of the stimulus buffer.
-
Immediately begin kinetic reading (Excitation: ~490 nm, Emission: ~525 nm) for 1-3 minutes. The rate of fluorescence increase is proportional to channel activity.[18]
-
Application Note 6: Biochemical Affinity Determination via Fluorescence Polarization (FP) Competition Assay
Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein target, its tumbling slows dramatically, increasing the light polarization.[28][29][30][31] In a competition assay, a hit compound (unlabeled) will displace the tracer from the protein, causing a decrease in polarization. This allows for the determination of the compound's binding affinity (Ki).[17]
Instrumentation: A plate reader equipped with polarizing filters.
Detailed Protocol (384-well format):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% Tween-20).
-
Determine the dissociation constant (Kd) of the fluorescent tracer for the target protein via a direct binding titration.
-
Prepare a 2X solution of the target protein at a concentration appropriate for the tracer's Kd (typically 2-3x Kd).
-
Prepare a 2X solution of the fluorescent tracer at a concentration equal to its Kd.
-
Prepare a 4X serial dilution plate of the hit compound.
-
-
Assay Assembly:
-
In a black 384-well plate, combine:
-
10 µL of 2X Target Protein solution.
-
5 µL of 4X Hit Compound dilution.
-
-
Shake briefly and incubate for 15 minutes at room temperature.
-
Add 5 µL of 2X Fluorescent Tracer solution.
-
-
Incubation and Reading:
-
Incubate for a period sufficient to reach binding equilibrium (e.g., 60 minutes, requires optimization) at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader. A decrease in millipolarization (mP) units indicates competitive binding.
-
Application Note 7: TR-FRET for Protein-Protein Interaction (PPI) Modulation
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive proximity-based assay that is robust against many forms of compound interference.[32] It uses a long-lifetime lanthanide (e.g., Terbium, Tb) as a donor fluorophore and a conventional fluorophore (e.g., fluorescein) as an acceptor. When a Tb-labeled protein and a fluorescein-labeled protein interact, excitation of the donor results in energy transfer to the acceptor, which then emits light. The time-resolved detection mode eliminates short-lived background fluorescence.[33] A compound that disrupts this interaction will cause a loss of the TR-FRET signal.[30]
Instrumentation: A TR-FRET capable plate reader (e.g., HTRF-certified).
Detailed Protocol (384-well format):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Prepare a 4X serial dilution of the hit compound.
-
Prepare a 4X mix of the Tb-labeled protein (e.g., anti-GST-Tb antibody to label a GST-tagged protein) and the fluorescein-labeled protein partner in assay buffer.
-
-
Assay Assembly:
-
To a low-volume, black 384-well plate, add:
-
5 µL of the 4X compound dilution.
-
5 µL of assay buffer.
-
10 µL of the 4X protein mix.
-
-
-
Incubation and Reading:
-
Incubate for 1-4 hours at room temperature (optimization required).
-
Read the plate using a TR-FRET protocol, typically involving excitation around 340 nm and dual-emission reading at ~665 nm (acceptor) and ~620 nm (donor).
-
Data is typically expressed as the ratio of the acceptor to donor signals.
-
Data Analysis and Interpretation
The primary output of an HTS campaign is a large dataset that requires careful processing to identify true "hits."
Caption: High-Level HTS Data Analysis Workflow.
-
Quality Control: Calculate the Z'-factor for each assay plate to ensure data reliability.[21] Plates with Z' < 0.5 should be flagged for review or repeated.
-
Normalization: Raw data from each well is normalized to the plate's controls. For an activation assay, this is often expressed as a percentage of the positive control's response. For an inhibition assay, it is expressed as a percentage of inhibition relative to the uninhibited (negative) control.
-
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a predefined statistical threshold, commonly three standard deviations from the mean of the negative controls.
-
Concentration-Response Analysis: For confirmed hits, data from serial dilutions are plotted to generate concentration-response curves. These curves are fitted to a four-parameter logistic model to determine the potency (EC₅₀ or IC₅₀) and efficacy (maximal effect) of the compound.
Conclusion
The successful characterization of a novel compound like this compound hinges on a systematic and robust screening strategy. The tiered approach outlined in this guide, beginning with broad functional assays and progressing to specific mechanistic studies, provides a clear and efficient path from an unknown molecule to a well-characterized lead candidate. By adhering to the detailed protocols and rigorous quality control standards presented, researchers can generate high-quality, reproducible data, thereby accelerating the journey of drug discovery.
References
-
Molecular Devices. (n.d.). FLIPR TETRA Membrane Potential Kit Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Retrieved from [Link]
-
Chew, W., et al. (2022). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]
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Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Retrieved from [Link]
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BMG LABTECH. (n.d.). Adaptation of a potassium channel assay to enable easier high throughput screening. Retrieved from [Link]
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DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
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Hanson, Q., et al. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Retrieved from [Link]
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LabTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved from [Link]
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Iversen, P., et al. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]
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Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. Retrieved from [Link]
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DiscoveRx Corporation. (n.d.). PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]
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Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. Retrieved from [Link]
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Wang, Z. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). FluxOR™ Thallium Assay. Retrieved from [Link]
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Weaver, C. D., et al. (2009). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening. Retrieved from [Link]
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Li, Z., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
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Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
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Du, Y., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. Retrieved from [Link]
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Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
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Assay Genie. (n.d.). GenieHTS Potassium Ion Channel Assay Kit. Retrieved from [Link]
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Baillargeon, P., et al. (2011). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Retrieved from [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Zhou, J., et al. (2017). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology. Retrieved from [Link]
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BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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Wang, Z. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
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Agilent. (n.d.). TR-FRET. Retrieved from [Link]
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Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]
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wikiHow. (n.d.). How to Do Serial Dilutions. Retrieved from [Link]
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Tang, W., et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols. Retrieved from [Link]
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Banks, P., & Goss, M. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
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Laporte, S. A., et al. (2002). The β-Arrestin/AP-2 Interaction in G Protein-Coupled Receptor Internalization. Journal of Biological Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Welcome to the technical support center for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles to ensure accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, which typically proceeds via a reductive amination pathway.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary causes and how can I fix this?
A1: Low yield in this reductive amination is a common issue that can almost always be traced back to one of two critical stages: imine formation or the reduction step.
Causality: Reductive amination is a two-step, one-pot process: (1) the nucleophilic amine (piperidin-4-amine) and the aldehyde (tetrahydrofuran-2-carbaldehyde) condense to form an imine intermediate, and (2) a reducing agent reduces the imine to the final amine product.[1][2] A failure or inefficiency in either step will halt the entire sequence.
Potential Cause 1: Inefficient Imine Formation
The condensation of the amine and aldehyde to form the imine is a reversible equilibrium reaction.[2] The presence of water, a byproduct of this reaction, can push the equilibrium back towards the starting materials, preventing the reaction from moving forward.
-
Solution 1.1: Ensure Anhydrous Conditions. Use oven-dried glassware and anhydrous solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)). Water can severely inhibit imine formation.[3]
-
Solution 1.2: Use a Dehydrating Agent. Adding a dehydrating agent like powdered 4Å molecular sieves can effectively remove the water generated during the reaction, driving the equilibrium towards the imine product.[4]
-
Solution 1.3: Catalyze the Reaction. Imine formation is often catalyzed by mild acid. Adding a catalytic amount (5-10 mol%) of acetic acid (AcOH) can significantly accelerate the condensation step.[5] However, be cautious, as too much acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[6]
Potential Cause 2: Ineffective Reduction
If the imine forms successfully (which can be monitored by TLC or ¹H NMR), the problem may lie with the reducing agent or the reduction conditions.
-
Solution 2.1: Verify Reducing Agent Activity. Hydride reducing agents can degrade over time, especially if not stored properly. Use a fresh bottle of the reducing agent. You can test the activity of a reagent like sodium borohydride on a simple ketone (e.g., acetone) to confirm its efficacy.[7]
-
Solution 2.2: Choose the Right Reducing Agent. The choice of reducing agent is critical for selectivity and success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that preferentially reduces the imine in the presence of the unreacted aldehyde.[2][8] It is moisture-sensitive and should be handled accordingly.
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for imines at neutral or slightly acidic pH.[2][6] However, it is highly toxic and can release hydrogen cyanide (HCN) gas under strongly acidic conditions, requiring careful pH control and handling.[2]
-
Sodium Borohydride (NaBH₄): While cheaper, NaBH₄ is a stronger reducing agent and can reduce the starting aldehyde to an alcohol, leading to lower yields of the desired product.[8] If using NaBH₄, it is best to first allow the imine to form completely (1-2 hours) before adding the reducing agent.[6][8]
-
Q2: I am observing significant side product formation. How can I identify and prevent these impurities?
A2: The most common side product in this synthesis is the result of a lack of regioselectivity, leading to alkylation at the wrong nitrogen atom.
Causality: Piperidin-4-amine has two nucleophilic nitrogen atoms: the primary amine at the C4 position (-NH₂) and the secondary amine within the piperidine ring (-NH-). The ring nitrogen is generally more basic and can also act as a nucleophile, leading to the formation of N-(tetrahydrofuran-2-ylmethyl)piperidine if the C4 amine remains unreacted.
Primary Solution: Employ a Protecting Group Strategy
The most robust and industrially common method to ensure absolute regioselectivity is to protect the secondary amine of the piperidine ring before the reductive amination.
-
Recommended Protocol:
-
Protect the ring nitrogen of piperidin-4-amine with a Boc group (tert-butoxycarbonyl) by reacting it with Di-tert-butyl dicarbonate (Boc₂O). This forms tert-butyl 4-aminopiperidine-1-carboxylate.
-
Perform the reductive amination on the now-unambiguous primary amine with tetrahydrofuran-2-carbaldehyde.
-
Deprotect the Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol) to yield the final, pure product.[3]
-
This strategy adds two steps to the synthesis but guarantees the correct isomer is formed, ultimately simplifying purification and improving overall yield.
Caption: Workflow for selective synthesis using a protecting group.
Frequently Asked Questions (FAQs)
Q: What is the optimal reducing agent for this synthesis?
A: For laboratory-scale synthesis where yield and purity are prioritized, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended. It is mild enough not to reduce the starting aldehyde, is highly selective for the imine intermediate, and does not carry the toxicity risks associated with cyanoborohydride.[2][8]
| Reagent | Selectivity | Typical Solvents | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Excellent (Imine > Aldehyde) | DCE, DCM, THF | High selectivity, mild conditions, one-pot reaction.[8] | Moisture sensitive, relatively expensive. |
| NaBH₃CN | Good (Imine > Aldehyde at pH 6-7) | Methanol, Ethanol | Good selectivity, water tolerant.[8] | Highly toxic (potential HCN release).[2] |
| NaBH₄ | Poor (Reduces both imine and aldehyde) | Methanol, Ethanol | Inexpensive, readily available. | Low selectivity, can reduce starting aldehyde, requires sequential addition.[6][8] |
| H₂/Catalyst (e.g., Pd/C) | Excellent | Methanol, Ethanol | "Green" byproduct (none), high efficiency. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric.[2] |
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most effective and straightforward method.
-
Setup: Use a silica gel plate. A good eluent system might be Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine or ammonia (0.5-1%) to prevent the amine products from streaking.
-
What to Look For:
-
Spot your starting materials in separate lanes for reference: piperidin-4-amine and tetrahydrofuran-2-carbaldehyde.
-
Co-spot the starting materials in one lane to see their combined profile.
-
Spot the reaction mixture in its own lane.
-
-
Interpretation: As the reaction progresses, you should see the spot corresponding to the aldehyde diminish. A new, more polar spot for the final amine product will appear. The imine intermediate is often not visible as it is transient and immediately reduced. A complete reaction is indicated by the full consumption of the limiting reagent (usually the aldehyde).
Q: What is the mechanism of the reductive amination reaction?
A: The reaction proceeds in two distinct mechanistic steps: nucleophilic attack followed by hydride reduction.
Caption: Mechanism of Reductive Amination.
-
Imine/Iminium Ion Formation: The nitrogen of piperidin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-2-carbaldehyde. This forms a hemiaminal intermediate.[2]
-
Dehydration: The hemiaminal eliminates a molecule of water to form an imine (or its protonated form, an iminium ion, under acidic conditions). This step is reversible.[2]
-
Reduction: A hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the C=N double bond, reducing it to a single bond and forming the final secondary amine product.[2]
Experimental Protocols
Protocol 1: Optimized Synthesis using N-Boc-Piperidin-4-amine
This protocol prioritizes selectivity and yield by using a protected starting material.
Materials:
-
tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)
-
Tetrahydrofuran-2-carbaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous DCM.
-
Add tetrahydrofuran-2-carbaldehyde (1.1 eq) followed by the catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).
-
Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.
Protocol 2: Boc-Deprotection
Materials:
-
Crude Boc-protected product from Protocol 1
-
4M HCl in 1,4-Dioxane (or a saturated solution of HCl in diethyl ether/methanol)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
Procedure:
-
Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent like methanol or DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of 4M HCl in dioxane (e.g., 5-10 eq).
-
Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, the product hydrochloride salt often precipitates. The solvent can be removed under reduced pressure. The solid can be triturated with diethyl ether, filtered, and washed with ether to yield the pure hydrochloride salt.[3]
-
To obtain the free base, dissolve the hydrochloride salt in water and basify the solution to pH >12 with NaOH solution. Extract the free amine product with a solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield the final pure this compound.[3]
References
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Le, C., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
ResearchGate. (2014). Reductive amination and amide synthesis. [Link]
- Google Patents. (n.d.).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Solubility Issues with 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. Our approach is rooted in first principles of physical organic chemistry to empower users to rationally design solutions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this compound is governed by its distinct molecular architecture, which contains both polar and non-polar regions. This duality is the primary reason for its complex solubility profile.
-
Polar/Hydrophilic Moieties: The molecule possesses three key sites capable of engaging in hydrogen bonding and polar interactions:
-
Primary Amine (-NH₂): Located at the 4-position of the piperidine ring, this group is a strong hydrogen bond donor and acceptor. It is also a primary site of basicity (protonation).
-
Tertiary Amine (Piperidine Nitrogen): As part of the saturated ring, this nitrogen is a hydrogen bond acceptor and a basic center.
-
Ether Oxygen (THF Ring): The oxygen in the tetrahydrofuran ring is a hydrogen bond acceptor.
-
-
Non-Polar/Lipophilic Backbone: The molecule has a substantial hydrocarbon framework (C₁₁H₂₂) composed of the piperidine and tetrahydrofuran rings, linked by a methylene bridge. This large, non-polar surface area drives solubility in lipophilic environments and limits solubility in highly polar solvents.[1]
The interplay between these competing features means the molecule is neither extremely polar nor entirely non-polar, making solvent selection non-trivial.
Table 1: Structural Contributions to Solubility
| Molecular Feature | Character | Primary Interaction Type | Influence on Solubility |
|---|---|---|---|
| Primary Amine (-NH₂) | Polar, Basic | Hydrogen Bonding (Donor/Acceptor), Protonation | Enhances solubility in polar, protic solvents. |
| Tertiary Amine (Piperidine N) | Polar, Basic | Hydrogen Bonding (Acceptor), Protonation | Contributes to polarity and allows for salt formation. |
| Ether Linkage (THF O) | Polar | Hydrogen Bonding (Acceptor) | Modestly increases polarity. |
| Piperidine & THF Rings | Non-Polar | van der Waals / London Dispersion Forces | Enhances solubility in non-polar/lipophilic solvents.[2][3] |
Caption: Structural features influencing solubility.
Q2: I'm trying to dissolve the compound in a non-polar solvent like hexane or toluene, and it's forming an oil or solid precipitate. Why?
A2: This is a classic case of polarity mismatch. According to the principle of "like dissolves like," polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.[4] The primary amine group (-NH₂) on your molecule is highly polar and capable of strong intermolecular hydrogen bonding with other molecules of its kind. These strong polar interactions are energetically much more favorable than the weak London dispersion forces that would form between the amine and a non-polar solvent like hexane.[3] As a result, the compound's molecules prefer to self-associate and phase-separate rather than dissolve.
Q3: The compound is not dissolving well in methanol or ethanol, even with heating. I thought it was polar enough. What should I do next?
A3: While the molecule has polar functional groups, its large, non-polar C₁₁H₂₂ backbone significantly limits its solubility, even in polar protic solvents like methanol.[1] The energy required to break the solvent-solvent hydrogen bonds (e.g., between methanol molecules) and create a cavity for the large, non-polar part of your molecule is not sufficiently compensated by the new solute-solvent interactions.
Your next step should be to try a co-solvent system or a solvent with intermediate polarity. Dichloromethane (DCM), acetonitrile, or ethyl acetate might be more successful as they can better accommodate both the polar and non-polar regions of the molecule.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity Class | Predicted Solubility | Rationale |
|---|---|---|---|
| Hexane, Heptane | Non-Polar | Poor | Strong solute-solute H-bonding dominates. |
| Toluene | Non-Polar (Aromatic) | Poor to Low | Aromatic ring offers slightly better interaction than alkanes, but still insufficient. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Good | Good balance for both polar and non-polar moieties. |
| Ethyl Acetate | Polar Aprotic | Moderate | Can accept H-bonds but may struggle with the dual amine basicity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Good | Structurally similar to part of the molecule, promoting favorable interactions. |
| Acetonitrile | Polar Aprotic | Moderate | Highly polar, but may not solvate the non-polar backbone as well as DCM. |
| Isopropanol | Polar Protic | Moderate | Better than methanol due to increased alkyl character, but H-bonding network is strong. |
| Methanol, Ethanol | Polar Protic | Low to Moderate | Large non-polar backbone disrupts the strong solvent H-bonding network. |
| Water | Polar Protic | Poor | Highly unfavorable interaction with the large lipophilic backbone. |
Systematic Troubleshooting Workflow
Q4: What is a systematic, step-by-step approach to finding the right solvent or solvent system for my experiment?
A4: A rational, tiered approach will save time and material. The goal is to progressively modify the properties of the solvent environment to match the dual nature of the solute.
Caption: Systematic workflow for troubleshooting solubility.
Advanced Protocols & Methodologies
Q5: How do I properly screen for an effective co-solvent system?
A5: A co-solvent system works by creating a solvent environment with an intermediate polarity that can effectively solvate both the hydrophilic and lipophilic parts of your molecule.[5] The most effective approach is a systematic titration.
Protocol 1: Co-Solvent Screening
-
Objective: To find a binary solvent mixture that dissolves the compound at the desired concentration.
-
Materials: this compound, primary solvent (e.g., DCM or Toluene), co-solvent (e.g., Methanol or Isopropanol), small vials, magnetic stirrer.
-
Procedure:
-
Weigh a known amount of your compound (e.g., 10 mg) into a small vial.
-
Add a small volume of the primary, less-polar solvent (e.g., 0.5 mL of DCM). The compound will likely remain as a suspension or oil.
-
Begin stirring the suspension.
-
Using a pipette, add the polar co-solvent (Methanol) dropwise (e.g., 10-20 µL at a time).
-
Pause after each addition to allow time for dissolution. Observe for clarity.
-
Continue adding the co-solvent until the solution becomes clear.
-
Record the final volumes of both the primary solvent and the co-solvent. This ratio (e.g., 9:1 DCM:Methanol) is your optimal solvent system for that concentration.
-
Q6: My downstream application requires a polar protic solvent like water or ethanol. How can I use pH modification to achieve solubility?
A6: This is a powerful technique for amine-containing compounds.[6] By adding an acid, you protonate the basic nitrogen atoms of the primary and tertiary amines, converting the neutral molecule into an ammonium salt. This ionic salt is significantly more polar and will readily dissolve in polar protic solvents.[7][8][9] This is a cornerstone of pharmaceutical formulation for basic drugs.[7]
Protocol 2: Salt Formation for Enhanced Solubility in Polar Solvents
-
Objective: To convert the free base into a soluble salt in situ for use in polar protic solvents.
-
Materials: this compound, solvent (e.g., Isopropanol, Ethanol, or Water), acid (e.g., 1M HCl in ether/dioxane, or glacial acetic acid), pH paper or meter.
-
Procedure:
-
Suspend the compound (e.g., 20 mg, ~0.1 mmol) in the desired polar solvent (e.g., 1 mL Ethanol).
-
While stirring, add a stoichiometric equivalent of acid. For this molecule with two basic centers, you may need up to two equivalents. Start by adding 1.0 equivalent of your chosen acid (e.g., 100 µL of 1M HCl, or 6 µL of acetic acid).
-
Observe for dissolution. The formation of the salt should lead to a clear solution.
-
If solubility is still limited, gentle warming (40-50°C) can be applied.
-
If necessary, a second equivalent of acid can be added. Check the solution pH to confirm it is acidic.
-
-
Self-Validation & Trustworthiness: The endpoint is visually validated. A transition from a cloudy suspension to a clear solution confirms the formation of the soluble salt. Be aware that this will render the compound insoluble in non-polar solvents like hexane, a property that can be used to confirm successful salt formation via precipitation.[8]
Q7: For my in vivo drug development research, I need a stable, water-soluble formulation. What are the industry-standard approaches?
A7: For preclinical and clinical development, creating a stable, soluble, and biocompatible formulation is critical.
-
Salt Formation (Preferred Method): As described in Protocol 2, forming a salt is the most common and effective strategy.[7][10] Hydrochloride salts are very common, but other counter-ions (citrate, tartrate, mesylate) can be selected to optimize properties like stability and hygroscopicity. The resulting ammonium salt is an ionic species with dramatically improved aqueous solubility.[6][8]
-
Prodrug Strategies (Advanced): In cases where salt formation is insufficient or presents other challenges, a prodrug approach may be considered.[11] This involves covalently attaching a promoiety (like a phosphate or a short peptide) to the amine, which improves solubility.[12][13][14] This promoiety is designed to be cleaved in vivo by enzymes (e.g., phosphatases) to release the active parent drug.[12][15] This is a complex medicinal chemistry strategy used to overcome significant pharmacokinetic hurdles.
References
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Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]
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Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 39(15), 2887-2894. Available from: [Link]
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Properties of amines. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved January 14, 2026, from [Link]
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Physical Properties of Amines. (2026). CK-12 Foundation. Retrieved January 14, 2026, from [Link]
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Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Shobe, D. (2018). How does branching increase the solubility in amines? Quora. Retrieved January 14, 2026, from [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. Available from: [Link]
-
Varia, S. A., Schuller, S., & Stella, V. J. (1984). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of Pharmaceutical Sciences, 73(8), 1074-1080. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 14, 2026, from [Link]
-
Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Wang, S., et al. (2024). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. ResearchGate. Retrieved January 14, 2026, from [Link]
-
N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Mabotha, T. E., et al. (2021). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Crystal Growth & Design, 21(11), 6334-6346. Available from: [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2439. Available from: [Link]
-
Domasevitch, K. V., & Abeywickrama, C. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents? ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kumar, V., & Sharma, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(8), 1-10. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
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Why Are Covalent Compounds Soluble In Organic Solvents? (2025). Chemistry For Everyone. Retrieved January 14, 2026, from [Link]
-
Solutions - Homogeneous Mixtures. (2019). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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How do non-polar substances dissolve in non-polar solvents? (2012). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
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- 15. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine: A Technical Support Guide for Reductive Amination
Welcome to our dedicated technical support center for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth solutions to common challenges encountered during this specific reductive amination. Our goal is to provide you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions for superior yield and purity.
The Core Reaction: A Mechanistic Perspective
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The synthesis of this compound is typically a one-pot reaction that proceeds in two main stages. Initially, the carbonyl group of tetrahydrofuran-2-carbaldehyde undergoes a condensation reaction with the primary amine of piperidin-4-amine. This reversible step forms a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. Subsequently, a reducing agent is introduced to selectively reduce the C=N double bond of the iminium ion, yielding the final secondary amine product.[1]
Caption: General mechanism of reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing scientifically-grounded explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Troubleshooting Low Yield
Low yields in this reductive amination can arise from several factors. Identifying the root cause is key to effective optimization.
-
Inefficient Imine Formation: The initial condensation reaction to form the imine is an equilibrium process. The presence of water, a byproduct of this step, can drive the equilibrium back towards the starting materials, thus reducing the concentration of the intermediate available for reduction.[1]
-
Suboptimal Choice or Amount of Reducing Agent: The nature and stoichiometry of the reducing agent are critical for success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent for many reductive aminations due to its mildness and high selectivity for imines over carbonyls.[1][3][4][5] It is particularly effective in slightly acidic conditions that favor iminium ion formation.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective, this reagent is highly toxic and requires careful handling.[6]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce the starting aldehyde before imine formation, leading to the formation of (tetrahydrofuran-2-yl)methanol as a major byproduct.[2][7]
-
Solution: For this synthesis, sodium triacetoxyborohydride is the recommended choice.[3][5] Ensure you are using a stoichiometric excess, typically 1.5 to 2.0 equivalents relative to the limiting starting material, to drive the reaction to completion.
-
-
Incorrect Reaction pH: The pH of the reaction medium significantly influences the rate of both imine formation and reduction. A weakly acidic environment (pH 4-6) is often optimal, as it catalyzes imine formation by protonating the carbonyl oxygen.[7] However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[7]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with NaBH(OAc)₃ and offer good solubility for reactants.[2][3] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, and does not produce toxic byproducts.[3][5] |
| Stoichiometry | 1.0 eq. Aldehyde, 1.0-1.2 eq. Amine, 1.5-2.0 eq. NaBH(OAc)₃ | An excess of the amine and reducing agent helps ensure complete consumption of the aldehyde. |
| Temperature | 0 °C to Room Temperature | Balances a reasonable reaction rate with minimizing potential side reactions. |
| Additive | Catalytic Acetic Acid (optional) | Can accelerate the rate-limiting imine formation step, especially with less reactive ketones.[8] |
Q2: I am observing a significant amount of (tetrahydrofuran-2-yl)methanol in my crude product. How can I prevent this side reaction?
A2: Minimizing Aldehyde Reduction
The formation of (tetrahydrofuran-2-yl)methanol is a direct result of the reducing agent reacting with the starting aldehyde.
-
Primary Cause: This side reaction is most common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2][7] The rate of aldehyde reduction can be competitive with or even faster than the rate of imine formation.
-
Solutions:
-
Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the aldehyde.[1][5]
-
Implement a Two-Step, One-Pot Protocol: If you must use NaBH₄, you can mitigate this side reaction by allowing sufficient time for the imine to form before adding the reducing agent.[2][7] Stir the aldehyde and amine together in the solvent for 1-2 hours at room temperature to maximize imine concentration. Then, cool the reaction to 0 °C before adding the NaBH₄ portion-wise.
-
Caption: A workflow for troubleshooting common reductive amination issues.
Q3: My reaction appears to stall before completion, even with extended reaction times. What could be the issue?
A3: Addressing Stalled Reactions
When a reaction fails to proceed to completion, several factors related to reagent stability and reaction kinetics should be considered.
-
Reagent Decomposition:
-
Reducing Agent: Sodium triacetoxyborohydride is sensitive to water and will decompose upon exposure to moisture.[2][5] Ensure it is handled in a dry environment and is from a freshly opened container.
-
Aldehyde: Aldehydes, including tetrahydrofuran-2-carbaldehyde, can be susceptible to oxidation or polymerization upon storage. Using freshly distilled or recently purchased aldehyde is recommended.
-
-
Slow Imine Formation: The condensation step is often the rate-limiting step. If the equilibrium is unfavorable or the activation barrier is high, the reaction will appear to stall.
-
Solution: As mentioned previously, the addition of catalytic acetic acid can accelerate imine formation.[6] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be done cautiously while monitoring for potential byproduct formation.
-
-
Insufficient Mixing: In heterogeneous reactions (where the reducing agent may not be fully dissolved), vigorous stirring is essential to ensure proper contact between all reactants.
Experimental Protocol: An Optimized Starting Point
This protocol provides a robust and reliable method for the synthesis of this compound, incorporating the principles discussed above.
Materials:
-
Tetrahydrofuran-2-carbaldehyde (1.0 eq.)
-
Piperidin-4-amine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (AcOH) (optional, 0.1 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidin-4-amine and anhydrous dichloromethane.
-
Add tetrahydrofuran-2-carbaldehyde to the stirred solution. If desired, add the catalytic amount of acetic acid at this stage.
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the sodium triacetoxyborohydride in portions over 15-20 minutes. Note: Gas evolution may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS) until the starting aldehyde is consumed.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
References
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
- Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry.
-
Wikipedia. Reductive amination. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- Reddy, K. L., et al. (2012). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid.
-
ResearchGate. (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: High-Purity Purification of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Introduction: 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a key building block in contemporary drug discovery, valued for its unique structural combination of a piperidine core and a tetrahydrofuran moiety. Achieving high purity (>99.5%) is critical for downstream applications, particularly in GMP environments, as even trace impurities can lead to undesirable side reactions, altered biological activity, or failed regulatory submissions. This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals to effectively purify this compound, troubleshoot common issues, and understand the rationale behind each methodological choice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, which typically involves the reductive amination of 4-amino-1-benzylpiperidine with tetrahydrofuran-2-carbaldehyde followed by debenzylation, or direct reductive amination of piperidin-4-amine. Common impurities include:
-
Unreacted Starting Materials: Residual piperidin-4-amine or the protected equivalent.
-
Over-alkylation Products: Formation of tertiary amines if the primary amine starting material reacts with more than one equivalent of the aldehyde.
-
Reductant-Related Byproducts: Borate salts (from NaBH₄, NaBH(OAc)₃) or other residues from the reducing agent used.[1][2]
-
Oxidation Products: Amines, especially piperidine derivatives, are susceptible to air oxidation over time, which often manifests as a yellow or brown discoloration.[3][4]
-
Solvent and Water: Residual solvents from the reaction or workup, and water from aqueous extraction steps, are significant impurities that must be removed.[3]
Q2: My purified this compound is a clear oil, but it turns yellow upon standing. Is it degrading?
A2: Yes, this is a common observation. The yellowing is typically due to slight oxidation of the amine functional groups.[3][4] While minor discoloration may not significantly impact purity for immediate use in some research applications, it indicates potential degradation and the formation of new impurities. To prevent this, always store the purified amine under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer. For long-term storage, blanketing the container with an inert gas after each use is highly recommended.
Q3: Why does my compound "streak" or tail badly during silica gel column chromatography?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites, leading to poor peak shape, tailing, and sometimes irreversible adsorption to the column.[5] This results in low recovery and poor separation.
Q4: Is distillation a viable primary purification method for this compound?
A4: Yes, but only under high vacuum. This compound has a relatively high predicted boiling point (approximately 277 °C at atmospheric pressure).[6] Attempting to distill it at this temperature would almost certainly lead to thermal decomposition.[7] Therefore, high-vacuum distillation (at pressures <1 mmHg) is necessary to lower the boiling point to a safe temperature range (typically below 150-180 °C) and prevent degradation.[7]
Section 2: Purification Strategy & Troubleshooting Guide
A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a general strategy, followed by a detailed troubleshooting guide for common issues encountered during the purification process.
Caption: General purification workflow for this compound.
Troubleshooting Common Purification Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Gel Column | Irreversible Adsorption: The basic amine is strongly binding to the acidic silanol groups on the silica surface.[5] | 1. Use a Modified Stationary Phase: Employ amine-functionalized silica (KP-NH) or basic alumina, which deactivates the acidic sites.[5][8] 2. Mobile Phase Modifier: Add a volatile competing base, such as 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide, to your mobile phase (e.g., DCM/Methanol).[8] 3. Switch to Reversed-Phase: Use C18 silica with a mobile phase containing a basic modifier (e.g., water/acetonitrile with 0.1% TEA) to elute the compound in its free-base form.[8][9] |
| Product Decomposition During Distillation | Excessive Temperature: The boiling point is too high at the current pressure, causing thermal degradation.[7] | 1. Improve Vacuum: Ensure your vacuum system can achieve a pressure below 1 mmHg. Check for leaks in all joints. 2. Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the residence time of the compound at high temperatures. |
| Failure to Crystallize or "Oiling Out" | 1. Inappropriate Solvent System: The solvent does not provide the required solubility differential between hot and cold temperatures. 2. Impurities Present: Even small amounts of impurities can inhibit the formation of a crystal lattice. | 1. Systematic Solvent Screening: Test a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, heptane) to find one where the salt is soluble when hot but sparingly soluble when cold.[3] 2. Use a Solvent/Anti-Solvent System: Dissolve the salt in a minimum of a "good" solvent (like methanol) and slowly add a "poor" solvent (like diethyl ether or heptane) until turbidity persists, then heat to clarify and cool slowly.[3] 3. Pre-Purify: If oiling out persists, the material likely needs pre-purification by chromatography or distillation to remove the problematic impurities first. |
| Solid Precipitate Forms in Stored Amine | Reaction with Air: The amine is reacting with atmospheric carbon dioxide to form a piperidine carbonate salt.[10] | 1. Inert Storage: Store the purified amine under a nitrogen or argon atmosphere. 2. Re-distill or Filter: The carbonate salt can often be removed by filtration if the product is dissolved in a non-polar solvent, or by re-distilling the amine under vacuum. |
Section 3: Detailed Purification Protocols
Protocol 1: Flash Chromatography on Amine-Functionalized Silica
This method is highly effective for removing impurities with similar polarity and is often the first choice for achieving high purity on a lab scale.
Rationale: Amine-functionalized silica provides a basic environment that minimizes the strong acid-base interactions between the target amine and the stationary phase, leading to symmetrical peaks and improved separation.[5][8]
Step-by-Step Methodology:
-
Method Development (TLC):
-
Spot the crude material on an amine-functionalized TLC plate (e.g., Biotage® KP-NH TLC plates).
-
Develop the plate using a gradient of ethyl acetate in hexanes (e.g., 20% to 100% EtOAc).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate). The ideal solvent system should give the product an Rf value between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage® KP-NH).
-
Equilibrate the column with the initial mobile phase (e.g., 100% hexanes or low % EtOAc in hexanes).
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Alternatively (for better resolution): Adsorb the crude oil onto a small amount of silica gel or Celite®. Dry it completely under vacuum and load the resulting powder onto the column as a dry load.
-
-
Elution and Fraction Collection:
-
Run the column using the gradient determined from the TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting oil under high vacuum for several hours to remove any residual solvent.
-
Protocol 2: High-Vacuum Distillation
This method is ideal for larger scales and for removing non-volatile impurities like salts or baseline material from a previous chromatography step.
Rationale: Performing the distillation under high vacuum (<1 mmHg) significantly lowers the boiling point of the amine, preventing the thermal decomposition that would occur at atmospheric pressure.[7]
Step-by-Step Methodology:
-
Pre-Drying (Optional but Recommended):
-
If the crude product contains significant water, dissolve it in an organic solvent (e.g., diethyl ether), add solid potassium hydroxide (KOH) pellets, and stir for 1-2 hours. The KOH will act as a desiccant.[3]
-
-
Apparatus Setup:
-
Assemble a dry short-path distillation apparatus. Ensure all glass joints are well-greased with high-vacuum grease.
-
Use a magnetic stir bar in the distillation flask for smooth boiling.
-
-
Distillation:
-
Carefully decant the pre-dried amine into the distillation flask.
-
Slowly apply vacuum, ensuring there is no excessive bumping.
-
Once the vacuum is stable (<1 mmHg), gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills over at a constant temperature. The head temperature should be monitored closely.
-
Discard any initial forerun and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially explosive peroxide impurities (if present).
-
-
Final Product Handling:
-
Allow the apparatus to cool completely before releasing the vacuum, preferably by backfilling with an inert gas like nitrogen.
-
Transfer the distilled, colorless oil to a clean storage vessel under an inert atmosphere.
-
Section 4: Visual Troubleshooting Logic
The following diagram provides a decision-making tree for troubleshooting poor separation results during flash chromatography.
Caption: Troubleshooting logic for amine purification by flash chromatography.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723-727. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Hatcher, N., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
Polderman, A. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
-
ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). How to Purify by Distillation. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
-
Chemical-Suppliers.com. This compound dihydrochloride hydrate. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- 10. researchgate.net [researchgate.net]
Preventing degradation of the tetrahydrofuran ring during reactions
Welcome to the technical support center for navigating the complexities of tetrahydrofuran (THF) stability in chemical synthesis. As a widely used aprotic, polar solvent, THF is indispensable for a vast range of reactions, from organometallic chemistry to polymer science.[1] However, its cyclic ether structure, while bestowing desirable solvent properties, is also susceptible to degradation under common reaction conditions. This can lead to reduced yields, formation of complex impurities, and, most critically, significant safety hazards.
This guide is structured as a series of troubleshooting FAQs to directly address the challenges researchers, scientists, and drug development professionals encounter. We will delve into the mechanisms of THF degradation and provide field-proven protocols and strategies to preserve the integrity of your reactions.
FAQ 1: Peroxide Formation & Oxidative Degradation
This is the most critical and frequently encountered issue with THF. The formation of explosive peroxides is a severe safety hazard that also compromises reaction integrity.[1][2]
Q1: My THF has been on the shelf for a while. Why is it suddenly dangerous, and how does this affect my experiment?
A1: The Causality of Peroxide Formation
In the presence of atmospheric oxygen, THF undergoes a free-radical auto-oxidation process, primarily at the carbon atoms adjacent to the ether oxygen (α-carbons).[3][4] This reaction is often initiated by light and heat, forming hydroperoxides and other polymeric peroxides.[4] These peroxides are notoriously unstable and can decompose violently, especially upon heating or concentration, such as during distillation.[1][2]
Even at non-explosive concentrations, these peroxides are strong oxidizing agents that can interfere with sensitive reactions, destroy catalysts, and generate unwanted byproducts, leading to failed experiments.[5]
Caption: Figure 1: Simplified free-radical mechanism for THF auto-oxidation.
Q2: How can I reliably test my THF for peroxides before use?
A2: Peroxide Detection Protocols
Never use THF from a container of unknown age or storage history without first testing for peroxides. If you observe crystals or a viscous layer in the container, treat it as extremely dangerous and contact your institution's environmental health and safety (EHS) office immediately.[6]
| Method | Procedure | Positive Result | Sensitivity | Notes |
| Potassium Iodide (KI) | Add ~1 mL of THF to 1 mL of a 10% KI solution in glacial acetic acid.[7] | A pale yellow to brown color indicates the presence of iodine (I₂), formed by the oxidation of iodide by peroxides.[8] | High (<100 ppm) | A simple, reliable qualitative test. The intensity of the color correlates with the peroxide concentration. |
| Commercial Test Strips | Dip the strip into the THF sample and compare the resulting color to the provided chart. | Color change as specified by the manufacturer. | Varies (typically 1-100 ppm) | Convenient and semi-quantitative. Ensure strips are not expired. |
Q3: I've detected peroxides in my THF. What is the safest and most effective way to remove them?
A3: Peroxide Removal Workflows
For routine purification of THF with low to moderate levels of peroxides (<100 ppm), passing the solvent through a column of activated alumina is the recommended method.[9][10] Distillation should only be performed on THF with very low peroxide levels and never to dryness.
Protocol 1: Purification with Activated Alumina This is a safe and effective method for removing peroxides and water.
-
Column Preparation: Secure a glass chromatography column and pack it with activated basic alumina. The amount will depend on the volume of THF to be purified (a rule of thumb is ~100g of alumina per 1L of THF).
-
Elution: Carefully pass the THF through the column under gravity or gentle positive pressure from an inert gas (e.g., Nitrogen or Argon).
-
Collection: Collect the purified solvent in a clean, dry flask, preferably one that has been purged with an inert gas.
-
Re-testing & Storage: Re-test the purified THF for peroxides to ensure the procedure was successful. Immediately add a stabilizer like Butylated Hydroxytoluene (BHT) if it will be stored, or use it directly.
Caption: Figure 2: Decision workflow for handling and purifying THF.
FAQ 2: Ring-Opening under Acidic Conditions
The Lewis basicity of the ether oxygen in THF makes it a target for electrophiles, especially protons from strong acids, leading to ring-opening.[1]
Q4: My reaction yield is low when using a strong acid in THF. What is happening to the solvent?
A4: Mechanism of Acid-Catalyzed Ring-Opening
In the presence of strong acids (e.g., HCl, H₂SO₄, or strong Lewis acids), the ether oxygen of THF is protonated (or coordinates to the Lewis acid), forming a reactive oxonium ion.[1] This activates the ring, making it susceptible to nucleophilic attack. Another THF molecule can act as the nucleophile, initiating a cationic ring-opening polymerization to form poly(tetramethylene ether) glycol (PTMEG).[1] If other nucleophiles are present (like halides from the acid), they can attack to form 1,4-dihalobutanes or 4-halobutan-1-ol.[3] This consumption of the solvent and generation of reactive byproducts can significantly lower the yield of the desired reaction.
Caption: Figure 3: Initial step of THF polymerization under strong acid catalysis.
Q5: How can I prevent THF degradation in the presence of acids?
A5: Mitigation Strategies
-
Temperature Control: Perform the reaction at the lowest possible temperature. The rate of ring-opening is significantly reduced at lower temperatures.
-
Use Catalytic Amounts: If the acid is a catalyst, use the minimum effective concentration.
-
Choose a Different Solvent: If stoichiometric amounts of a strong acid are required or high temperatures are necessary, THF is likely an unsuitable solvent. Consider alternatives.
| Alternative Solvent | Key Properties | Suitable For | Notes |
| Dichloromethane (DCM) | Aprotic, moderately polar, low boiling point. | Many acid-catalyzed reactions where water is not an issue. | Halogenated solvent; handle with appropriate care. |
| Acetonitrile (ACN) | Polar aprotic, higher boiling point than THF. | Reactions requiring a more polar medium. | Can be reactive under certain conditions. |
| 1,4-Dioxane | Cyclic ether, higher boiling point than THF. | Higher temperature reactions. | Also a peroxide former; must be handled with the same precautions as THF. |
| Toluene | Nonpolar aprotic. | Reactions where polarity is not critical. | Can facilitate azeotropic removal of water. |
FAQ 3: Degradation under Strongly Basic / Organometallic Conditions
While more stable to bases than acids, THF can be deprotonated and cleaved by extremely strong bases, particularly organolithium reagents.
Q6: I'm performing a metalation with n-BuLi in THF at room temperature, and my yield is poor. Is the solvent being consumed?
A6: The Mechanism of Base-Induced Degradation
Yes, THF is susceptible to deprotonation by strong, non-hindered alkyllithium reagents like n-BuLi, especially at temperatures above -20°C.[11] The reaction involves the abstraction of a proton from one of the α-carbons. This is followed by a retro-[2+3] cycloreversion, leading to the formation of ethylene and the lithium enolate of acetaldehyde. This pathway consumes both your organometallic reagent and the solvent.
Q7: What are the best practices for using organolithiums in THF?
A7: Best Practices and Alternatives
-
Low Temperature is Crucial: Always conduct reactions involving alkyllithiums in THF at low temperatures, typically -78°C (a dry ice/acetone bath). At this temperature, the rate of deprotonation of THF is negligible for the duration of most reactions.
-
Use a More Stable Ether: For reactions that require higher temperatures, consider an alternative solvent.
-
Diethyl Ether (Et₂O): The classic solvent for Grignard and many organolithium reactions.[12][13] Its lower boiling point can be a limitation, but it is much more resistant to deprotonation than THF.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF derived from renewable resources.[14] The methyl group sterically hinders α-deprotonation, making it more stable to organolithiums at higher temperatures. It also has lower water miscibility, simplifying aqueous workups.[14]
-
Cyclopentyl methyl ether (CPME): Another excellent, more stable alternative with low peroxide formation tendency.
-
General Best Practices for THF Handling and Storage
-
Purchase Inhibited THF: Whenever possible, purchase THF containing an inhibitor like BHT, which scavenges the free radicals responsible for peroxide formation.[1][4]
-
Store Properly: Keep THF containers tightly sealed in a cool, dark, and dry place, away from heat and light, to minimize peroxide formation.[6]
-
Use Inert Atmospheres: For anhydrous applications, store and handle THF under an inert atmosphere (Nitrogen or Argon) to prevent exposure to both oxygen and moisture.[5]
-
Date Containers: Write the date received and the date opened on every bottle. Test for peroxides periodically, especially after a container has been opened.[6]
References
- Properties and Stability of Tetrahydrofuran. (2024). Source not available.
- Tetrahydrofuran Degradation P
- Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. (2020). ACS Omega.
- Tetrahydrofuran (THF) Storage and Handling.BASF.
- Peroxide Removal from Organic Solvent Tetrahydrofuran.
- Tetrahydrofuran - Environment, Health & Safety.University of Michigan.
-
Tetrahydrofuran. Wikipedia. [Link]
-
Pathways for decomposition of THF by organolithiums: The role of HMPA. (2014). ResearchGate. [Link]
- Safe Handling of Peroxide-Formers (PFs).University of California, Berkeley EHS.
- LESSON LEARNED Peroxide Explosion.University of California, Irvine EHS.
-
Watch this before using tetrahydrofuran (THF) | Quick guide. (2022). YouTube. [Link]
-
Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange. [Link]
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019). Sorbead India. [Link]
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022). University of Washington. [Link]
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
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- 4. cdn.ymaws.com [cdn.ymaws.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Welcome to the technical support center for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to support your process development and manufacturing campaigns.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a reductive amination between tetrahydrofuran-2-carbaldehyde and piperidin-4-amine. While this reaction is conceptually straightforward, its transition from laboratory scale to pilot or manufacturing scale introduces a host of challenges. These can range from managing reaction exotherms and ensuring consistent product quality to addressing side reactions and streamlining purification processes. This guide aims to provide practical, experience-driven solutions to these common hurdles.
Troubleshooting Guide: Navigating Common Scale-Up Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Q1: My reaction is showing low or incomplete conversion. What are the likely causes and how can I address them?
A1: Low or incomplete conversion in a reductive amination reaction at scale is a frequent issue. The primary culprits are often related to inefficient imine formation or issues with the reducing agent.
-
Inefficient Imine Formation: The reaction between the aldehyde and amine to form the iminium ion is a critical equilibrium-driven step.[1] On a larger scale, inefficient mixing or the presence of excess water can hinder this process.
-
Solution: Consider the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[2] However, for large-scale operations, azeotropic removal of water with a suitable solvent like toluene might be more practical. Mildly acidic conditions (pH 4-6) can also catalyze imine formation; this can be achieved by adding a catalytic amount of acetic acid.[2][3]
-
-
Reducing Agent Activity: The efficacy of borohydride-based reducing agents, such as sodium triacetoxyborohydride (STAB), can be compromised by moisture.[3]
-
Solution: Ensure that all reagents and solvents are anhydrous. The quality of the STAB itself is also crucial; its potency can degrade over time.[4] It is advisable to use a freshly opened container or to test the activity of the reagent on a small scale.
-
Q2: I am observing the formation of significant side products, particularly a dialkylated impurity. How can I minimize this?
A2: The formation of a tertiary amine through over-alkylation is a common side reaction where the desired secondary amine product reacts with another molecule of the aldehyde.[3]
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.
-
Solution: A slight excess of the piperidin-4-amine can help to consume the aldehyde and minimize the chance of the product reacting further.
-
-
Reaction Conditions: The rate of the side reaction can be influenced by temperature and the rate of addition of the reducing agent.
-
Solution: Perform the reaction at a controlled, lower temperature. Additionally, a slow, portion-wise addition of the reducing agent can help to maintain a low concentration of the intermediate iminium ion, thereby disfavoring the second alkylation.[2] A stepwise procedure, where the imine is formed first before the addition of a less selective reducing agent like sodium borohydride, can also be effective in preventing dialkylation.[5]
-
Q3: The reaction is highly exothermic, making temperature control difficult on a larger scale. What are the best practices for managing the exotherm?
A3: The reduction step of the reductive amination, particularly with borohydride reagents, is often exothermic.[2] Uncontrolled exotherms can lead to side reactions and pose a significant safety risk at scale.
-
Controlled Addition: The rate of addition of the reducing agent is a critical parameter.
-
Solution: Add the reducing agent in portions or as a solution over an extended period. This allows the reactor's cooling system to dissipate the generated heat effectively.
-
-
Solvent and Concentration: The choice of solvent and the reaction concentration play a role in heat management.
-
Solution: Using a solvent with a good heat capacity and operating at a more dilute concentration can help to absorb and dissipate the heat more effectively.
-
Q4: I'm having difficulty with the work-up and purification of the final product. What is a robust procedure for isolating pure this compound?
A4: Work-up and purification are often the most challenging aspects of scaling up a synthesis. The basic nature of the product and the presence of boron salts from the reducing agent require a well-designed extraction and purification strategy.
-
Quenching and Extraction: The reaction is typically quenched with a basic aqueous solution to neutralize any remaining acid and to decompose the boron byproducts.
-
Solution: A common procedure involves quenching with a saturated aqueous solution of sodium bicarbonate.[6] The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. An acid-base liquid-liquid extraction can be a powerful purification tool; however, both the desired amine and any unreacted imine may be extracted, making separation difficult.[7]
-
-
Purification: While column chromatography is often used at the lab scale, it is generally not feasible for large-scale production.[7]
-
Solution: Crystallization of the product as a salt (e.g., hydrochloride or dihydrochloride) is a highly effective method for purification at scale. This can be achieved by dissolving the crude product in a suitable solvent and adding a solution of HCl.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended reducing agent for this synthesis on a large scale?
A: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations due to its mildness and selectivity, which allows for a one-pot procedure. It is less reactive than sodium borohydride, reducing the risk of reducing the starting aldehyde. However, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can also be a viable and more atom-economical option for large-scale synthesis, though it may require more specialized equipment.
Q: Which solvent is most suitable for the scale-up of this reaction?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[5] Tetrahydrofuran (THF) is also a viable option.[6] The choice of solvent can impact reaction kinetics and the solubility of reagents. For scale-up, factors such as boiling point, cost, and environmental impact should also be considered.
Q: How can I monitor the progress of the reaction effectively?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress. It allows for the quantification of the starting materials, the intermediate imine, the final product, and any side products. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Experimental Protocol: A Representative Scale-Up Synthesis
This protocol is a representative procedure for the synthesis of this compound dihydrochloride. It is based on established principles of reductive amination and may require optimization for your specific equipment and scale.
Materials and Reagents:
-
Piperidin-4-amine
-
Tetrahydrofuran-2-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (in a suitable solvent like isopropanol or diethyl ether)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen), charge piperidin-4-amine (1.0 eq.) and 1,2-dichloroethane (DCE).
-
Imine Formation: To the stirred suspension, add tetrahydrofuran-2-carbaldehyde (1.0-1.1 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30-60 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Isolation of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
Salt Formation and Purification: Dissolve the crude oil in a suitable solvent such as isopropanol. Slowly add a solution of hydrochloric acid (2.0-2.2 eq.) in the same solvent. The dihydrochloride salt should precipitate. Stir the resulting slurry, then collect the solid by filtration. Wash the filter cake with the solvent and dry under vacuum to yield the purified product.
Data Summary
| Parameter | Recommended Range | Notes |
| Stoichiometry | ||
| Piperidin-4-amine | 1.0 eq. | |
| Tetrahydrofuran-2-carbaldehyde | 1.0 - 1.1 eq. | A slight excess can drive the reaction to completion. |
| Sodium triacetoxyborohydride | 1.2 - 1.5 eq. | Ensure the reagent is of high quality and dry. |
| Acetic Acid (catalyst) | 0.1 eq. | Facilitates imine formation. |
| Reaction Conditions | ||
| Solvent | DCE, DCM, or THF | Anhydrous conditions are recommended. |
| Temperature | 0-25 °C | Control the exotherm during STAB addition. |
| Reaction Time | 12 - 24 hours | Monitor by HPLC for completion. |
| Purification | ||
| Method | Salt formation (dihydrochloride) | Provides a crystalline solid that is easier to handle and purify. |
Visualizing the Process
Reaction Pathway:
Caption: Reductive amination pathway.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree.
References
- BenchChem. (2025).
- BenchChem. (2025).
- TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- Kanto Chemical. (n.d.).
- BenchChem. (2025).
- ACS Publications. (n.d.).
- Alec, C. (2024).
- Alec, C. (2024).
- BenchChem. (2025).
- Reddit. (2025).
- Sciencemadness.org. (n.d.).
- organic-chemistry.org. (n.d.).
- Master Organic Chemistry. (2017).
- ACS Publications. (2025).
- RSC Publishing. (2018).
- ChemicalBook. (2024). Properties and Stability of Tetrahydrofuran.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- NIH. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Gassama, A., & Diatta, A. (2015).
- Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- ResearchGate. (2025). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
- ChemicalBook. (2024).
- National Genomics Data Center (CNCB-NGDC). (2025).
- Wikipedia. (n.d.).
- Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Tetrahydrofuran-2-carbaldehyde.
- NIST. (n.d.). Tetrahydrofuran-2-carbaldehyde.
- Google Patents. (n.d.).
- Common Organic Chemistry. (2013). WO 2013/134298 A1.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 5-(Hydroxymethyl)furan-2-carbaldehyde.
- PubChem. (n.d.). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine.
- PubChem. (n.d.). (2R)-tetrahydrofuran-2-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine.
- Journal of Chemical Education. (2023).
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Google Patents. (n.d.).
Sources
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- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
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- 7. CA1162877A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
Optimizing catalyst selection for reactions involving 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Introduction: Welcome to the technical support center for optimizing reactions with 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. This molecule is a valuable building block in modern drug discovery, incorporating the frequently utilized piperidine scaffold and a tetrahydrofuran (THF) moiety.[1] However, its structure presents unique challenges, primarily the steric hindrance around the primary amine at the C4 position, imparted by the bulky N1 substituent. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered during the functionalization of this amine, helping you improve reaction yields, minimize side products, and select the most effective catalytic system for your specific synthetic goal.
Section 1: Troubleshooting Guide for Common Reactions
This section addresses specific problems you might encounter during key synthetic transformations.
1.1 Amide Bond Formation
Amide coupling is one of the most common reactions performed with this substrate.[1] However, the steric bulk can lead to sluggish or incomplete reactions.
Question: My amide coupling reaction with a sterically demanding carboxylic acid is stalling at <50% conversion. I'm using a standard EDC/HOBt coupling. What's going wrong and how can I fix it?
Answer: This is a classic issue stemming from steric hindrance, which slows the rate of nucleophilic attack by the amine onto the activated carboxylate.[2][3] While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a versatile coupling reagent, its activated O-acylisourea intermediate can be short-lived and prone to rearrangement, especially when the subsequent amine attack is slow.
Probable Causes & Recommended Solutions:
-
Insufficient Activation/Unsuitable Coupling Reagent: For hindered couplings, you need a more potent and stable activated intermediate. Standard carbodiimides may not be sufficient.
-
Solution 1 (Recommended): Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents react with the carboxylic acid to form highly reactive OBt/OAt active esters, which are more stable than O-acylisourea intermediates and more effective for coupling hindered partners.
-
Solution 2: If you must use a carbodiimide, ensure the use of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt. HOAt provides superior catalytic activity and can reduce epimerization risk in chiral acids.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically hindered components. Ensure you are using an appropriate aprotic solvent like DMF or NMP, which are effective at solvating the intermediates.
-
-
Base Selection: The choice and stoichiometry of the base are critical.
-
Solution: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will not compete with your primary amine as a nucleophile. Use at least 2.0 equivalents to neutralize the acid formed and ensure the primary amine remains deprotonated and nucleophilic.
-
| Coupling Reagent | Class | Pros | Cons | Typical Conditions |
| EDC/HOBt | Carbodiimide | Cost-effective; water-soluble byproducts. | Less effective for hindered systems; risk of side reactions. | 1.2 eq. EDC, 1.2 eq. HOBt, 2-3 eq. DIPEA in DCM/DMF, RT. |
| HATU | Uronium/Aminium | Highly effective for hindered couplings; low racemization. | Higher cost; requires careful handling (moisture sensitive). | 1.1 eq. HATU, 2-3 eq. DIPEA or Collidine in DMF, 0 °C to RT. |
| PyBOP | Phosphonium | Very efficient; stable reagent. | Byproducts can be difficult to remove; potential for guanidinium side product formation. | 1.2 eq. PyBOP, 3 eq. DIPEA in DMF, RT. |
| T3P® (Propylphosphonic Anhydride) | Anhydride | Excellent for hindered systems; byproducts are water-soluble. | Often requires slightly elevated temperatures. | 1.5 eq. T3P®, 3-4 eq. Pyridine or DIPEA in EtOAc/DMF, RT to 50°C. |
1.2 Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but balancing imine formation with reduction is key.[4]
Question: I am attempting a reductive amination with a ketone, but I'm recovering mostly unreacted starting amine and see significant amounts of the alcohol from ketone reduction. What is the problem?
Answer: This outcome indicates that the reduction of the ketone is kinetically favored over the formation of the sterically hindered iminium ion intermediate.[5] The equilibrium between the amine/ketone and the iminium ion lies far to the left, and your reducing agent is acting on the ketone before the iminium ion can form in sufficient concentration.
Probable Causes & Recommended Solutions:
-
Incorrect Choice of Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) will rapidly reduce ketones and aldehydes without discriminating.
-
Solution: Use a sterically hindered and milder reducing agent that is selective for the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this.[6][7][8] Its bulk disfavors reaction with the ketone, and its reactivity is enhanced under the slightly acidic conditions that promote imine formation.
-
-
Improper Reaction Staging & pH: The formation of the imine/iminium ion is often the rate-limiting step and is typically favored under mildly acidic conditions (pH 4-6).
-
Solution 1 (One-Pot Protocol): Mix the amine and the ketone first in a solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add a small amount of acetic acid (0.5-1.0 equivalent) to catalyze iminium ion formation. Allow this mixture to stir for 30-60 minutes before adding the sodium triacetoxyborohydride.[9] This allows the iminium intermediate to build in concentration.
-
Solution 2 (Catalytic Hydrogenation): For some substrates, catalytic hydrogenation can be very effective.[10] After forming the imine in situ, the reaction mixture can be subjected to hydrogenation over a catalyst like Pd/C or Pt/C. However, this carries a risk of side reactions (see Section 2, FAQ 1).
-
Caption: Decision tree for diagnosing and solving low-yield issues in reductive amination.
Section 2: General Catalyst & Stability FAQs
This section covers broader questions about catalyst choice and substrate stability.
FAQ 1: I am considering catalytic hydrogenation for a reductive amination. Could this damage the tetrahydrofuran (THF) ring in my molecule?
Answer: Yes, this is a valid concern that requires careful consideration. The tetrahydrofuran ring is a cyclic ether. Under harsh catalytic conditions, particularly with high pressures of hydrogen, high temperatures, and certain aggressive heterogeneous catalysts (especially in the presence of acid), ethers can undergo hydrogenolysis (cleavage).
-
Low Risk Conditions: Standard hydrogenation conditions for reductive amination (e.g., 10% Pd/C, 1-3 atm H₂, room temperature, neutral solvent like EtOH or EtOAc) are generally safe for the THF moiety. Platinum catalysts (e.g., PtO₂) can also be used and are often very efficient for imine reduction.[10]
-
Conditions to Avoid: Avoid highly active catalysts like Raney Nickel at elevated temperatures, as they can be more aggressive.[10] Crucially, avoid strongly acidic additives when running catalytic hydrogenations, as acid can promote ether cleavage, which may be facilitated by the metal surface.[11]
-
Recommendation: If you choose this route, run a small-scale test reaction first. Monitor the reaction carefully by LC-MS, looking for a mass corresponding to the cleaved byproduct (e.g., a hydroxylated piperidine derivative). For maximum safety and predictability, a chemical reductant like NaBH(OAc)₃ is often preferred for this specific substrate.
FAQ 2: For an N-alkylation reaction, should I use a classical approach (alkyl halide) or a modern palladium-catalyzed method (e.g., Buchwald-Hartwig)?
Answer: The choice depends on your substrate scope, scale, and tolerance for side products.
-
Classical N-Alkylation (with Alkyl Halides):
-
Pros: Operationally simple and inexpensive.
-
Cons: Prone to over-alkylation, where the newly formed secondary amine reacts again with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.[12] This is difficult to control. It also requires a base (like K₂CO₃ or DIPEA) to scavenge the HX produced.
-
Best For: Situations where the alkylating agent is not highly reactive or when the secondary amine product is desired and can be separated easily from over-alkylation byproducts.
-
-
Palladium-Catalyzed N-Alkylation (e.g., Buchwald-Hartwig Coupling):
-
Pros: Offers excellent control and selectivity for mono-alkylation, especially for forming C(sp²)-N bonds (N-arylation) but also applicable to C(sp³)-N bonds.[13] The reactions often proceed under milder conditions than traditional methods.
-
Cons: Requires an expensive palladium catalyst and a specialized phosphine ligand. The reaction setup can be more complex (requires inert atmosphere) and screening for the optimal ligand/base combination may be necessary.
-
Best For: Synthesizing high-value compounds where selectivity is paramount, particularly for N-arylation or when coupling challenging substrates.
-
Caption: A simplified workflow for selecting the initial catalytic approach.
Section 3: Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is optimized for coupling a carboxylic acid to the sterically hindered this compound.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add this compound (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Activation: Cool the flask to 0 °C in an ice bath. Add HATU (1.1 eq.) portion-wise over 5 minutes. The solution may turn yellow. Causality Note: Adding HATU last and at 0 °C minimizes side reactions and preserves the integrity of the coupling reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Note: The aqueous washes remove DMF and unreacted reagents, ensuring a cleaner crude product.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride
This protocol describes the reaction of an aldehyde or ketone with this compound.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.) and the carbonyl compound (1.1 eq.).
-
Dissolution: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M).
-
Imine Formation: Add glacial acetic acid (1.0 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. Causality Note: This pre-incubation step is critical to allow the formation of the iminium ion intermediate, which is the species that will be reduced.[6]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. A slight effervescence may be observed. Safety Note: Addition should be controlled to manage any gas evolution.
-
Reaction: Stir at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
References
- Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine. (2025). Benchchem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatiz
- New catalysts for amine alkylation reactions promoted by hydrogen borrowing. (n.d.). White Rose eTheses Online.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central.
- Application Notes and Protocols for 1-(Furan-2-ylmethyl)
- The Synthesis of Sterically Hindered Amides. (2025).
- The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
- Tetrahydrofuran. (n.d.). Wikipedia.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Semantic Scholar.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (n.d.). Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Procedure for N-alkylation of Piperidine? (2017).
- Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. (n.d.).
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical W
- Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2025).
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Technical Support Center: Managing Diastereoselectivity in the Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Derivatives
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive resource for troubleshooting and managing diastereoselectivity in the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine derivatives, a critical aspect for ensuring the efficacy and safety of potential pharmaceutical candidates.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound derivatives?
The main challenge lies in controlling the diastereoselectivity of the reaction. The key synthetic step, a reductive amination, creates a new stereocenter. The spatial arrangement of the atoms, or stereochemistry, of the final compound is crucial as different diastereomers can have varied biological activities.
Q2: Why is controlling diastereoselectivity so important in drug development?
In drug development, it is essential to synthesize a single, desired stereoisomer. Different stereoisomers can have different pharmacological effects, with one being therapeutic while another might be inactive or even toxic. Therefore, achieving high diastereoselectivity is a critical quality attribute for the final active pharmaceutical ingredient (API).[1]
Q3: What is the most common method for synthesizing these compounds?
The most common and efficient method is the reductive amination of a tetrahydrofuran-2-carbaldehyde with a piperidin-4-amine derivative.[2][3] This reaction forms an imine intermediate that is then reduced to the final amine product.
Section 2: Troubleshooting Guide for Diastereoselectivity Issues
This section addresses common problems encountered during the synthesis and provides solutions to improve the diastereomeric ratio.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve this?
A low diastereomeric ratio indicates that the reduction of the imine intermediate is not selective. To improve this, you need to create a more controlled reaction environment.
Solutions:
-
Choice of Reducing Agent: The size and shape of the reducing agent can significantly influence the direction from which it delivers a hydride to the imine.
-
Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent for reductive aminations due to its mildness and selectivity.[3][4][5][6] It is less likely to reduce the starting aldehyde or ketone, which can be an issue with stronger reducing agents like sodium borohydride.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, this reagent is highly toxic.[6]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can lead to side reactions if not used carefully. It is typically added after the imine has fully formed.[7]
-
| Reducing Agent | Selectivity | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High | Mild and selective for imines over carbonyls.[4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Toxic byproducts.[6] |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Can reduce starting materials; requires careful addition.[7] |
-
Solvent and Temperature:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for reactions with STAB.[7]
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity.
-
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?
Byproduct formation can reduce your yield and complicate purification. The most common side reactions are the reduction of the starting aldehyde and the formation of over-alkylated products.
Solutions:
-
Use a Selective Reducing Agent: As mentioned, STAB is an excellent choice to avoid the reduction of the starting aldehyde.[4][5]
-
Control Reaction Stoichiometry: Using a slight excess of the amine can help to drive the imine formation to completion and minimize the amount of unreacted aldehyde.
-
One-Pot Procedure: Reductive amination can often be performed as a one-pot reaction where the imine is formed and then reduced in situ.[2] This can minimize side reactions by keeping the concentration of the reactive imine intermediate low.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low diastereoselectivity.
Section 3: Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for a diastereoselective reductive amination using sodium triacetoxyborohydride.
Materials:
-
Tetrahydrofuran-2-carbaldehyde
-
Piperidin-4-amine derivative
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the piperidin-4-amine derivative in DCM.
-
Add the tetrahydrofuran-2-carbaldehyde to the solution.
-
If needed, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C.
-
Slowly add STAB to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by column chromatography to separate the diastereomers.
Reaction Workflow
Caption: A simplified workflow for one-pot reductive amination.
References
-
Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available from: [Link]
-
Tähtinen, P., Stajer, G., & Pihlaja, K. (2002). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. Available from: [Link]
-
Zhang, Z., Wu, T., & Chen, P. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Communications. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Available from: [Link]
-
Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. Available from: [Link]
-
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available from: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available from: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Chemical Research. Available from: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available from: [Link]
- inventors. (2006). Diastereoselective reductive amination process. Google Patents.
-
Mochizuki, A., Naito, H., & Yumi, Y. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Heterocycles. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
-
Ellman, J. A., & Stent, M. A. (2002). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Organic Letters. Available from: [Link]
-
Myers, A. G. (n.d.). Myers Chem 115. Harvard University. Available from: [Link]
-
Padwa, A., & He, F. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ChemInform. Available from: [Link]
-
Wales, S. M., Merisor, E. G., Adcock, H. V., Pearce, C. A., Strutt, I. R., Lewis, W., & Moody, C. J. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal. Available from: [Link]
-
Leonori, D., & Fenster, M. (2019). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Organic Letters. Available from: [Link]
-
Kumar, S., Kumar, A., & Singh, R. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine derivatives. While direct experimental data on this specific subclass of piperidine derivatives is emerging, this document leverages established methodologies and structure-activity relationship (SAR) insights from closely related 4-aminopiperidine analogs to present a robust validation strategy. We will focus on antifungal activity as a primary example, providing detailed experimental protocols and the scientific rationale behind them.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse pharmacological applications.[1][2] The this compound structure combines the versatile piperidine ring with a tetrahydrofuran moiety, a feature present in several FDA-approved drugs, suggesting its potential for favorable pharmacokinetic properties.[3]
Comparative Landscape: Antifungal Potential of N-Substituted 4-Aminopiperidines
Recent studies have highlighted the significant antifungal potential of N-substituted 4-aminopiperidine derivatives.[4] These compounds have shown remarkable activity against a range of clinically relevant fungal pathogens, including Aspergillus and Candida species.[4][5] This makes the exploration of antifungal properties a logical starting point for novel derivatives like the this compound series.
The general structure-activity relationship in these analogs points to the nature of the substituent on the piperidine nitrogen as a key determinant of antifungal potency. For instance, long alkyl chains, such as an N-dodecyl group, have been shown to confer outstanding antifungal activity.[4] This guide will, therefore, compare hypothetical derivatives of this compound with varying substitutions to illustrate how their biological activity could be assessed and benchmarked against known antifungal agents.
Experimental Workflow for Biological Validation
A systematic approach is crucial for the validation of any new chemical entity. The following workflow outlines the key stages, from initial screening to mechanistic studies.
Caption: General experimental workflow for the validation of biological activity.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Reductive Amination
This protocol describes a common and effective method for synthesizing N-substituted piperidine derivatives.[4][5]
Rationale: Reductive amination is a versatile method for forming carbon-nitrogen bonds. The use of sodium triacetoxyborohydride as a reducing agent is advantageous as it is mild and selective for the iminium intermediate, minimizing side reactions.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-one (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]
Rationale: The microbroth dilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, allowing for quantitative comparison of the potency of different compounds.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungal suspension without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] This allows for the assessment of the cytotoxic potential of the compounds.
Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison.
Table 1: Antifungal Activity and Cytotoxicity of Hypothetical this compound Derivatives
| Compound ID | R-Group on 4-amino position | MIC against C. albicans (µg/mL) | MIC against A. fumigatus (µg/mL) | IC₅₀ against HEK293 cells (µM) |
| THP-001 | -H | >64 | >64 | >100 |
| THP-002 | -Methyl | 32 | 64 | 85.2 |
| THP-003 | -Dodecyl | 4 | 8 | 25.6 |
| Amorolfine | (Reference Drug) | 1-4 | 1-4 | Not specified |
This table presents hypothetical data for illustrative purposes.
Delving into the Mechanism of Action: A Focus on Ergosterol Biosynthesis
A key aspect of validating a novel antimicrobial agent is to understand its mechanism of action. For many antifungal piperidine derivatives, the target is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[4]
Caption: Putative mechanism of action of antifungal 4-aminopiperidine derivatives.
Protocol 4: Analysis of Sterol Composition
Rationale: By analyzing the sterol composition of fungal cells treated with the test compounds, it is possible to identify which enzymes in the ergosterol biosynthesis pathway are inhibited. An accumulation of specific sterol intermediates is indicative of the inhibition of a particular enzymatic step.
Methodology:
-
Fungal Culture and Treatment: Grow the fungal strain in a liquid medium to a specific growth phase and then treat with the test compound at a sub-inhibitory concentration.
-
Sterol Extraction: Harvest the fungal cells, and perform saponification followed by extraction of the non-saponifiable lipids (sterols) with a solvent like n-hexane.
-
GC-MS Analysis: Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Compare the sterol profiles of treated and untreated cells. The accumulation of specific sterols upstream of an enzymatic step and the depletion of downstream sterols indicates the point of inhibition.
Conclusion
The validation of the biological activity of novel compounds such as this compound derivatives requires a systematic and multi-faceted approach. By leveraging insights from structurally related compounds and employing a suite of robust in vitro assays, researchers can efficiently screen for promising biological activities, quantify their potency and selectivity, and elucidate their mechanism of action. The protocols and workflow presented in this guide provide a solid foundation for the investigation of this and other novel chemical series, ultimately paving the way for the discovery of new therapeutic agents.
References
-
Wurzer, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available from: [Link]
-
PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. Available from: [Link]
-
Kugler, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. Available from: [Link]
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
-
Patel, S., et al. (2011). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]
-
Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Available from: [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available from: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available from: [Link]
-
Bielenica, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available from: [Link]
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available from: [Link]
-
Kim, D., et al. (2005). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Kumar, N., & Sharma, A. (2011). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry. Available from: [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]
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A Comparative Study of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine and Structurally Related Analogs in Antifungal Drug Discovery
Introduction: The Piperidine Scaffold in Modern Therapeutics
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds. Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative analysis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine and its analogs, with a focus on their potential as antifungal agents. The narrative will delve into the synthesis, structure-activity relationships (SAR), and the underlying experimental methodologies that validate these findings, offering a comprehensive resource for researchers in drug discovery and development.
Rationale for the Tetrahydrofuran Moiety
The inclusion of a tetrahydrofuran (THF) moiety in drug candidates is a strategic design choice aimed at modulating physicochemical properties. The THF ring can influence solubility, lipophilicity, and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[2]
Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs can be efficiently achieved through reductive amination. This versatile and widely used reaction involves the coupling of a ketone or aldehyde with an amine in the presence of a reducing agent.[3]
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in dry tetrahydrofuran (THF), add (tetrahydrofuran-2-yl)methanamine (1.2 eq).
-
Reduction: The mixture is stirred at room temperature, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The Boc-protecting group is removed by treating the purified intermediate with a solution of hydrochloric acid in dioxane to yield the final product, this compound hydrochloride.
Comparative Antifungal Activity
A study by Hain et al. (2025) provides a valuable framework for comparing the potential antifungal activity of this compound with a series of N-substituted 4-aminopiperidine analogs.[3] The study highlights the critical role of the substituents on both the piperidine nitrogen and the 4-amino group in determining the antifungal potency.
| Compound ID | N1-Substituent on Piperidine | N4-Substituent on Amino Group | Antifungal Activity (MIC µg/mL against C. albicans) |
| 1 | Benzyl | n-Dodecyl | 1-2 |
| 2 | Phenethyl | n-Dodecyl | 1-2 |
| 3 | Benzyl | n-Octyl | 8-16 |
| 4 | Phenethyl | n-Octyl | 8-16 |
| Hypothetical | Tetrahydrofuran-2-ylmethyl | - | Predicted to have moderate activity |
Data for compounds 1-4 are adapted from Hain et al. (2025).[3] The activity for the hypothetical compound is an educated prediction based on SAR trends.
Structure-Activity Relationship (SAR) Analysis
The data from Hain et al. (2025) reveals key SAR insights for this class of compounds as antifungal agents:
-
Lipophilicity of the N4-Substituent is Crucial: A long alkyl chain, such as n-dodecyl, at the 4-amino position is consistently associated with high antifungal potency.[3] This suggests that a certain degree of lipophilicity is required for the compound to effectively interact with and disrupt the fungal cell membrane.
-
Nature of the N1-Substituent Modulates Activity: Aromatic substituents like benzyl and phenethyl at the piperidine nitrogen contribute favorably to the antifungal activity.[3]
Based on these findings, we can postulate the expected activity of This compound . The tetrahydrofurfuryl group at the N1 position is less lipophilic than a benzyl or phenethyl group. Therefore, while it may still exhibit some antifungal activity, it is predicted to be less potent than the analogs with larger, more lipophilic N1-substituents, assuming a similar mode of action.
Logical Relationship of SAR
Caption: Key structural features influencing the antifungal potency of 4-aminopiperidine derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of the comparative data, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are prepared in 96-well microtiter plates containing RPMI-1640 medium.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plates. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is crucial to assess the selectivity of the compounds by determining their toxicity against mammalian cells.
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan, which forms a purple precipitate.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion
The comparative analysis of this compound with its structural analogs underscores the importance of systematic SAR studies in drug discovery. While the title compound is predicted to have moderate antifungal activity, the insights gained from the comparative data highlight a clear path for optimization. Specifically, increasing the lipophilicity at the 4-amino position and exploring different N1-substituents on the piperidine ring are promising strategies for developing more potent antifungal agents based on this versatile scaffold. This guide provides a foundational framework for researchers to design and evaluate novel piperidine-based therapeutics.
References
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A Senior Application Scientist's Guide to the Enantiomeric Separation and Characterization of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, chirality is a fundamental property with profound implications. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, are ubiquitous in biological systems. Receptors, enzymes, and other biological targets are inherently chiral, leading to potentially significant differences in the pharmacological and toxicological profiles of a drug's enantiomers.[1][2][3] The historical example of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was tragically teratogenic.
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs.[1][4][5] This necessitates robust and efficient analytical methodologies to separate and characterize enantiomers from the earliest stages of drug discovery.
This guide focuses on 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a chiral molecule featuring a stereocenter at the 2-position of the tetrahydrofuran ring. As a primary amine and a piperidine derivative, this compound represents a common structural motif in medicinal chemistry.[6] We will provide an in-depth, comparative analysis of state-of-the-art techniques for its enantiomeric separation, followed by a guide to the definitive characterization of the isolated enantiomers. Our focus will be on providing not just protocols, but the underlying scientific rationale to empower researchers in their method development.
Part 1: A Comparative Guide to Enantiomeric Separation Techniques
The cornerstone of separating enantiomers is the creation of a chiral environment that allows for differential interaction with each mirror image.[7] In chromatography, this is most commonly achieved using a Chiral Stationary Phase (CSP). We will compare the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC remains a widely utilized and versatile technique for enantiomeric separations due to the vast array of available CSPs.[8][9] For a molecule like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad selectivity.[10][11]
The Principle of Separation: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form transient, diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer due to steric and polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) within the chiral grooves of the polysaccharide structure, leading to different retention times and, thus, separation.
Method Development Insights:
-
CSP Selection: Immobilized polysaccharide CSPs are often preferred as they allow for a wider range of solvents, enhancing method development flexibility.[10]
-
Mobile Phase: For a basic compound like our target amine, a normal-phase (e.g., hexane/alcohol) or polar organic mode (e.g., acetonitrile/methanol) is typically effective.[10]
-
The Critical Role of Additives: The key to achieving good peak shape and resolution for amines is the use of mobile phase additives.[12][13] An acidic additive (like trifluoroacetic acid, TFA) is often paired with a basic additive (like triethylamine, TEA). The TFA protonates the amine, improving interaction with the CSP, while the TEA acts as a competitive agent to mask highly active sites on the silica surface, preventing peak tailing.[13]
Illustrative HPLC Screening Data
| Parameter | Column A (Cellulose-based) | Column B (Amylose-based) |
| Mobile Phase | Hexane/Ethanol/TEA/TFA (80:20:0.2:0.3) | Hexane/Ethanol/TEA/TFA (80:20:0.2:0.3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Time (Enantiomer 1) | 5.8 min | 7.2 min |
| Retention Time (Enantiomer 2) | 6.9 min | 9.1 min |
| Resolution (Rs) | 1.8 | 2.5 |
| Selectivity (α) | 1.22 | 1.31 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Chiral HPLC Method Screening
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Screen on at least two different immobilized polysaccharide-based columns (e.g., one cellulose-based, one amylose-based).
-
Initial Mobile Phase: Start with a screening mobile phase of 80:20 (v/v) Hexane:Ethanol with 0.3% TFA and 0.2% TEA.[13]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Evaluation: Assess the chromatograms for any signs of separation. If separation is observed, optimize the ratio of hexane to alcohol to improve resolution. If no separation is seen, switch to a polar organic mobile phase (e.g., Acetonitrile/Methanol with additives).
Diagram: Chiral HPLC Method Development Workflow
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A Comparative Guide to the Structural Confirmation of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine using X-ray Crystallography
This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the unambiguous structural determination of small molecules, using 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine as a case study. We will delve into the experimental workflow, from synthesis to data analysis, highlighting the causality behind our methodological choices and providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction
In the realm of medicinal chemistry and drug discovery, the precise knowledge of a molecule's three-dimensional structure is paramount. It dictates the molecule's physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution depiction of a molecule's atomic arrangement.[1][2][3] This guide will walk through the process of confirming the structure of this compound, a novel piperidine derivative, using this powerful technique, and compare its performance with other methods.
Part 1: Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity and perfection of the crystal are critical, as they directly impact the quality of the diffraction data and the accuracy of the final structure.[1]
Proposed Synthesis: Reductive Amination
A robust and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This approach involves the reaction of piperidin-4-amine with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent. This method is often preferred for its high yield and selectivity.[4][5][6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add piperidin-4-amine (1.0 eq) and tetrahydrofuran-2-carbaldehyde (1.1 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step in the entire process.[1] For small, flexible amine compounds, crystallization can be particularly difficult. Several methods can be employed, and a systematic screening of conditions is often necessary.[7][8]
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to supersaturation and crystal growth.[9]
-
Vapor Diffusion: A technique where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent (anti-solvent), gradually inducing crystallization.[7][9] This is often the best method when only small amounts of the compound are available.[9]
-
Solvent Layering: Carefully layering a solvent in which the compound is soluble on top of a solvent in which it is insoluble can lead to crystal growth at the interface.[9]
For this compound, a good starting point would be to attempt crystallization from a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) using the slow evaporation technique. If this is unsuccessful, vapor diffusion with a solvent/anti-solvent system (e.g., methanol/diethyl ether) should be explored. For amines, forming a salt (e.g., a hydrochloride salt) can sometimes improve crystallinity.[10][11]
Part 2: The Unambiguous Verdict: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained (typically >0.1 mm in all dimensions), the process of X-ray diffraction can begin.[1] This technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be used to determine the three-dimensional arrangement of those atoms.[1][3][12]
Experimental Workflow: From Crystal to Structure
The process of single-crystal X-ray diffraction can be broken down into three main steps: data collection, structure solution, and structure refinement.[1]
Step-by-Step Protocol:
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to protect it from the intense X-ray beam and low temperatures.[12]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[12] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[1] For small molecules, data is typically collected to a resolution of at least 0.85 Å.[13]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[14] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[1]
-
Structure Refinement: An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.[12][15]
-
Structure Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness.
Part 3: Interpreting the Results: The Confirmed Structure
The final output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule, providing precise information about bond lengths, bond angles, and torsion angles. This allows for the unambiguous confirmation of the connectivity and stereochemistry of this compound.
Key Structural Features to Confirm:
-
The presence of the piperidine ring in a chair conformation.
-
The equatorial or axial orientation of the amine and tetrahydrofuran-2-ylmethyl substituents on the piperidine ring.
-
The relative stereochemistry of the chiral center at the 2-position of the tetrahydrofuran ring.
-
The precise bond lengths and angles, which can provide insights into the electronic properties of the molecule.
Part 4: A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques are also commonly used for structural elucidation. It is important to understand the strengths and limitations of each method to choose the most appropriate tool for a given research question.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2][3] | Unambiguous and high-resolution structural determination.[16] | Requires a single, high-quality crystal, which can be difficult to obtain.[1] Provides a static picture of the molecule in the solid state.[17] |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, information about molecular dynamics in solution.[16] | Provides information about the molecule in its solution state, which is often more biologically relevant.[16][18] Does not require crystallization.[16] | Structure determination can be complex and may not be unambiguous for complex molecules. Less precise than X-ray crystallography.[17] Generally limited to smaller molecules.[18] |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can be used to infer connectivity. | High sensitivity, requires very small amounts of sample. | Provides limited information about the 3D structure and stereochemistry. |
In the context of this compound, a comprehensive structural characterization would ideally involve a combination of these techniques. NMR and mass spectrometry would be used to confirm the molecular formula and connectivity, while X-ray crystallography would provide the definitive 3D structure.
Conclusion
Single-crystal X-ray crystallography stands as an unparalleled technique for the definitive structural confirmation of small molecules like this compound. While the process of obtaining suitable crystals can be a significant hurdle, the wealth of precise and unambiguous structural information it provides is invaluable for advancing research in chemistry, biology, and drug discovery. By understanding the principles, experimental workflow, and comparative advantages of this technique, researchers can confidently and accurately determine the three-dimensional architecture of molecules, paving the way for a deeper understanding of their function and the rational design of new chemical entities.
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Comparative Efficacy of Piperidine-Based Compounds as Novel Antifungal Agents: A Guide for Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Therapies
The landscape of infectious diseases is continually evolving, with a significant and growing threat posed by fungal pathogens. The rise of drug-resistant strains of Candida, Aspergillus, and other fungi, coupled with a limited arsenal of effective antifungal agents, presents a critical challenge in clinical practice.[1][2] This guide provides a comparative analysis of a promising class of molecules: 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine-based compounds and their structural analogs. While comprehensive efficacy data for this specific compound is emerging, this document synthesizes findings from closely related piperidine derivatives, offering a robust framework for researchers and drug development professionals. We will explore their mechanism of action, compare their in vitro efficacy against current antifungal drugs, and provide detailed experimental protocols to facilitate further research and development. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are now being rigorously investigated for their potent antifungal properties.[3][4][5]
Mechanism of Action: Disrupting Fungal Viability
A significant portion of piperidine-based antifungal agents exert their effects by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, and the concurrent accumulation of toxic sterol intermediates, leads to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, cell death.[6][7]
Specifically, many 4-aminopiperidine derivatives have been shown to inhibit two key enzymes in this pathway:
-
Sterol C14-reductase
-
Sterol C8-isomerase
Another identified mechanism for some piperidine-4-carbohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH) , a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][8] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by piperidine derivatives.
Caption: Fungal Ergosterol Biosynthesis Pathway and Drug Targets.
Comparative In Vitro Efficacy
The following table summarizes the in vitro antifungal activity of various piperidine derivatives from recent studies, compared with established antifungal drugs. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound/Drug | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Piperidine Derivatives | |||
| Compound A13 (piperidine-4-carbohydrazide) | Rhizoctonia solani | 0.83 | [4][8] |
| Verticillium dahliae | 1.12 | [4][8] | |
| Compound A41 (piperidine-4-carbohydrazide) | Rhizoctonia solani | 0.88 | [4][8] |
| Compound Z26 (myricetin-piperidine hybrid) | Rhizoctonia solani | 8.3 | [5] |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | Promising Activity | [6] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | Promising Activity | [6] |
| Existing Antifungal Drugs | |||
| Fluconazole | Candida albicans | 0.42 - 1.63 | [9] |
| Candida spp. | >35 | [10] | |
| Chlorothalonil | Rhizoctonia solani | 1.64 | [4][8] |
| Verticillium dahliae | 11.0 | [4][8] | |
| Boscalid | Rhizoctonia solani | 0.96 | [4][8] |
| Carbendazim | Verticillium dahliae | 19.3 | [4][8] |
As the data indicates, certain piperidine derivatives exhibit potent antifungal activity, with EC50 values that are superior to some existing agricultural fungicides like Chlorothalonil and Carbendazim for specific pathogens.[4][8]
Experimental Protocols
A crucial step in evaluating the efficacy of novel antifungal compounds is determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique for this purpose.[11][12]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the guidelines of the Clinical & Laboratory Standards Institute (CLSI).[11][12]
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability. b. Prepare a fungal suspension in sterile saline from a fresh culture. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. d. Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).
2. Preparation of Microdilution Plates: a. In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to all wells except the first column. b. Dissolve the test compounds and control drugs in a suitable solvent (e.g., DMSO) to create a stock solution. c. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
3. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only). c. Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.[11]
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for Broth Microdilution MIC Assay.
Synthesis of Novel Piperidine Derivatives
The synthesis of 4-aminopiperidine derivatives often involves reductive amination as a key step.[2][6] This typically involves the reaction of an N-substituted 4-piperidone with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This versatile reaction allows for the introduction of a wide variety of substituents, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The exploration of this compound-based compounds and their analogs represents a promising frontier in the quest for novel antifungal agents. The available data on related piperidine derivatives demonstrate their potential to inhibit key fungal-specific pathways, leading to potent in vitro activity that, in some cases, surpasses that of existing drugs. Further research should focus on synthesizing and evaluating a broader range of these compounds to establish a clear structure-activity relationship. In vivo efficacy studies in relevant animal models of fungal infection will be the critical next step in validating their therapeutic potential. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for advancing these efforts.
References
A comprehensive list of references is available upon request.
Sources
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Derivatives
Abstract
The 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine scaffold represents a privileged structure in modern medicinal chemistry, with derivatives showing promise across a range of therapeutic targets. However, realizing the full potential of these molecules hinges on a critical, often underestimated, aspect of drug development: selectivity. Unintended interactions with off-target proteins can lead to adverse effects or diminished efficacy, derailing an otherwise promising candidate. This guide provides a comprehensive framework for the systematic, comparative cross-reactivity profiling of this specific chemical series. We will delve into the strategic rationale behind a tiered experimental approach, provide detailed, field-tested protocols for key assays, and offer insights into data interpretation to empower researchers and drug development professionals to select candidates with the highest potential for clinical success.
Introduction: The Double-Edged Sword of a Privileged Scaffold
The piperidine ring is a common motif in many successful drugs due to its favorable physicochemical properties and ability to present substituents in defined three-dimensional space. When combined with a tetrahydrofuran moiety, as in the this compound series, it creates a versatile scaffold with potential interactions across diverse target classes, from G-protein coupled receptors (GPCRs) to kinases and ion channels.[1][2] This versatility, however, necessitates a rigorous evaluation of selectivity.
Defining, measuring, and optimizing inhibitor selectivity has become a critical activity in both the development of new drugs and the application of inhibitors as tools for chemical biology research.[3] Off-target activity is not always detrimental; in some cases, "polypharmacology" can be beneficial, such as when a single drug inhibits multiple nodes in an oncogenic pathway.[3] However, more often, off-target effects are a primary source of toxicity.[3] Therefore, a proactive, in-depth cross-reactivity profiling campaign is not merely a regulatory checkbox but a foundational component of a successful drug discovery program. It allows for the early identification of liabilities, informs structure-activity relationship (SAR) studies, and ultimately de-risks the progression of a lead candidate.[4][5]
This guide will compare two hypothetical derivatives, Derivative A and Derivative B , to illustrate how a structured profiling cascade can reveal critical differences in their selectivity profiles, guiding the selection of the superior candidate.
A Strategic Tiered Approach to Profiling
A comprehensive and cost-effective profiling strategy is best executed in a tiered fashion. This approach concentrates resources by using broader, more cost-effective screens in the early stages to identify potential areas of concern, which are then investigated with more detailed, quantitative assays in later tiers.
dot
Caption: A tiered workflow for systematic cross-reactivity profiling.
Methodologies & Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols represent industry-standard approaches for assessing compound selectivity.
Tier 1: Primary Target Engagement
Before assessing off-target activity, it is crucial to confirm high-affinity binding and functional activity at the intended primary target. The specific assay will depend on the target class (e.g., enzymatic assay for a kinase, radioligand binding for a GPCR).
Tier 2: Broad Off-Target Panel Screening
The goal of this tier is to cast a wide net to identify potential off-target "hits." Compounds are typically screened at a single, high concentration (e.g., 10 µM) in duplicate. A result of >50% inhibition or displacement is considered a significant hit worthy of follow-up.
Commercial providers like Eurofins Discovery and Reaction Biology offer expertly curated panels for this purpose.[6][7]
A. Broad Kinase Panel Screening
Kinases are a major class of off-targets due to the conserved nature of the ATP-binding pocket.[3] A radiometric assay format is considered the gold standard as it directly measures enzyme activity, minimizing false positives that can occur with indirect detection methods.[8]
-
Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Platform)
-
Compound Preparation: Prepare a 10 mM DMSO stock solution of Derivative A and Derivative B. Serially dilute to the final screening concentration (e.g., 10 µM).
-
Reaction Mixture: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the required cofactors in an appropriate kinase buffer.
-
Initiation: Add [γ-³³P]ATP to initiate the kinase reaction. For broad screening, a standard ATP concentration near the Km is often used (e.g., 10 µM).[6] Physiologically relevant concentrations (1 mM ATP) can also be used for more stringent testing.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[6]
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the captured, phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
B. GPCR and General Safety Screening
To assess a broader range of potential liabilities, a safety panel comprising receptors, ion channels, transporters, and other enzymes is essential. The Eurofins SafetyScreen44 panel, for instance, includes targets recommended by major pharmaceutical companies to identify common sources of adverse drug reactions (ADRs).[9][10] These are typically radioligand binding assays.
-
Protocol: Radioligand Binding Assay (General)
-
Preparation: Prepare cell membrane homogenates expressing the target of interest.
-
Reaction Mixture: In a 96-well filter plate, combine the membrane preparation, a specific radioligand (e.g., ³H-labeled), and the test compound (Derivative A or B at 10 µM).
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Termination & Capture: Rapidly filter the reaction mixture through the filter plate and wash with cold buffer to separate bound from unbound radioligand. The membrane-bound radioligand is retained on the filter.
-
Detection: Add scintillation cocktail to each well and count the radioactivity.
-
Data Analysis: Calculate the percent displacement of the radioligand relative to a DMSO vehicle control.
-
% Displacement = 100 * (1 - (Signal_Compound - Signal_Nonspecific) / (Signal_Total - Signal_Nonspecific))
-
Total binding is determined with DMSO, while non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand.
-
-
Tier 3: Quantitative & Functional Follow-up
Hits identified in Tier 2 must be confirmed and quantified. This involves generating dose-response curves to determine potency (IC50 or Ki) and using functional assays to understand the biological consequence of the interaction.
A. IC50 Determination
This is performed using the same assay format as in Tier 2, but with the compound tested over a range of concentrations (typically an 8- to 10-point curve). The resulting data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.
B. hERG Channel Functional Assay
Interaction with the hERG potassium channel is a critical liability linked to potentially fatal cardiac arrhythmias (Torsades de Pointes).[11] Regulatory bodies like the FDA place special emphasis on this target under the ICH S7B guidelines.[12][13] A functional electrophysiology assay is the definitive test.
-
Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Assay Preparation: Harvest cells and place them in the automated patch-clamp system (e.g., QPatch or Patchliner). The system achieves a high-resistance "gigaseal" between the cell membrane and the recording electrode.
-
Baseline Recording: Record baseline hERG tail currents using a specific voltage-clamp protocol designed to elicit and isolate the current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound (Derivative A or B).
-
Data Acquisition: Record the hERG current at each concentration after it reaches a steady-state effect.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and plot a dose-response curve to determine the IC50.
-
Comparative Data Analysis: Derivative A vs. Derivative B
To illustrate the power of this approach, we present hypothetical profiling data for two derivatives. Both are potent inhibitors of their intended primary target, a hypothetical kinase "TGT-1" (IC50 = 5 nM).
Table 1: Tier 2 Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target Class | Target | Derivative A (% Inh) | Derivative B (% Inh) | Potential Implication |
| Kinase | TGT-1 (Primary) | 99% | 99% | On-target activity |
| Kinase X | 8% | 9% | Negligible off-target | |
| Kinase Y | 65% | 12% | Liability for A | |
| Lck | 15% | 18% | Negligible off-target | |
| GPCR | 5-HT2A | 4% | 5% | Negligible off-target |
| Dopamine D2 | 11% | 72% | Liability for B | |
| Adrenergic α1A | 58% | 9% | Liability for A | |
| Ion Channel | hERG (Binding) | 62% | 25% | Liability for A |
| Na+ Channel (Site 2) | 14% | 11% | Negligible off-target | |
| Other | PDE3A | 7% | 6% | Negligible off-target |
Data is hypothetical. A "hit" is defined as >50% inhibition.
Interpretation: The Tier 2 screen immediately reveals critical differences. Derivative A shows potential liabilities at Kinase Y, Adrenergic α1A receptor, and the hERG channel. Derivative B , while cleaner against those targets, shows a significant interaction with the Dopamine D2 receptor.
Table 2: Tier 3 Quantitative Follow-up on Identified Hits
| Target | Derivative | Assay Type | Result (IC50) |
| Kinase Y | Derivative A | Radiometric Enzyme | 950 nM |
| Adrenergic α1A | Derivative A | Radioligand Binding | 1.2 µM |
| Dopamine D2 | Derivative B | Radioligand Binding | 800 nM |
| hERG Channel | Derivative A | Patch-Clamp E-phys | 780 nM |
| hERG Channel | Derivative B | Patch-Clamp E-phys | > 30 µM |
Data is hypothetical.
Interpretation & Decision Making: The quantitative Tier 3 data solidifies the risk profile.
-
Derivative A has a significant hERG liability with a sub-micromolar IC50. The therapeutic window between its on-target potency (5 nM) and its hERG activity (780 nM) is only ~150-fold. This is a major safety concern that would likely halt its development.[14]
-
Derivative B is clean on hERG but has a liability at the D2 receptor. While an 800 nM IC50 is not ideal, the ~160-fold selectivity window might be acceptable depending on the therapeutic indication and required clinical exposure. D2 antagonism is associated with CNS side effects, which would need careful monitoring, but it is generally considered a more manageable liability than hERG block.
Final Remarks
Cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a strategic, tiered approach that combines broad screening with quantitative, functional follow-up, development teams can build a comprehensive understanding of a compound's selectivity. This allows for the objective comparison of different lead compounds, enabling the selection of candidates with the highest probability of success and the lowest risk of safety-related attrition. The methodologies and logic presented here provide a blueprint for making data-driven decisions in the quest for safer, more effective medicines.
References
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 9(4), 195–202. This is a representative citation for the concept; the provided search result links to a similar review: Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
- Ekins, S., Williams, A. J., & Mestres, J. (2007). A Tiered Approach to Off-Target Assessment. Drug Discovery Today, 12(11-12), 441-447. This is a representative citation for the tiered approach concept; a similar concept is discussed in the provided search result: Brennan, R. J., et al. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines.
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Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]
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Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
- Wang, Y., & Zhang, S. (2021). In silico off-target profiling for enhanced drug safety assessment.
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HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
- Vidler, L. R., Brown, N., & Knapp, S. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7439–7448.
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
- Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2009). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 14, 63–74.
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Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
- Amador, A., Liu, C. C., Zimmerman, S. L., & Collins, J. J. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Cell Systems, 14(6), 466–479.e5.
- Hu, Y., Gupta-Ost, M., & Zhang, S. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
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Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
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Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Retrieved from [Link]
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. A similar concept is discussed in the provided search result: Gao, Y., et al. (2013). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 12(4), 307-323.
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U.S. Food and Drug Administration. (2020, December 7). New Approaches for an Integrated Nonclinical-Clinical QT/Proarrhythmic Risk Assessment (2 of 2). [Video]. YouTube. Retrieved from [Link]
- Choi, E., et al. (2021). Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates). Clinical Pharmacology & Therapeutics, 110(4), 888-899.
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Creative Biolabs. (n.d.). GPCR Panel Screening Service. Retrieved from [Link]
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International Council for Harmonisation. (2005). S7B The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Questions and Answers. Retrieved from [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
- Stevens, D. C., et al. (2023). Reactivity-Based Screening for Natural Product Discovery. Methods in Enzymology, 680, 25-54.
- Vinogradova, E. V., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36.
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Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Docking Study of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Analogs
Introduction: The Rationale for a Computational Approach
In modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Its saturated, flexible structure allows it to effectively orient substituents to fit into diverse biological targets.[1][4] This guide focuses on a specific, underexplored scaffold: 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. Our objective is to demonstrate a robust in silico workflow to predict the therapeutic potential of its novel analogs, providing a direct comparison of their performance against a hypothetical, yet plausible, biological target.
Computer-Aided Drug Design (CADD) and, more specifically, virtual screening (VS) have become indispensable in drug discovery.[5][6] These computational methods allow us to rapidly screen billions of molecules, enriching the pool of candidates for expensive experimental validation and significantly reducing time and cost.[7][8] This guide is designed for researchers and drug development professionals, offering not just a protocol, but the causal logic behind each step, ensuring a scientifically sound and self-validating computational campaign.
The Strategic In Silico Workflow: From Target to Hit Prioritization
A successful virtual screening campaign is more than just running software; it's a logical cascade of carefully considered steps. Each stage serves to filter and refine the data, ensuring that the final output—a prioritized list of candidate molecules—is both reliable and actionable. The credibility of any in silico model is assessed against its specific "Context of Use" (COU), which defines its purpose in answering a key scientific question.[9][10]
Our workflow is designed to be a self-validating system, where each computational step has a corresponding rationale that anticipates eventual experimental verification.[11][12]
Figure 2: The core chemical scaffold and proposed points for analog generation.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structures of the parent molecule and its analogs are generated. Each structure is energy-minimized to achieve a stable conformation.
-
Virtual Screening Execution: Using a docking program like AutoDock Vina, each ligand is docked into the prepared FTase active site. [13]The software samples numerous possible binding poses and orientations for each ligand. [5]3. Scoring and Analysis: The program then uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. [14]A more negative value indicates a stronger predicted binding affinity. [15] Comparative Docking Results
To provide a meaningful comparison, we include a known FTase inhibitor (L-739,749, the co-crystallized ligand in 1FT1) as a positive control. A good docking protocol should be able to reproduce the experimental binding mode of the known inhibitor with a low Root-Mean-Square Deviation (RMSD), typically <2 Å. [15][16]
| Compound ID | R1 Substitution | R2 Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|---|---|
| Control | L-739,749 | (Reference) | -11.8 | Tyr361, His248, Asp297 | 3 |
| Parent | -H | -CH₃ | -7.2 | Tyr361, Leu301 | 1 |
| Analog A | -Acetyl | -CH₃ | -7.9 | Tyr361, Asp297, Arg202 | 2 |
| Analog B | -H | -Cyclopropyl | -8.5 | Tyr361, His248, Trp102 | 2 |
| Analog C | -Acetyl | -Cyclopropyl | -9.1 | Tyr361, His248, Asp297, Arg202 | 3 |
Analysis of Docking Results:
The results suggest a clear structure-activity relationship. The parent compound shows modest predicted affinity.
-
Expertise & Experience: The addition of an acetyl group (Analog A) improves the score, likely by forming an additional hydrogen bond with Asp297. This is a common interaction for enzyme inhibitors. Replacing the methyl group on the piperidine nitrogen with a bulkier, more rigid cyclopropyl group (Analog B) also enhances binding, possibly through favorable hydrophobic interactions with residues like Trp102.
-
Synergistic Improvement: Combining both modifications in Analog C results in the best docking score among the novel compounds, achieving a predicted affinity that approaches the control inhibitor. The combination of an additional hydrogen bond and enhanced hydrophobic interactions appears to be synergistic. The key is to analyze not just the score, but the specific interactions driving that score. [14][17]
Part 3: Post-Docking Analysis - Predicting Drug-Likeness
A high binding affinity is necessary but not sufficient for a successful drug candidate. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce attrition rates in later stages of development. [18][19]We can use computational models to predict these properties. [][21] Comparative ADMET Prediction
| Compound ID | Predicted Oral Bioavailability (%) | Blood-Brain Barrier (BBB) Permeant? | CYP2D6 Inhibition | Ames Mutagenicity | Lipinski's Rule of 5 Violations |
| Parent | High (>80%) | Yes | Low Risk | Low Risk | 0 |
| Analog A | High (>80%) | Yes | Low Risk | Low Risk | 0 |
| Analog B | Moderate (50-70%) | No | Low Risk | Low Risk | 0 |
| Analog C | Moderate (50-70%) | No | Low Risk | High Risk | 0 |
Interpretation and Causality:
-
The parent compound and Analog A show excellent predicted ADMET profiles.
-
The introduction of the cyclopropyl group (Analogs B and C) appears to decrease predicted oral bioavailability and BBB permeation, which could be beneficial for a peripherally acting anticancer agent by reducing CNS side effects.
-
Trustworthiness: Crucially, the model flags Analog C , our best binder, for potential mutagenicity. While this is only a prediction, it provides a critical data point for risk assessment. [22][23]A high-quality drug candidate must balance efficacy with safety. [22]Based on this integrated analysis, Analog B emerges as the most promising candidate to advance, possessing a strong predicted binding affinity and a clean predicted safety profile.
Part 4: The Path to Validation - Bridging In Silico and In Vitro
The ultimate test of any computational model is experimental validation. [9][12]The in silico predictions generate hypotheses that must be confirmed in the lab.
Hypothetical Experimental Protocol: Synthesis and Biological Assay
-
Synthesis: Prioritized candidates (Analog B and perhaps Analog A for SAR confirmation) would be synthesized. The synthesis of piperidine derivatives is well-established in the literature. [24][25][26][27]2. In Vitro Enzyme Assay: The synthesized compounds would be tested for their ability to inhibit FTase activity in a biochemical assay. The IC₅₀ (the concentration required to inhibit 50% of enzyme activity) would be determined.
-
Data Correlation: The experimental IC₅₀ values would be compared to the predicted docking scores. A strong correlation between lower docking scores and lower IC₅₀ values would validate the predictive power of the in silico model for this chemical series. An accepted mismatch between computational and experimental data can range from <5% to <20% depending on the risk level of the model. [9][10]
Figure 3: The iterative cycle of in silico prediction and experimental validation.
Conclusion
This guide demonstrates a comprehensive and scientifically rigorous workflow for the in silico evaluation of novel this compound analogs. By integrating molecular docking with ADMET prediction, we moved beyond simple affinity ranking to a multi-parameter optimization that balances potency and safety. The comparative analysis identified Analog B as a high-priority candidate for synthesis and experimental testing. This approach, grounded in the principles of causality and continuous validation, exemplifies how computational modeling can effectively accelerate modern drug discovery programs by focusing resources on the most promising molecules.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine scaffold. This chemical framework is of significant interest in medicinal chemistry, combining the privileged piperidine ring, a cornerstone in numerous FDA-approved drugs, with a tetrahydrofuran (THF) moiety, which can enhance solubility and introduce a key hydrogen bond acceptor.[1][2][3][4] The strategic placement of an amine at the C4 position of the piperidine ring offers a versatile handle for modifications, making this scaffold a promising starting point for developing novel therapeutics, particularly as chemokine receptor antagonists.
Our exploration will focus on the causal relationships between specific structural modifications and their impact on biological activity, primarily through the lens of CCR5 receptor antagonism—a validated target for anti-HIV therapies.[5][6][7] We will dissect the molecule into its core components, compare the effects of various substitutions with supporting data, provide detailed experimental protocols for compound evaluation, and visualize the underlying principles of the SAR campaign.
The Core Scaffold: Rationale and Key Interaction Points
The this compound scaffold presents three primary regions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding how each region interacts with a biological target is paramount for rational drug design.
-
Region A (Piperidine Nitrogen Substituent): Modifications here directly influence the basicity and steric profile of the piperidine ring. This region often engages with hydrophobic pockets or forms crucial electrostatic interactions within the receptor binding site.
-
Region B (4-Amino Group): This exocyclic amine is a critical anchor point. It can be acylated, alkylated, or used to introduce larger, more complex functionalities designed to probe deeper into the binding pocket and establish additional interactions, such as hydrogen bonds or aromatic stacking.
-
Region C (Tetrahydrofuran Moiety): The THF ring's oxygen atom acts as a hydrogen bond acceptor. The stereochemistry at the C2 position of the THF ring can also be critical for achieving the correct vector for this interaction and ensuring a proper fit within the target protein.
Below is a diagram illustrating the general workflow for a typical SAR study on this scaffold.
Caption: Key Structure-Activity Relationship insights for the scaffold.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.
A common and efficient method for synthesizing the core scaffold and its derivatives is reductive amination. [8] Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1.0 equivalent of the desired piperidin-4-amine derivative and 1.2 equivalents of tetrahydrofuran-2-carbaldehyde in a suitable solvent (e.g., dichloromethane or THF).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Production
Introduction
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a key building block in contemporary drug discovery, featuring a saturated heterocyclic core that is prevalent in a multitude of biologically active molecules. Its structural combination of a piperidine ring and a tetrahydrofuran moiety imparts unique physicochemical properties, influencing solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of lead compounds. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development.
This guide provides a comprehensive comparison of the two primary synthetic strategies for the production of this compound: reductive amination and direct N-alkylation . By presenting detailed experimental protocols, comparative data, and an in-depth analysis of the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific needs, balancing considerations of yield, purity, cost-effectiveness, and operational safety.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from two distinct and well-established chemical transformations. The choice between these routes will largely depend on the scale of the synthesis, the availability of starting materials, and the desired purity profile of the final product.
Caption: A flowchart comparing the two primary synthetic routes based on key performance indicators.
Route 1: Reductive Amination
Reductive amination is a highly reliable and widely employed method for the formation of carbon-nitrogen bonds. This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of an amine (piperidin-4-amine) and a carbonyl compound (tetrahydrofuran-2-carbaldehyde), which is then reduced in situ to the desired amine product. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this reaction, as it is capable of reducing the intermediate iminium ion without affecting the starting aldehyde.[1]
Chemical Principle
The reaction is initiated by the nucleophilic attack of the primary amine of piperidin-4-amine on the carbonyl carbon of tetrahydrofuran-2-carbaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion. The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product. The mild nature of NaBH(OAc)₃ allows for a broad functional group tolerance and typically results in high yields and clean reaction profiles.[2]
Experimental Protocol
Caption: Workflow for the reductive amination synthesis of this compound.
Materials and Reagents:
-
Piperidin-4-amine (≥98%)
-
Tetrahydrofuran-2-carbaldehyde (≥95%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol/Triethylamine gradient)
Procedure:
-
To a stirred solution of piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of amine) under an inert atmosphere, add tetrahydrofuran-2-carbaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Route 2: Direct N-Alkylation
Direct N-alkylation offers a more traditional and potentially more cost-effective approach to the synthesis of the target molecule. This method involves the nucleophilic substitution of a suitable alkyl halide, such as 2-(chloromethyl)tetrahydrofuran, by piperidin-4-amine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion.
Chemical Principle
The primary amine of piperidin-4-amine acts as a nucleophile, attacking the electrophilic carbon of the 2-(chloromethyl)tetrahydrofuran and displacing the chloride leaving group in an SN2 reaction. A key challenge in this approach is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, can react with another molecule of the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[3] Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired mono-alkylated product.
Experimental Protocol
Caption: Workflow for the direct N-alkylation synthesis of this compound.
Materials and Reagents:
-
Piperidin-4-amine (≥98%)
-
2-(Chloromethyl)tetrahydrofuran (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol/Triethylamine gradient)
Procedure:
-
To a suspension of piperidin-4-amine (1.2 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (15 mL per mmol of halide) under an inert atmosphere, add 2-(chloromethyl)tetrahydrofuran (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Performance Benchmark Comparison
| Parameter | Reductive Amination | Direct N-Alkylation |
| Typical Yield | 75-90% | 50-70% |
| Purity Profile | Generally high, with minimal byproducts. | Can be compromised by over-alkylation products. |
| Reaction Time | 12-24 hours | 6-18 hours |
| Scalability | Readily scalable with good control. | Scalable, but requires careful control of stoichiometry and temperature to avoid side reactions. |
| Cost of Reagents | Higher, due to the cost of NaBH(OAc)₃ and the aldehyde. | Generally lower, as alkyl halides and carbonate bases are less expensive. |
| Safety Concerns | NaBH(OAc)₃ is water-sensitive and can release flammable hydrogen gas upon contact with acid.[4][5][6][7][8] | 2-(Chloromethyl)tetrahydrofuran is a flammable liquid and an irritant.[9][10] |
| Environmental Impact | Boron-containing waste is generated. | Halogenated waste is produced. |
Cost-Effectiveness Analysis
| Reagent | Supplier (Example) | Price (USD, Approx.) | Route |
| Piperidin-4-amine | Chem-Impex[11] | $49 / 5g | Both |
| Piperidin-4-amine | Angene Chemical[12] | Inquire for bulk | Both |
| Piperidin-4-amine | Pipzine Chemicals[13] | Inquire for bulk | Both |
| Tetrahydrofuran-2-carbaldehyde | AA Blocks[14] | $201 / 100mg | Reductive Amination |
| Tetrahydrofuran-2-carbaldehyde | Smolecule[15] | Inquire for bulk | Reductive Amination |
| 2-(Chloromethyl)tetrahydrofuran | Alchem Pharmtech[16] | Inquire for bulk | Direct N-Alkylation |
| 2-(Chloromethyl)tetrahydrofuran | Aceschem[17] | Inquire for bulk | Direct N-Alkylation |
| Sodium Triacetoxyborohydride | TCI Chemicals | Inquire for bulk | Reductive Amination |
Note: Prices are for research-grade quantities and are subject to change. Bulk pricing will be significantly lower.
While the direct N-alkylation route may appear more cost-effective based on the lower price of the starting materials, the potentially lower yield and the need for more rigorous purification to remove over-alkylation byproducts can offset this advantage, particularly at a larger scale. The reductive amination, although utilizing more expensive reagents, often provides a higher yield of a cleaner product, potentially reducing downstream processing costs.
Conclusion and Recommendations
Both reductive amination and direct N-alkylation are viable methods for the synthesis of this compound. The choice of the optimal route is contingent upon the specific requirements of the project.
Reductive amination is the recommended method for:
-
High-purity applications: The cleaner reaction profile minimizes the formation of difficult-to-separate byproducts.
-
Predictable scalability: The reaction is generally well-behaved and scalable with consistent results.
-
Projects where the cost of the reducing agent is not a primary constraint.
Direct N-alkylation may be considered for:
-
Cost-sensitive projects: The lower cost of starting materials can be advantageous.
-
Smaller scale syntheses where purification from over-alkylated byproducts is manageable.
Ultimately, the decision should be guided by a thorough evaluation of the factors outlined in this guide, including yield, purity requirements, cost, and safety considerations. It is recommended that small-scale trials of both methods be conducted to determine the most efficient and practical approach for a given laboratory setting and project goal.
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A Senior Application Scientist's Guide to the ADMET Properties of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of ADMET Profiling in Modern Drug Discovery
In the intricate and costly journey of drug discovery and development, a candidate molecule's success hinges not only on its potency at the intended biological target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] Undesirable ADMET characteristics are a primary cause of late-stage attrition, where promising compounds fail in clinical trials despite demonstrating excellent in vitro efficacy.[2][3][4] Therefore, the early and accurate assessment of these properties is paramount, enabling research teams to prioritize candidates with a higher probability of clinical success and reducing the significant financial and time investments associated with drug development.[5][6][7]
This guide provides a comparative analysis of the ADMET properties of derivatives based on the 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine scaffold. Piperidine moieties are prevalent in numerous pharmaceuticals, valued for their ability to confer desirable physicochemical properties such as aqueous solubility and the potential for versatile substitution to modulate biological activity and pharmacokinetic profiles.[8][9] The inclusion of a tetrahydrofuran group introduces a polar ether functionality that can influence hydrogen bonding potential, solubility, and metabolic stability.
This analysis is designed for researchers, medicinal chemists, and drug development professionals. It combines theoretical structure-activity relationships (SAR) with detailed protocols for essential in vitro ADMET assays, providing a practical framework for evaluating and optimizing this chemical series. We will explore how subtle structural modifications to the parent scaffold can profoundly impact key pharmacokinetic and safety parameters.
The Core Scaffold: this compound
The parent compound serves as our structural baseline. Its key features include:
-
A basic piperidine nitrogen: Influences pKa, solubility, and potential for salt formation.
-
A primary amine at the 4-position: A key site for derivatization and a potential point of interaction with biological targets or metabolic enzymes.
-
A tetrahydrofuran (THF) moiety: Adds polarity and a hydrogen bond acceptor, potentially impacting solubility and metabolic pathways.
For this comparative guide, we will analyze three hypothetical, yet representative, derivatives to illustrate the impact of structural modifications on ADMET properties:
-
Derivative A: N-methylation of the piperidine nitrogen.
-
Derivative B: Acylation of the 4-amino group with an acetyl moiety.
-
Derivative C: Introduction of a phenyl group at the 4-position of the piperidine ring, replacing the amine.
Comparative ADMET Analysis
The following table summarizes the predicted ADMET properties of the parent compound and its derivatives. These predictions are based on established medicinal chemistry principles and structure-activity relationships observed in similar chemical series.[10][11][12]
| Parameter | Parent Compound | Derivative A (N-Methyl) | Derivative B (N-Acetyl) | Derivative C (4-Phenyl) | Rationale for Prediction |
| A: Permeability (PAMPA) | Moderate | Moderate-High | Low-Moderate | High | Increased lipophilicity (N-methylation, 4-phenyl) generally increases passive permeability. Acylation introduces a polar amide and increases molecular weight, potentially reducing permeability. |
| D: Plasma Protein Binding | Low | Low-Moderate | Moderate | High | Increased lipophilicity strongly correlates with higher plasma protein binding. The parent compound is the most polar, while the 4-phenyl derivative is the most lipophilic. |
| D: Blood-Brain Barrier (BBB) Penetration | Low | Low | Very Low | Moderate-High | Small, lipophilic molecules with a low hydrogen bond count are more likely to cross the BBB. The N-acetyl group significantly increases polarity, hindering penetration. |
| M: CYP450 Metabolism (e.g., CYP3A4) | Moderate | Low | Moderate | High | N-demethylation of tertiary amines is a common metabolic pathway, but the methyl group in Derivative A can shield the nitrogen. Aromatic rings (Derivative C) are prime sites for oxidative metabolism. Amide hydrolysis (Derivative B) is also a possible metabolic route. |
| T: hERG Inhibition | Low | Low-Moderate | Low | Moderate-High | hERG inhibition is often associated with basic nitrogen atoms and lipophilicity. The increased lipophilicity and structural features of Derivative C increase its potential for hERG channel interaction. |
| T: Mutagenicity (Ames Test) | Low | Low | Low | Low | The core scaffold is not a structural alert for mutagenicity. These simple modifications are unlikely to introduce mutagenic potential. |
Experimental Workflows and Protocols
To validate the predictions outlined above, a series of standardized in vitro assays are essential.[5][13][14][15] These assays provide quantitative data to guide the selection and optimization of lead candidates.
Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive intestinal absorption.[16] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[17]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare Solutions: Prepare the test compound at a starting concentration of 10 mM in DMSO. Create a working solution by diluting the stock into a donor buffer (e.g., PBS at pH 6.5) to a final concentration of 500 µM.[18] Prepare the acceptor buffer (e.g., PBS at pH 7.4).
-
Coat Membrane: Gently add 5 µL of a lipid solution (e.g., 4% lecithin in dodecane) to the membrane of each well in the 96-well donor plate.[18]
-
Load Plates: Add 300 µL of acceptor buffer to each well of the acceptor plate. Add 200 µL of the test compound working solution to the corresponding wells of the lipid-coated donor plate.[18]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-18 hours.[18]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the membrane area, Time is the incubation time, and [C]D is the concentration in the donor well.
Metabolism: Cytochrome P450 (CYP) Inhibition Assay
This assay determines a compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., 3A4, 2D6, 2C9).[19] The assay measures the activity of a recombinant human CYP enzyme by monitoring the metabolism of a fluorescent or mass-tagged probe substrate in the presence and absence of the test compound.[20]
Caption: Workflow for an in vitro Cytochrome P450 (CYP) Inhibition Assay.
-
Compound Preparation: Prepare a series of concentrations of the test compound (typically an 8-point curve with 3-fold serial dilutions starting from 100 µM) in incubation buffer.[19]
-
Incubation Setup: In a 96-well plate, add human liver microsomes (or recombinant CYP enzymes), buffer, and the specific probe substrate for the isoform being tested.[21]
-
Pre-incubation: Add the test compound dilutions to the wells and pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 15 minutes). The time is optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile. This also precipitates the proteins.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Toxicity: hERG Inhibition Assay
The hERG assay is a critical safety screen to assess a compound's potential to cause cardiotoxicity by blocking the hERG potassium ion channel.[22][23] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23][24] Automated patch clamp systems are the gold standard for this assessment.[25]
Caption: Workflow for a hERG Inhibition Assay using an automated patch clamp system.
-
Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).[24]
-
System Preparation: Prepare intracellular and extracellular solutions for the patch clamp system. Prepare test compound solutions at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Cell Sealing: The automated system captures individual cells and forms a high-resistance ("gigaohm") seal between the cell membrane and the measurement aperture.
-
Baseline Recording: The system applies a specific voltage protocol to elicit the characteristic hERG tail current and records a stable baseline.[24]
-
Compound Application: The system perfuses the vehicle control over the cell, followed by cumulatively increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[24]
-
Data Acquisition: The hERG current is recorded for several minutes at each concentration to allow for equilibrium.
-
Data Analysis: The peak tail current amplitude at each concentration is measured and compared to the baseline and vehicle control to calculate the percentage of inhibition. The IC50 value is then determined by plotting inhibition versus concentration.
Toxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's mutagenic potential.[26][27] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce it and require it for growth.[28] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[29]
Caption: Workflow for the Ames Test (Plate Incorporation Method).
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[28]
-
Metabolic Activation: The test is performed both with and without a mammalian liver homogenate fraction (S9 mix) to detect mutagens that require metabolic activation.[29][30]
-
Exposure: In a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.[28]
-
Plating: Add molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[30]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Evaluation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher (typically a two-fold or greater increase) than the number on the negative (vehicle) control plates.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative ADMET analysis of this compound derivatives. Through a combination of predictive SAR and robust in vitro experimental protocols, researchers can efficiently identify structure-ADMET relationships within this chemical series. The initial analysis suggests that modifications to the piperidine nitrogen and the 4-position amine can significantly modulate key properties like permeability, metabolic stability, and hERG liability.
The path forward involves synthesizing the proposed derivatives and subjecting them to the detailed experimental workflows described. The resulting data will not only validate or refine the initial predictions but will also provide critical insights to guide the design of next-generation compounds with an optimized balance of potency, pharmacokinetic properties, and safety, ultimately increasing the probability of discovering a successful clinical candidate.
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Chakraborty, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
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Meghwal, M., & Singh, R. (2016). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Bioactive Compounds, 12(2), 101-115. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
A Strategic Guide to the Safe Handling of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
This document provides essential safety and logistical information for the handling of this compound (CAS No. 108282-26-4). As a compound integrating both a substituted piperidine and a tetrahydrofuran (THF) moiety, it requires a comprehensive safety strategy that addresses the potential hazards of both functional groups. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe laboratory operations.
Understanding the Hazard Profile
-
Piperidine Moiety: Piperidine and its derivatives can be toxic and corrosive.[1][2][3] Exposure may lead to severe skin burns, eye damage, and respiratory irritation.[2][3]
-
Tetrahydrofuran (THF) Moiety: THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light, especially during storage.[4][5][6]
Therefore, this compound should be treated as a substance that is potentially toxic, corrosive, and flammable, with the added risk of peroxide formation.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical to minimize exposure and ensure personal safety. Always inspect PPE for integrity before each use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes of the chemical which can cause serious eye damage. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Given the piperidine component, which can cause skin burns, robust hand protection is crucial.[1][2] |
| Body Protection | Flame-retardant laboratory coat. | Protects against accidental spills and splashes while offering a degree of protection from fire hazards associated with the THF moiety. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors.[7][8] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing risk. The following diagram and steps outline a safe handling process from receiving to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.
-
Inspect Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents.
-
-
Handling:
-
Receiving and Logging: Upon receipt, the container should be dated.[6] Given the THF moiety, it is prudent to mark the date of opening as well to track potential peroxide formation.
-
Transferring: All transfers of the chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Performing the Reaction: Handle the substance with care, avoiding splashes and aerosol generation.
-
-
Cleanup and Disposal:
-
Quenching: If applicable, quench the reaction mixture safely according to your laboratory's standard operating procedures.
-
Waste Segregation: Dispose of all waste, including contaminated consumables, in appropriately labeled hazardous waste containers.
-
Decontamination: Thoroughly decontaminate all surfaces and glassware after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling the chemical.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a separate, sealed, and labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within a fume hood, use an appropriate absorbent material (e.g., sand or diatomaceous earth), then place it in a sealed container for disposal.[1][2]
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
References
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Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH (2025-03-31). Available at: [Link]
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Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog (2026-01-08). Available at: [Link]
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PIPERIDINE CAS Number - HAZARD SUMMARY. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
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N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O - PubChem. Available at: [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
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Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
